molecular formula C7H4Br2N2 B3233200 4,5-Dibromo-1H-indazole CAS No. 1351668-28-4

4,5-Dibromo-1H-indazole

Cat. No.: B3233200
CAS No.: 1351668-28-4
M. Wt: 275.93 g/mol
InChI Key: BIXHHZVOQFJKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-1H-indazole (CAS 1351668-28-4) is a brominated derivative of the indazole heterocycle, supplied with a molecular formula of C 7 H 4 Br 2 N 2 and a molecular weight of 275.93 . This compound is part of the important class of indazole scaffolds, which are recognized for their broad spectrum of pharmaceutical and biological properties . Indazole derivatives are considered privileged structures in medicinal chemistry due to their presence in various clinical and pre-clinical compounds targeting areas such as cancer, inflammation, and infectious diseases . As a building block in organic synthesis, the two bromine substituents on the benzene ring of the indazole core make this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. Researchers can utilize this compound to create more complex molecules for developing novel bioactive agents . The indazole scaffold itself is a key structural component in several marketed drugs and compounds in clinical trials, including kinase inhibitors like pazopanib, the antiemetic granisetron, and the anti-inflammatory agent bendazac . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHZVOQFJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312427
Record name 1H-Indazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351668-28-4
Record name 1H-Indazole, 4,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While direct experimental literature on this specific isomer is limited, this document synthesizes data from closely related analogues and foundational chemical principles to offer expert-driven insights into its behavior and utility. We present predicted physicochemical properties, a plausible synthetic pathway, an analysis of its reactivity in cross-coupling reactions, and its potential as a versatile scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique characteristics of poly-halogenated indazoles.

Introduction

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent kinase inhibition, making them central to the development of targeted cancer therapies.[1][2] Halogenated indazoles, in particular, serve as exceptionally versatile building blocks, where the halogen atoms act as synthetic handles for diversification through modern cross-coupling methodologies.[3]

This guide focuses on the specific isomer this compound. The strategic placement of two bromine atoms on the benzene ring offers a unique opportunity for sequential and regioselective functionalization, enabling the exploration of novel chemical space in drug discovery programs. Due to the scarcity of dedicated literature for this precise compound, this document provides a predictive and comparative analysis based on the known chemistry of mono- and di-substituted indazoles to empower researchers with a solid foundational understanding.

Core Molecular Properties

This compound possesses a molecular structure primed for synthetic elaboration. Its fundamental properties, compiled from supplier data and computational predictions based on analogues, are summarized below.[2][4]

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[4]
Molecular Weight 275.93 g/mol [2][4]
CAS Number 1351668-28-4[4]
IUPAC Name This compoundN/A
Appearance Predicted to be a solid (e.g., off-white to tan powder)[1]
Boiling Point ~384.6°C (Predicted for 4,6-dibromo isomer)[2]
Storage Store at room temperature or 2-8°C, dry and sealed[2]
Molecular Structure Diagram

The chemical structure of this compound is depicted below, illustrating the numbering convention of the bicyclic system.

synthesis_workflow Proposed Synthesis of this compound start 3,4-Dibromo-2-methylaniline reagent1 Acetic Anhydride intermediate N-Acetyl-3,4-dibromo-2-methylaniline reagent2 1. NaNO₂, HCl 2. Heat or Reducing Agent diazonium Diazonium Intermediate product This compound diazonium->product Cyclization reagent1->intermediate Acetylation reagent2->diazonium Diazotization reactivity_diagram indazole This compound suzuki Suzuki Coupling (Aryl-B(OH)₂) indazole->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) indazole->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amine) indazole->buchwald Pd Catalyst, Base prod_suzuki Aryl-Substituted Indazole suzuki->prod_suzuki prod_sonogashira Alkynyl-Substituted Indazole sonogashira->prod_sonogashira prod_buchwald Amino-Substituted Indazole buchwald->prod_buchwald drug_discovery_workflow start This compound step1 Step 1: Selective Coupling at C5 (e.g., Suzuki Reaction) start->step1 intermediate1 5-Aryl-4-bromo-1H-indazole step1->intermediate1 step2 Step 2: Coupling at C4 (e.g., Buchwald-Hartwig Amination) intermediate1->step2 final_compound 5-Aryl-4-amino-1H-indazole (Final Candidate) step2->final_compound screening Biological Screening (e.g., Kinase Assays) final_compound->screening

References

4,5-Dibromo-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dibromo-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will delve into the core characteristics of this compound, moving beyond rudimentary data to explore its synthesis, reactivity, and strategic application in modern therapeutic design.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective ligands for various biological targets. Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2]

Within this class, halogenated indazoles such as this compound serve as exceptionally versatile building blocks. The two bromine atoms at the 4- and 5-positions are not merely passive substituents; they are strategic functional handles that unlock a diverse range of synthetic transformations, primarily through cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[3]

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid compound whose identity is defined by its specific molecular arrangement and weight.

Molecular Structure

The structure consists of a standard 1H-indazole core with bromine atoms substituted at the C4 and C5 positions of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Molecular structure of this compound.

Quantitative Data Summary

A consolidated summary of key quantitative data provides an at-a-glance reference for experimental planning.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[4]
Molecular Weight 275.93 g/mol [4]
CAS Number 1351668-28-4[4]
Appearance Solid (form may vary)General Knowledge
Purity Typically >97%[4]

Synthesis and Mechanistic Considerations

While specific peer-reviewed syntheses for this compound are not extensively documented, a reliable route can be constructed based on established principles of electrophilic aromatic substitution on the indazole core. The most logical and field-proven approach is the direct dibromination of 1H-indazole.

Workflow for Synthesis

synthesis_workflow cluster_synthesis Synthetic Pathway Start 1H-Indazole (Starting Material) Reaction Electrophilic Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) (>2.0 equivalents) Reagent->Reaction Solvent Anhydrous DMF or Acetonitrile Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure derived from methodologies for analogous heterocyclic brominations.[5][6]

  • Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried to maintain anhydrous conditions.

  • Dissolution: Dissolve 1H-indazole (1.0 eq) in a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30-45 minutes.

    • Causality: Using NBS is preferable to elemental bromine (Br₂) as it is a solid, making it significantly safer and easier to handle.[5] A slight stoichiometric excess (2.1-2.2 eq) is crucial to drive the reaction towards complete di-substitution, overcoming the potential to stall at the mono-brominated intermediate.[5]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material and mono-bromo intermediates.

  • Workup: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. While specific spectra are not publicly available, the expected characteristics can be reliably predicted.[7]

  • ¹H NMR: The spectrum would show signals for the remaining aromatic protons on the benzene ring and the N-H proton. The chemical shifts and coupling constants would be distinct from the starting material due to the electron-withdrawing effect of the two bromine atoms.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The signals for C4 and C5 would be significantly shifted and their intensity reduced due to the direct attachment of bromine.

  • Mass Spectrometry (MS): The mass spectrum is perhaps the most definitive technique. It would show a characteristic molecular ion peak cluster (M, M+2, M+4) corresponding to a molecule containing two bromine atoms, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

Reactivity and Applications in Drug Development

The true utility of this compound lies in its potential for subsequent chemical modification, making it a valuable scaffold for building libraries of drug candidates.

Key Reaction Pathways

The bromine atoms at the C4 and C5 positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.), enabling fine-tuning of the molecule's pharmacological properties.

reactivity_pathways cluster_reactions Cross-Coupling Reactions cluster_products Diverse Functionalized Scaffolds Indazole This compound Suzuki Suzuki Coupling (+ R-B(OH)₂ / Pd catalyst) Indazole->Suzuki C-C bond Buchwald Buchwald-Hartwig (+ R₂NH / Pd catalyst) Indazole->Buchwald C-N bond Sonogashira Sonogashira Coupling (+ R-C≡CH / Pd, Cu catalyst) Indazole->Sonogashira C-C bond Aryl 4-Aryl-5-bromo-indazole 4,5-Diaryl-indazole Suzuki->Aryl Amino 4-Amino-5-bromo-indazole 4,5-Diamino-indazole Buchwald->Amino Alkynyl 4-Alkynyl-5-bromo-indazole 4,5-Dialkynyl-indazole Sonogashira->Alkynyl

Caption: Reactivity of this compound in cross-coupling reactions.

This strategic functionalization is central to its role in developing targeted therapies, particularly kinase inhibitors, where precise positioning of substituents is required to achieve high affinity and selectivity for the enzyme's active site.[1][8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for the 4,5-dibromo isomer is not widely available, data from closely related bromo-indazoles provides a reliable basis for handling procedures.[9][10][11]

  • Hazards: Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood.[9][12] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage.[9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery. Its well-defined molecular structure and weight provide a solid foundation for its use, while its synthetic accessibility and, most importantly, its capacity for diverse functionalization via cross-coupling reactions make it an invaluable tool for medicinal chemists. A disciplined approach to its synthesis, characterization, and handling will enable research teams to fully leverage its potential in the development of next-generation therapeutics.

References

Solubility of 4,5-Dibromo-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,5-Dibromo-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the theoretical principles governing its solubility in various organic solvents, offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discusses the critical implications of solubility data in the context of drug discovery and development. This guide is intended to equip researchers and scientists with the necessary knowledge and methodologies to effectively work with this compound.

Introduction: The Significance of this compound in Modern Drug Discovery

Indazole derivatives are a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds are recognized for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] this compound, a member of this important class, serves as a versatile synthetic intermediate in the development of novel drug candidates. The strategic placement of two bromine atoms on the indazole scaffold provides chemists with reactive handles for further molecular elaboration, enabling the exploration of diverse chemical spaces to optimize biological activity.

The journey of a promising compound from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding and characterizing the solubility of a lead compound like this compound is therefore not merely a perfunctory exercise but a critical step in its developmental pathway. Solubility profoundly impacts formulation, bioavailability, and ultimately, the clinical efficacy of a drug candidate. This guide provides a robust framework for assessing the solubility of this compound in organic solvents, a crucial parameter for its handling, purification, and progression in drug discovery pipelines.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a combination of physical and chemical factors, including the nature of the solute and solvent, temperature, and pressure.[3] The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[4][5] This principle is rooted in the nature of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity

The molecular structure of this compound dictates its solubility profile. The presence of the indazole ring system, with its nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bonding. Conversely, the dibrominated benzene ring is largely non-polar. The overall polarity of the molecule is a balance between these competing features.

Caption: Key structural features of this compound governing its solubility.

The Role of the Solvent

The choice of solvent is paramount in determining the solubility of this compound. A solvent's polarity, hydrogen bonding capability, and molecular size will dictate its interaction with the solute.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H group of the indazole ring, promoting solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the polar regions of the solute molecule. Indazole derivatives are generally known to be soluble in DMSO and DMF.[7]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents are less likely to effectively solvate the polar indazole moiety, resulting in lower solubility.

Impact of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the solubility of this compound in a range of common laboratory solvents. This provides a rapid understanding of its general solubility characteristics.

Experimental Protocol for Qualitative Solubility Testing
  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent in small portions (e.g., 0.25 mL at a time). The selection of solvents should cover a spectrum of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.[8][9]

  • Observation: Visually inspect the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If a solid remains, it is classified as sparingly soluble or insoluble.

  • Record Keeping: Meticulously record all observations in a laboratory notebook.

start Start: Weigh 10-20 mg of This compound add_solvent Add 1 mL of test solvent in 0.25 mL portions start->add_solvent vortex Vortex/Shake vigorously for 30-60 seconds add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Soluble observe->soluble Complete Dissolution insoluble Sparingly Soluble/ Insoluble observe->insoluble Solid Remains record Record Observation soluble->record insoluble->record end_node End record->end_node

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Thermodynamic Solubility)

For drug development, a precise quantitative measure of solubility is essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Experimental Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.[7]

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mmol/L.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.1LowTo be determined
Toluene2.4Low to ModerateTo be determined
Dichloromethane3.1ModerateTo be determined
Ethyl Acetate4.4ModerateTo be determined
Acetone5.1Moderate to HighTo be determined
Ethanol5.2HighTo be determined
Methanol6.6HighTo be determined
Acetonitrile5.8Moderate to HighTo be determined
Dimethylformamide (DMF)6.4HighTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined

Note: This table serves as a template for recording experimental findings. The predicted solubility is based on general principles of "like dissolves like."

The quantitative solubility data is critical for:

  • Selection of appropriate solvents for chemical reactions, purification (e.g., recrystallization), and analytical method development.

  • Preparation of stock solutions for biological screening assays.

  • Early assessment of potential formulation challenges.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful application in research and drug development. This guide has provided a comprehensive framework, encompassing the theoretical principles that govern solubility and detailed, actionable protocols for its experimental determination. By systematically applying these methodologies, researchers can generate reliable solubility data, enabling informed decisions in the progression of this compound and its derivatives as potential therapeutic agents. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible results.

References

An In-depth Technical Guide to the Physical Characteristics of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms on the indazole scaffold imparts unique physicochemical properties that can be exploited for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights for its effective handling, characterization, and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for dose formulation, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
CAS Number 1351668-28-4[1]
Purity Typically ≥97%[1]

Appearance and Morphology

While a specific description for this compound is not widely documented, based on related dibromo-indazole isomers, it is expected to be an off-white to pale yellow or tan solid at room temperature.[2] The compound is typically supplied as a crystalline powder. The color and exact morphology may vary depending on the purity and the method of synthesis and purification.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported in the scientific literature. However, based on the general solubility of indazole derivatives, the following qualitative solubility profile can be expected:

  • High Solubility: Soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

  • Moderate Solubility: Likely to be soluble in alcohols such as methanol and ethanol.[3]

  • Low Solubility: Expected to have low solubility in nonpolar solvents and water.

For experimental purposes, preparing a stock solution in DMSO is a common practice.[3]

Experimental Protocol for Solubility Assessment

For researchers needing to determine the precise solubility for their applications, a standard kinetic solubility protocol can be employed:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Dilution: Add the stock solution to the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the measurement.

  • Incubation: Incubate the solution at a controlled room temperature with gentle agitation for a set period (e.g., 2 to 24 hours).

  • Analysis: After incubation, determine the concentration of the dissolved compound in the supernatant, typically by HPLC-UV or LC-MS/MS, after filtering out any precipitate.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atoms. The N-H proton of the indazole ring will likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons directly bonded to the bromine atoms (C4 and C5) will show characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 275.93 g/mol . A characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Hazards and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for other bromo-indazole isomers such as 4-bromo-1H-indazole and 5-bromo-1H-indazole, the following hazards and safety precautions should be considered.[4][5][6]

  • Acute Toxicity: May be harmful or toxic if swallowed.[5][6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area.[5]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[5]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Molecular Structure and Key Properties Diagram

G This compound: Structure and Properties cluster_structure Molecular Structure cluster_properties Physicochemical Data cluster_safety Key Safety Information (Inferred) structure Br | C4--C5--Br |   | C3a-C7a /   C3 == N2 / N1 | H properties Molecular Formula C₇H₄Br₂N₂ Molecular Weight 275.93 g/mol CAS Number 1351668-28-4 safety Potential Hazards Toxic if swallowed Skin Irritant Eye Irritant Respiratory Irritant Handling Use PPE Ensure good ventilation

Caption: Molecular structure and key properties of this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive public data on its physical properties is limited, this guide synthesizes the available information and provides well-grounded expectations based on related compounds. Researchers and drug development professionals should use this information as a starting point for their work, always complementing it with in-house analytical characterization and adherence to rigorous safety protocols.

References

Tautomeric Landscapes of Dibromo-1H-Indazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher in medicinal chemistry and drug development, the indazole scaffold represents a privileged structure, owing to its prevalence in a multitude of biologically active compounds. However, the inherent tautomerism of the indazole ring system presents a nuanced challenge that profoundly influences its physicochemical properties, reactivity, and ultimately, its pharmacological profile. This in-depth technical guide navigates the intricate tautomeric equilibria in dibromo-1H-indazole derivatives, offering a synthesis of theoretical principles, practical experimental insights, and computational approaches. It is designed to empower researchers to confidently characterize and manipulate these fascinating heterocyclic systems.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and extensively studied tautomers are the 1H-indazole and 2H-indazole forms.[1][2] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] This preference is attributed to the benzenoid character of the fused ring in the 1H form, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[2]

The tautomeric equilibrium is not static and can be influenced by a variety of factors, including:

  • Substitution Pattern: The nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can modulate the electron density of the ring system, thereby influencing the proton affinity of the nitrogen atoms.

  • Solvent Effects: The polarity of the solvent can play a crucial role in stabilizing one tautomer over the other. Polar solvents may favor the more polar tautomer through dipole-dipole interactions or hydrogen bonding.[5]

  • Inter- and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds can lock the molecule in a specific tautomeric form.[5][6]

The Influence of Dibromo Substitution

The introduction of two bromine atoms onto the indazole core further complicates the tautomeric landscape. The position of these electronegative and sterically demanding substituents can exert a profound influence on the electronic distribution and steric environment of the pyrazole ring, thereby affecting the tautomeric equilibrium. While comprehensive studies focusing specifically on a wide range of dibromo-1H-indazole isomers are limited, we can extrapolate from the principles of substituted indazoles and the available data on bromo-substituted derivatives.

For instance, bromine substitution on the benzene ring, such as in 5,7-dibromo-1H-indazole, would primarily influence the overall electron density of the bicyclic system. In contrast, substitution at the C3 position, as in 3,5-dibromo-1H-indazole, would have a more direct electronic and steric impact on the pyrazole ring and the adjacent nitrogen atoms.

Synthesis of Dibromo-1H-Indazole Derivatives: Key Protocols

The synthesis of specific dibromo-1H-indazole isomers is a prerequisite for studying their tautomerism. Various synthetic strategies have been developed for the preparation of brominated indazoles. Below are representative protocols for the synthesis of key precursors and derivatives.

Synthesis of 5-Bromo-1H-indazole

A common route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[7]

Experimental Protocol:

  • Acetylation: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and stir at room temperature.

  • Diazotization and Cyclization: Add a diazotizing agent, such as isoamyl nitrite, to the reaction mixture and heat under reflux.

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by a suitable method like column chromatography to yield 5-bromo-1H-indazole.

Synthesis of 3-Bromo-Substituted Indazoles

Direct bromination of the C3 position of an indazole can be challenging. A common strategy involves the synthesis of a 3-aminoindazole precursor followed by a Sandmeyer-type reaction. For example, 3-bromo-6-nitro-1H-indazole can be synthesized from 6-nitro-1H-indazole.[8]

Experimental Protocol:

  • Nitration: 1H-Indazole can be nitrated to yield 6-nitro-1H-indazole.

  • Bromination: The 6-nitro-1H-indazole is then subjected to bromination, often using bromine in a suitable solvent, to introduce a bromine atom at the C3 position.

  • Alkylation (Optional): The N1 position can be alkylated if desired, for example, with propargyl bromide in the presence of a base like potassium carbonate.[8]

Characterization of Tautomeric Forms

The unambiguous determination of the predominant tautomeric form in dibromo-1H-indazole derivatives relies on a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures in solution.[2] Both ¹H and ¹³C NMR provide distinct signatures for the 1H and 2H tautomers.

Key Diagnostic Features in ¹H NMR:

  • N-H Proton: The chemical shift of the N-H proton is highly diagnostic. In the 1H-tautomer, the N1-H proton typically resonates at a different chemical shift compared to the N2-H proton in the 2H-tautomer.

  • Aromatic Protons: The chemical shifts and coupling constants of the protons on the benzene and pyrazole rings are sensitive to the electronic environment, which differs between the 1H and 2H forms. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in assigning the protons and confirming the substitution pattern.[5]

Key Diagnostic Features in ¹³C NMR:

  • The chemical shifts of the carbon atoms, particularly those in the pyrazole ring (C3 and C7a), are significantly different between the 1H and 2H tautomers.[2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Derivatives

CompoundSolvent¹H NMR Signals¹³C NMR SignalsReference
1H-IndazoleCDCl₃8.10 (H3), 7.77 (H4), 7.51 (H7), 7.40 (H6), 7.18 (H5)134.77 (C3), 140.01 (C7a), 126.80 (C6), 123.13 (C3a), 120.96 (C5), 120.86 (C4), 109.71 (C7)[1]
3-Ethoxycarbonyl-1H-indazoleDMSO-d₆13.91 (NH), 8.06 (H4), 7.65 (H7), 7.44 (H6), 7.30 (H5)162.33 (C=O), 140.93 (C7a), 135.20 (C3), 126.64 (C6), 122.83 (C5), 122.16 (C3a), 121.04 (C4), 111.09 (C7), 60.28 (CH₂), 14.27 (CH₃)[1]
5,7-Dibromo-1H-indazole-Data not readily available in searched literature.Data not readily available in searched literature.[9]
3,5-Dibromo-benzo[g]indazole-Data not readily available in searched literature.Data available in SpectraBase.[10]

Note: The lack of readily available, detailed NMR data for specific dibromo-1H-indazole isomers in the searched literature highlights the need for further research in this area.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[11][12] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, the connectivity and bonding arrangement can be unequivocally determined. For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate confirms the presence of the 1H-tautomer in the solid state.[13]

Experimental Workflow for X-ray Crystallography:

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Dibromo-1H-indazole Purification Purification Synthesis->Purification Single Crystal Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection X-ray Diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Unit Cell & Space Group Structure_Solution Structure Solution Data_Processing->Structure_Solution Direct/Patterson Methods Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation

Caption: Workflow for X-ray Crystal Structure Determination.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[6][14][15] By calculating the Gibbs free energy of the different tautomeric forms, researchers can predict the predominant tautomer in the gas phase or in solution (using implicit solvent models). These computational studies can also provide insights into the geometric and electronic differences between the tautomers.

Computational Workflow:

G cluster_model Model Building cluster_calc DFT Calculations cluster_analysis Analysis Build_1H Build 1H-Tautomer Geom_Opt_1H Geometry Optimization (1H) Build_1H->Geom_Opt_1H Build_2H Build 2H-Tautomer Geom_Opt_2H Geometry Optimization (2H) Build_2H->Geom_Opt_2H Freq_Calc_1H Frequency Calculation (1H) Geom_Opt_1H->Freq_Calc_1H Freq_Calc_2H Frequency Calculation (2H) Geom_Opt_2H->Freq_Calc_2H Energy_Compare Compare Gibbs Free Energies Freq_Calc_1H->Energy_Compare Freq_Calc_2H->Energy_Compare Conclusion Predict Predominant Tautomer Energy_Compare->Conclusion

Caption: Workflow for DFT Calculation of Tautomer Stability.

Impact of Tautomerism on Biological Activity

The tautomeric state of a dibromo-1H-indazole derivative is not merely an academic curiosity; it has profound implications for its biological activity. The different tautomers will exhibit distinct:

  • Hydrogen Bonding Capabilities: The position of the N-H proton dictates the molecule's ability to act as a hydrogen bond donor, which is critical for target binding.

  • Dipole Moment and Lipophilicity: These properties, which influence solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics, differ between tautomers.

  • Three-Dimensional Shape: The overall conformation of the molecule can be subtly altered by the tautomeric form, affecting its fit within a biological target's binding site.

A number of indazole-containing drugs are known to exhibit a range of biological activities, including as kinase inhibitors in cancer therapy.[16] The specific tautomeric form is crucial for the precise interactions with the amino acid residues in the active site of the target protein.

Conclusion and Future Directions

The tautomerism of dibromo-1H-indazole derivatives is a multifaceted phenomenon governed by a delicate interplay of electronic and steric effects, as well as the surrounding environment. While the 1H-tautomer is generally favored, a comprehensive understanding of the tautomeric landscape for a diverse range of dibromo-isomers requires further dedicated research.

This guide provides a foundational framework for researchers to approach the synthesis, characterization, and computational analysis of these important heterocyclic compounds. Future work should focus on the systematic synthesis and detailed spectroscopic and crystallographic characterization of a wider array of dibromo-1H-indazole derivatives. Such studies, in conjunction with robust computational analysis, will undoubtedly provide deeper insights into the structure-property relationships of this important class of molecules and pave the way for the rational design of novel therapeutics.

References

The Emerging Therapeutic Potential of Brominated Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic incorporation of bromine atoms onto this scaffold significantly modulates the molecule's physicochemical properties, often enhancing binding affinities, metabolic stability, and overall therapeutic efficacy. This guide provides an in-depth exploration of the diverse biological activities exhibited by brominated indazoles, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their actions, present validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.

Introduction: The Significance of the Brominated Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1] Their structural rigidity and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets.[3]

The introduction of a bromine atom—a halogen with unique electronic and steric properties—offers several advantages in drug design:

  • Enhanced Binding Affinity: Bromine can act as a potent hydrogen bond acceptor and participate in halogen bonding, a strong, directional non-covalent interaction with electron-rich atoms like oxygen and nitrogen in protein binding pockets.

  • Modulated Lipophilicity: The addition of bromine increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier (BBB).

  • Metabolic Stability: Bromination can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further chemical modifications and the creation of diverse compound libraries, for instance, through cross-coupling reactions like the Suzuki coupling.[4][5]

These attributes have positioned brominated indazoles as highly promising candidates in the pursuit of novel therapeutics.[2][6]

Anticancer Activities: Targeting Key Oncogenic Pathways

Brominated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3][7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant kinase activity. The indazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, leading to potent inhibition.[8] Brominated indazoles have been successfully developed as inhibitors of several important oncogenic kinases.

  • VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for tumor angiogenesis. Several indazole-based multi-kinase inhibitors, such as Pazopanib, target these receptors.[1][8] The brominated scaffold can enhance the potency and selectivity for these targets.

  • AXL Inhibition: AXL is a receptor tyrosine kinase associated with poor prognosis and drug resistance in various cancers. Fragment-based screening has identified brominated indazole fragments as promising starting points for the development of potent AXL inhibitors.[9]

  • Aurora Kinase Inhibition: These are serine/threonine kinases essential for mitotic progression. Dysregulation is common in cancer. Indazole derivatives have been designed to target Aurora kinases, with substitutions on the indazole ring, including halogens, playing a key role in their potency.[3]

The following diagram illustrates a simplified workflow for identifying and characterizing brominated indazole-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Brominated Indazole Library Synthesis HTS High-Throughput Biochemical Screen (e.g., Kinase Panel) Library->HTS Screening Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Data Analysis SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit-to-Lead Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Iterative Design Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assay In_Vivo In Vivo Xenograft Models Cell_Assay->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Kinase Inhibitor Discovery Workflow.

Induction of Apoptosis

Beyond kinase inhibition, certain brominated indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f , a novel indazole derivative, was found to promote apoptosis in breast cancer cells by increasing levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[4][10]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

CompoundA549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Reference
Compound 2f 1.150.680.230.36[4][10]
Compound 93 ---1.3 (nM)[1]
Compound 109 --Strong Activity-[1]

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of brominated indazole compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., 4T1 breast cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Brominated indazole test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated indazole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antibiotic Potentiation Activities

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Brominated indazoles have emerged as a promising class of compounds in this area, both as direct-acting antimicrobials and as antibiotic potentiators.[11][12]

Mechanism of Action
  • Direct Antibacterial Activity: Some indazole derivatives exhibit intrinsic antibacterial properties. Studies have shown that certain pyrazole and indazole compounds possess significant potency against clinical and MDR strains of Staphylococcus and Enterococcus genera, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.[12]

  • Antibiotic Potentiation: A key strategy to combat resistance is to enhance the efficacy of existing antibiotics. Brominated indoles and indazoles have been identified as inhibitors of bacterial cystathionine-γ-lyase (CGL).[11] CGL is a primary enzyme responsible for producing hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S helps protect the bacteria from oxidative stress, a common mechanism of action for many antibiotics. By inhibiting CGL, these compounds deplete the bacteria's protective shield, re-sensitizing them to antibiotics like gentamicin and kanamycin.[11]

The diagram below illustrates the mechanism of antibiotic potentiation.

G Antibiotic Antibiotic (e.g., Gentamicin) ROS Oxidative Stress (ROS) Antibiotic->ROS Bacteria Bacterial Cell ROS->Bacteria Damages Death Cell Death Bacteria->Death CGL Cystathionine γ-lyase (CGL) H2S H₂S Production CGL->H2S Produces H2S->ROS Neutralizes Bromoindazole Brominated Indazole Bromoindazole->CGL Inhibits

Caption: Mechanism of Antibiotic Potentiation.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a brominated indazole against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound and standard antibiotic (e.g., Ampicillin), dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential in Neurological Disorders

While less explored than oncology, the physicochemical properties of brominated indazoles make them intriguing candidates for treating neurological disorders. Their increased lipophilicity can facilitate crossing the blood-brain barrier (BBB), a critical hurdle for CNS-active drugs.[13][14]

Potential therapeutic avenues include:

  • Neuroinflammation: Chronic inflammation is a key component in the pathology of many neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The inhibition of pro-inflammatory kinases (a known activity of indazoles) within the CNS could be a viable therapeutic strategy.

  • Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in excitotoxicity and neuronal damage. Introduction of a bromine atom at the C4 position of the indazole ring has been shown to produce potent nNOS inhibitors.[17]

Further research is required to fully elucidate the potential of brominated indazoles in this complex therapeutic area.

Future Outlook and Challenges

The brominated indazole scaffold is a versatile and powerful platform for the development of new therapeutics. The field is poised for significant advancements, particularly in the development of highly selective kinase inhibitors and novel antibiotic potentiators. However, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated for any new compound. For CNS applications, achieving optimal BBB penetration without compromising other drug-like properties is a significant challenge. Continued innovation in synthetic chemistry, computational modeling, and biological screening will be essential to unlock the full therapeutic potential of this remarkable class of molecules.[18]

References

Discovery and history of substituted 1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles. We trace the journey from the foundational syntheses of the late 19th century to the sophisticated, high-yield catalytic and metal-free methodologies that dominate contemporary organic synthesis. The narrative emphasizes the causality behind synthetic advancements, detailing how the demand for greater functional group tolerance, milder reaction conditions, and precise control over substitution patterns has driven innovation. Key applications in drug discovery are highlighted, showcasing how this versatile heterocycle has been integral to the development of therapeutics for oncology, inflammation, and central nervous system disorders. This whitepaper serves as a technical resource, integrating historical context with practical, field-proven insights for professionals in chemical and pharmaceutical research.

The Indazole Core: Structure and Significance

Indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2] Due to its greater stability, the 1H-tautomer is the predominant form and the primary focus of synthetic and medicinal chemistry efforts.[2][3]

The significance of the 1H-indazole scaffold lies in its structural resemblance to endogenous purines like adenine and guanine, allowing it to function as a bioisostere and interact effectively with a wide range of biological targets.[4] This mimicry, combined with its rigid structure and capacity for diverse substitution, underpins its status as a privileged scaffold in drug design.

Caption: The two primary tautomers of the indazole scaffold.

Foundational Discoveries: The Dawn of Indazole Synthesis

The history of indazole synthesis begins in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[3] His initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid, establishing the first documented route to the indazole core.[1][3] This seminal work laid the groundwork for subsequent "classical" methods that defined the field for decades. These early approaches, while historically significant, often required harsh conditions such as high temperatures or the use of strong acids and bases.[5]

Key classical synthetic routes include:

  • The Jacobson Synthesis (1893): This method involves the diazotization of o-toluidine followed by reduction and cyclization.

  • Synthesis from Anthranilic Acid: Diazotization of anthranilic acid creates a diazonium salt, which upon reduction and cyclization, yields the 1H-indazole scaffold.[1]

  • Cyclization of o-Haloaryl N-sulfonylhydrazones: These reactions, often mediated by copper, represented an important step forward, though they still required elevated temperatures.[2]

These foundational methods were crucial for initial exploration but were limited by their narrow substrate scope and lack of tolerance for many functional groups, necessitating the development of more versatile and milder synthetic strategies.[5]

The Modern Era: Evolution of Synthetic Methodologies

The demand for structurally diverse and complex indazole derivatives for high-throughput screening and drug development spurred a rapid evolution in synthetic chemistry. Modern approaches prioritize efficiency, functional group compatibility, mild conditions, and regioselective control.

Intramolecular Cyclization via C-N and N-N Bond Formation

A major advancement was the development of intramolecular cyclization strategies that form the pyrazole ring onto a pre-functionalized benzene precursor. These methods offer direct access to substituted indazoles from readily available starting materials.

  • Oxidative C-N Bond Formation: A powerful, often metal-free, approach involves the direct C-H amination of arylhydrazones. Oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine mediate the cyclization under mild conditions, displaying excellent functional group compatibility.[1][2] This strategy avoids the need for pre-installed leaving groups on the aromatic ring, enhancing atom economy.

  • N-N Bond Formation: Copper-mediated cyclization of ketimines, which are easily prepared from o-aminobenzonitriles and organometallic reagents, provides an efficient route to 3-substituted 1H-indazoles.[2] The use of oxygen as the terminal oxidant makes this an attractive process from an environmental perspective.

Transition Metal-Catalyzed Annulation and Cross-Coupling

The application of transition metal catalysis revolutionized indazole synthesis, enabling the construction of complex derivatives with unprecedented efficiency and selectivity.

  • Palladium-Catalyzed Reactions: Palladium catalysts are used extensively, for instance, in the oxidative benzannulation of pyrazoles with internal alkynes to construct the fused benzene ring.[2] Other methods involve the palladium-catalyzed coupling of components like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization.[1]

  • Rhodium and Copper Co-catalysis: Advanced methods utilize Rh(III)/Cu(II) catalytic systems for C-H activation and subsequent C-N/N-N coupling of substrates like imidate esters with nitrosobenzenes, affording 1H-indazoles in good yields under redox-neutral conditions.[2]

  • Silver-Mediated C-H Amination: Silver(I) has been shown to mediate the intramolecular oxidative C-H bond amination, proving particularly effective for synthesizing 1H-indazoles with diverse and medicinally relevant substituents at the 3-position, such as amides, esters, and CF3 groups.[6]

G General Workflow for Modern Indazole Synthesis A Aryl Precursor (e.g., o-aminobenzoxime, arylhydrazone) D Cyclization/ Annulation Event A->D B Reaction Partner (e.g., Aryne, Alkyne, or Intramolecular) B->D C Catalyst/Reagent (e.g., Pd(OAc)₂, MsCl, PIFA) C->D Mediates Reaction E Substituted 1H-Indazole D->E Forms Core Scaffold

Caption: A conceptual workflow for modern synthetic routes to 1H-indazoles.

[3+2] Annulation with Arynes

One of the most versatile and powerful modern methods for constructing the 1H-indazole skeleton is the [3+2] annulation of arynes with hydrazones.[7][8] Arynes, highly reactive intermediates generated in situ, readily undergo cycloaddition. This approach provides exquisite control over the final substitution pattern.

  • From N-Tosylhydrazones: Reaction with N-tosylhydrazones affords 3-substituted indazoles. The reaction can proceed either through an in-situ generated diazo compound or via a direct annulation/elimination pathway.[8][9]

  • From N-Aryl/Alkylhydrazones: This variation leads to 1,3-disubstituted indazoles through what is believed to be an annulation/oxidation process.[8][9]

These reactions operate under mild conditions and accommodate a wide variety of aryl, vinyl, and alkyl substituents, making them highly valuable for generating diverse compound libraries.[7][8]

Practical Metal-Free Synthesis from o-Aminobenzoximes

Reflecting the broader trend towards sustainable and cost-effective chemistry, a highly practical metal-free synthesis has been developed from o-aminobenzoximes.[10] This method relies on the selective activation of the oxime hydroxyl group using methanesulfonyl chloride (MsCl) in the presence of a mild base like triethylamine (NEt3).[1][10] The reaction proceeds smoothly at temperatures from 0 to 23 °C, tolerates a wide range of substituents, and is amenable to large-scale synthesis, representing a significant improvement over harsher classical methods.[5][10]

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Its ability to participate in crucial hydrogen bonding interactions, often acting as a hinge-binder in kinase active sites, has made it particularly successful in oncology.

Drug NameTherapeutic ClassIndazole Substitution Pattern
Pazopanib Tyrosine Kinase Inhibitor (Anti-cancer)1-Methyl-3-substituted
Axitinib Tyrosine Kinase Inhibitor (Anti-cancer)1-Aryl-3-substituted
Niraparib PARP Inhibitor (Anti-cancer)1-Aryl-3-substituted
Entrectinib ALK, ROS1, TRK Inhibitor (Anti-cancer)3-Amino-5-substituted
Granisetron 5-HT3 Antagonist (Anti-emetic)1-Methyl, N-linked to azabicyclo moiety
Benzydamine Non-steroidal Anti-inflammatory Drug (NSAID)1-Benzyl-3-substituted

The diverse biological activities of indazole derivatives are extensive, including anti-inflammatory, anti-HIV, anti-bacterial, and anti-protozoal effects.[1][2] This versatility ensures that the 1H-indazole core will remain a focal point of drug discovery efforts for the foreseeable future.

Detailed Experimental Protocol: Metal-Free Synthesis of 1H-Indazole from 2-Aminobenzaldehyde Oxime

This protocol describes a validated, mild, and scalable metal-free synthesis of the parent 1H-indazole.[10]

Objective: To synthesize 1H-indazole via selective oxime activation and cyclization.

Materials:

  • 2-Aminobenzaldehyde oxime (1.0 eq)

  • Triethylamine (NEt3, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of 2-aminobenzaldehyde oxime in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

  • Triethylamine is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.

  • Methanesulfonyl chloride is then added dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. MsCl selectively activates the more nucleophilic oxime oxygen over the less reactive aniline nitrogen.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature (approx. 23 °C) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure 1H-indazole. Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, comparing the data to literature values.

References

A Technical Guide to 4,5-Dibromo-1H-indazole: A Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4,5-dibromo-1H-indazole as a high-value fragment for drug discovery. We will explore its physicochemical properties, propose a robust synthetic route, and detail its strategic application within Fragment-Based Drug Discovery (FBDD) campaigns, with a focus on leveraging its unique halogenation pattern for potent and selective protein-ligand interactions.

The Strategic Value of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1] The core principle of FBDD is to screen low molecular weight compounds (<300 Da) that bind to a biological target with low affinity.[1] These initial "hits" are then optimized into more potent, lead-like molecules through systematic chemical elaboration.

Within this paradigm, halogenated fragments, particularly those containing bromine or iodine, have gained significant attention.[2] The rationale for their utility is twofold:

  • Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a Lewis basic residue in a protein.[3][4] The strength of this interaction increases with the polarizability of the halogen (Cl < Br < I), making bromine an excellent choice for forming strong, stabilizing contacts within a protein's binding pocket.[3] These interactions can significantly enhance binding affinity and selectivity.[5]

  • Synthetic Tractability: The carbon-bromine bond serves as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and directional growth of the fragment into unexplored chemical space. This is a critical aspect of the fragment-to-lead optimization process.[6]

The indazole scaffold itself is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][7] Its bicyclic aromatic structure provides a rigid framework that can be functionalized to interact with a variety of biological targets, from protein kinases to G-protein coupled receptors.[7][8]

Physicochemical Profile of this compound

This compound (CAS No. 1351668-28-4) is a halogenated heterocyclic compound that presents an attractive profile for FBDD.[9] Its key properties are summarized below.

PropertyValueSource
CAS Number 1351668-28-4[9]
Molecular Formula C₇H₄Br₂N₂[9]
Molecular Weight 275.93 g/mol [9]
Purity Typically ≥97%[9]
Calculated LogP ~2.5-3.0(Predicted)
Heavy Atom Count 11(Calculated)
Hydrogen Bond Donors 1 (N-H)(Calculated)
Hydrogen Bond Acceptors 1 (N)(Calculated)

The molecular weight of 275.93 g/mol places this fragment at the upper end of the typical "Rule of Three" range, yet its rigidity and potential for strong interactions justify its inclusion in a fragment library. The presence of two bromine atoms provides distinct vectors for chemical modification and the potential for multiple halogen bonding interactions.

Synthesis and Chemical Accessibility

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available, appropriately substituted aniline, such as 3,4-dibromo-2-methylaniline. This starting material undergoes diazotization followed by intramolecular cyclization to form the indazole ring.

Synthetic Pathway Start 3,4-Dibromo-2-methylaniline Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 1. NaNO₂, HCl 2. Ac₂O, KOAc Product This compound Intermediate1->Product Heat or Isoamyl nitrite

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prospective)
  • Acetylation: To a solution of 3,4-dibromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform, add acetic anhydride (1.1 eq) at a controlled temperature (<40°C). Stir for 1 hour.

  • Diazotization and Cyclization: Add potassium acetate (1.5 eq) followed by dropwise addition of isoamyl nitrite (1.5 eq). Heat the reaction mixture to reflux (e.g., ~65-70°C) and monitor by TLC until the starting material is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water and concentrated hydrochloric acid to the residue and heat to ~50-60°C for 2-3 hours to hydrolyze any N-acetyl intermediate.

  • Extraction: Cool the mixture and basify to pH >10 with 50% sodium hydroxide solution, ensuring the temperature remains below 40°C. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Application in Fragment-Based Drug Discovery Campaigns

The true value of this compound lies in its potential as a starting point for generating potent and selective inhibitors. Its rigid core pre-organizes the bromine atoms and the N-H donor, presenting a defined pharmacophore to a target protein.

Screening Methodologies

This fragment is well-suited for several primary screening techniques:

  • X-ray Crystallography: Soaking crystals of the target protein with a solution of this compound can directly reveal its binding mode. The high electron density of the bromine atoms makes them easily identifiable in electron density maps, providing unambiguous evidence of binding and precise information on the orientation of the fragment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR techniques, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, are powerful methods to detect the weak binding typical of fragments. These methods can confirm a direct interaction between the fragment and the target protein in solution.

  • Thermal Shift Assays (DSF): Binding of the fragment can induce a stabilizing effect on the protein, leading to an increase in its melting temperature (Tm), which can be detected using a fluorescent dye.

FBDD Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Biophysical Screen (X-ray, NMR, DSF) Lib->Screen Hits Validated Hits Screen->Hits Growth Fragment Growth (Structure-Guided) Hits->Growth  Structural Biology (Co-crystal Structure) SAR SAR by Catalog & Synthesis Growth->SAR SAR->Growth Iterative Cycles Lead Potent Lead Compound SAR->Lead

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Hit-to-Lead Optimization: Leveraging the Dibromo Scaffold

Once a co-crystal structure of this compound bound to the target is obtained, the hit-to-lead process can begin. The structure will reveal which vectors on the fragment point towards open areas of the binding site, guiding the synthetic chemistry effort.

The two bromine atoms at the 4- and 5-positions offer distinct, orthogonal vectors for elaboration.

  • Vector 1 (C4-Br): This position can be functionalized to explore one region of the binding pocket.

  • Vector 2 (C5-Br): This position allows for growth into a different region.

  • Vector 3 (N1-H): The indazole nitrogen can be alkylated or acylated to probe for interactions with nearby residues.

This multi-vector approach allows for a comprehensive exploration of the surrounding chemical space to pick up additional favorable interactions, thereby increasing potency and selectivity.

Fragment Growth cluster_protein Protein Pocket Indazole P1 Subpocket A Indazole->P1 Vector 1 (C4-Br) Suzuki Coupling P2 Subpocket B Indazole->P2 Vector 2 (C5-Br) Buchwald Coupling P3 Subpocket C Indazole->P3 Vector 3 (N1-H) Alkylation

Caption: Strategic vectors for fragment growth from the dibromo-indazole core.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, fragment for modern drug discovery. Its combination of a privileged indazole core with two strategically placed bromine atoms provides a unique toolkit for medicinal chemists. The bromine substituents offer the potential for strong halogen bonding interactions to anchor the fragment in a protein binding site and serve as versatile synthetic handles for rapid, structure-guided optimization. While specific applications in FBDD campaigns have yet to be published, its properties strongly suggest its utility. This guide serves as a foundational blueprint for researchers and drug development professionals to incorporate this valuable fragment into their screening libraries and unlock its potential for discovering next-generation therapeutics.

References

An In-Depth Technical Guide on the Theoretical Exploration of 4,5-Dibromo-1H-indazole's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 4,5-Dibromo-1H-indazole. As a key heterocyclic scaffold, indazole and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Understanding the electronic landscape of substituted indazoles like the 4,5-dibromo variant is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their pharmacological activity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to elucidate the structure-property relationships of this important molecular entity.

The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties. Halogenation, in particular, is a common strategy to modulate these characteristics. The introduction of bromine atoms, as in this compound, can significantly alter the molecule's electronic distribution, lipophilicity, and potential for halogen bonding, thereby influencing its interaction with biological targets.[7]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for rational drug design.[1][8] These computational methods allow for the in-depth analysis of a molecule's electronic structure, providing insights that are often difficult or impossible to obtain through experimental means alone.[9] By calculating properties such as molecular orbital energies, electrostatic potential surfaces, and reactivity descriptors, we can gain a predictive understanding of a molecule's behavior and guide the synthesis of more potent and selective drug candidates.[1]

Methodological Approach: A Validated Protocol for Electronic Property Calculation

The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound's electronic properties. This approach is grounded in well-established quantum chemical methods and has been validated across a range of heterocyclic systems.

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[5][6]

    • A basis set of sufficient size and flexibility, such as 6-311++G(d,p), should be employed to accurately describe the electronic distribution, especially around the bromine atoms.[10]

    • The optimization should be carried out in the gas phase to represent the intrinsic properties of the molecule. Solvation effects can be incorporated in subsequent calculations if needed.

    • A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory.

    • From this calculation, a wealth of electronic properties can be extracted, including:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1]

      • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated and visualized to identify regions of positive and negative electrostatic potential. This is crucial for understanding non-covalent interactions, such as hydrogen and halogen bonding.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and hybridization of atoms within the molecule.

      • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

Computational Workflow Diagram

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Analysis of Electronic Properties mol_build 1. Molecular Structure Generation (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single-Point Energy Calculation freq_calc->sp_calc Validated Structure fmo 5a. Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->fmo mep 5b. Molecular Electrostatic Potential (Reactivity Sites) sp_calc->mep nbo 5c. Natural Bond Orbital Analysis (Charge Distribution) sp_calc->nbo reactivity 5d. Global Reactivity Descriptors (Hardness, Softness) sp_calc->reactivity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dibromo-1H-indazole, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein involves the diazotization of 3,4-dibromoaniline followed by an intramolecular cyclization. This application note furnishes a thorough, step-by-step experimental protocol, an in-depth discussion of the underlying chemical principles, and essential data for the successful execution of this synthesis. The content is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2] The specific substitution pattern of this compound makes it a versatile intermediate for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. The synthesis of this and similar indazole derivatives often relies on the construction of the bicyclic ring system from appropriately substituted aniline precursors.[1]

The method described in this guide is a robust and scalable approach that begins with the readily available starting material, 3,4-dibromoaniline. The core transformation is a diazotization reaction, a fundamental process in organic chemistry for converting primary aromatic amines into diazonium salts.[3][4][5] These highly reactive intermediates can then undergo various transformations, including the intramolecular cyclization required to form the indazole ring.

Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The synthesis of this compound from 3,4-dibromoaniline is a two-step process initiated by the formation of a diazonium salt, followed by an intramolecular cyclization.

Diagram of the Core Synthesis Pathway:

Synthesis_of_4_5_Dibromo_1H_indazole start 3,4-Dibromoaniline intermediate 3,4-Dibromobenzenediazonium Chloride start->intermediate NaNO₂, HCl (aq) 0-5 °C product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound from 3,4-dibromoaniline.

Mechanism of Diazotization

The diazotization of a primary aromatic amine, such as 3,4-dibromoaniline, is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5][6] The lone pair of the amino group on the 3,4-dibromoaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 3,4-dibromobenzenediazonium chloride salt.[4][5]

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberNotes
3,4-DibromoanilineC₆H₅Br₂N250.92615-55-4Starting material.[7]
Sodium NitriteNaNO₂69.007632-00-0Diazotizing agent.
Hydrochloric AcidHCl36.467647-01-0Concentrated (37%).
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Deionized WaterH₂O18.027732-18-5
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Diazotization of 3,4-Dibromoaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3,4-dibromoaniline (10.0 g, 39.8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (40 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (2.90 g, 42.0 mmol) in deionized water (15 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt should result in a clear solution.

Step 2: Intramolecular Cyclization and Work-up

  • After the 30-minute stirring period, slowly and carefully allow the reaction mixture to warm to room temperature.

  • Once at room temperature, gently heat the mixture to 50-60 °C and maintain this temperature for 1-2 hours. Monitor the evolution of nitrogen gas, which indicates the progress of the cyclization. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol/water.

Expected Yield and Characterization

The expected yield for this synthesis is typically in the range of 60-75%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • 3,4-Dibromoaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Diazonium Salts: Are potentially explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at a low temperature.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification prep_aniline Suspend 3,4-dibromoaniline in HCl/water cool_aniline Cool to 0-5 °C prep_aniline->cool_aniline add_nitrite Dropwise addition of NaNO₂ solution (0-5 °C) cool_aniline->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir_cold Stir at 0-5 °C for 30 min add_nitrite->stir_cold warm_react Warm to RT, then heat to 50-60 °C for 1-2 h stir_cold->warm_react neutralize Neutralize with NaHCO₃ warm_react->neutralize cool_nitrite cool_nitrite extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound from 3,4-dibromoaniline. By carefully controlling the reaction conditions, particularly during the diazotization step, researchers can obtain this valuable synthetic intermediate in good yield. The principles and techniques described are fundamental to organic synthesis and can be adapted for the preparation of other substituted indazole derivatives.

References

A Scalable, Two-Step Synthesis Protocol for 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-indazole is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for targeted cancer therapies.[1][2] The strategic placement of bromine atoms at the 4 and 5 positions provides versatile handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the exploration of diverse chemical space in drug discovery programs.[1] This application note presents a robust and scalable two-step protocol for the synthesis of this compound, starting from the commercially available precursor, 3,4-dibromo-2-methylaniline. The described methodology is designed for high-yield production, from gram to kilogram scales, featuring a straightforward purification process that avoids the need for column chromatography, rendering it suitable for both laboratory and pilot-plant manufacturing.[3]

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged structure in modern drug discovery, renowned for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] This bioisosteric relationship has led to the development of numerous potent and selective kinase inhibitors. Indazole derivatives are central to a wide array of therapeutic agents, demonstrating anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5]

Specifically, this compound offers synthetic chemists strategically positioned reactive sites. The bromine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the core structure to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. Given its high value, an efficient, cost-effective, and scalable synthesis is paramount for advancing preclinical and clinical development programs that rely on this key intermediate.[6] This guide provides a detailed, field-proven protocol to meet this critical demand.

Overview of the Synthetic Pathway

The synthesis proceeds via a two-step sequence commencing with 3,4-dibromo-2-methylaniline. The pathway was designed based on established and scalable methods for indazole formation from ortho-methyl anilines.[2]

  • Acetylation: The synthesis begins with the N-acetylation of 3,4-dibromo-2-methylaniline using acetic anhydride. This step yields the stable intermediate, N-(3,4-dibromo-2-methylphenyl)acetamide.

  • Diazotization and Intramolecular Cyclization: The acetylated intermediate undergoes an intramolecular cyclization reaction. Isoamyl nitrite serves as the diazotizing agent in the presence of a base (potassium acetate), leading to the formation of the indazole ring system to yield the final product, this compound.

This synthetic approach is highly efficient and avoids harsh nitrating conditions or complex multi-step brominations of an existing indazole core, which often result in low yields and isomeric impurities.

SM 3,4-Dibromo-2-methylaniline INT N-(3,4-dibromo-2-methylphenyl)acetamide SM->INT Step 1: Acetylation Acetic Anhydride FP This compound INT->FP Step 2: Diazotization & Cyclization Isoamyl Nitrite, Potassium Acetate

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a 100 g scale of the starting material, 3,4-dibromo-2-methylaniline.

Bill of Materials
Reagent/SolventMolecular Weight ( g/mol )QuantityMolesMolar Equiv.
Step 1: Acetylation
3,4-Dibromo-2-methylaniline264.96100.0 g0.3771.0
Chloroform (CHCl₃)119.381.0 L--
Acetic Anhydride102.0940.0 mL (43.2 g)0.4231.12
Step 2: Cyclization
Potassium Acetate98.1455.5 g0.5651.5
Isoamyl Nitrite117.1559.5 mL (52.0 g)0.4441.18
Work-up & Purification
Concentrated HCl36.46~200 mL--
50% Sodium Hydroxide (aq)40.00As needed--
Ethyl Acetate88.112.0 L--
Heptane100.211.0 L--
Brine-500 mL--
Anhydrous Sodium Sulfate142.04As needed--
Step 1: Synthesis of N-(3,4-dibromo-2-methylphenyl)acetamide

Causality: The initial acetylation of the aniline nitrogen is crucial. It transforms the amino group into an acetamido group, which is essential for the subsequent intramolecular cyclization mechanism facilitated by isoamyl nitrite.

Procedure:

  • Charge a suitable reaction vessel with 3,4-dibromo-2-methylaniline (100.0 g, 0.377 mol) and chloroform (1.0 L).

  • Begin stirring the solution. To this, add acetic anhydride (40.0 mL, 0.423 mol) dropwise over 20-30 minutes. An ice bath can be used to maintain the internal temperature below 30°C during the addition.

  • Stir the resulting mixture at ambient temperature for 1-2 hours.

  • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Heptane/Ethyl Acetate) until the starting aniline spot is completely consumed.

  • The reaction mixture containing the intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

Causality: Isoamyl nitrite acts as an in-situ diazotizing agent under non-aqueous conditions.[2] Potassium acetate serves as a base, which is thought to facilitate the cyclization onto the ortho-methyl group, leading to the formation of the indazole ring with the elimination of acetic acid.

Procedure:

  • To the stirred reaction mixture from Step 1, add potassium acetate (55.5 g, 0.565 mol) in one portion.

  • Follow with the dropwise addition of isoamyl nitrite (59.5 mL, 0.444 mol) over 30-45 minutes. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath.

  • After the addition is complete, heat the mixture to a gentle reflux (~60-65°C) and maintain for 2-4 hours.

  • In-Process Control: Monitor the disappearance of the acetylated intermediate by TLC.

  • Cool the reaction mixture to room temperature.

Work-up and Purification

Causality: The work-up is designed to remove unreacted reagents and byproducts. The acid/base washes ensure the removal of acidic and basic impurities, while the final recrystallization provides a highly pure product, avoiding the need for chromatography on a large scale.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Concentrated HCl (2 x 100 mL) to remove basic impurities.

    • 50% aqueous NaOH (2 x 100 mL) to remove acidic byproducts.

    • Brine (1 x 200 mL) to reduce the water content.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum to afford this compound as a solid.

Process Visualization

cluster_reaction Reaction Phase cluster_workup Work-up & Purification charge_reagents Charge Reactants: 3,4-dibromo-2-methylaniline Chloroform add_ac2o Add Acetic Anhydride (T < 30°C) charge_reagents->add_ac2o stir1 Stir 1-2h at RT add_ac2o->stir1 add_koac Add K-Acetate stir1->add_koac add_isoamyl Add Isoamyl Nitrite (T < 40°C) add_koac->add_isoamyl reflux Reflux 2-4h add_isoamyl->reflux cool Cool to RT reflux->cool wash Aqueous Washes (HCl, NaOH, Brine) cool->wash dry Dry (Na₂SO₄) & Concentrate wash->dry recrystallize Recrystallize (EtOAc/Heptane) dry->recrystallize isolate Filter & Dry Product recrystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • General: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Reagents:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Chloroform: A suspected carcinogen. Avoid inhalation and skin contact.

    • Isoamyl Nitrite: Flammable and volatile. Can cause a rapid drop in blood pressure upon inhalation. Ensure adequate ventilation.

    • Concentrated HCl and 50% NaOH: Highly corrosive. Handle with extreme care to avoid skin and eye contact.

Conclusion

The protocol detailed in this application note provides a reliable, scalable, and high-yielding pathway to the valuable building block this compound. By leveraging a robust two-step sequence from a readily available starting material, this method circumvents issues common to other synthetic routes and facilitates large-scale production with a straightforward, chromatography-free purification. This process empowers researchers and drug development professionals by ensuring a consistent and scalable supply of this critical intermediate for the advancement of new therapeutic agents.

References

Application Notes and Protocols: Strategic Suzuki Coupling Reactions with 4,5-Dibromo-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Power of C-C Bond Formation

The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug development. Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, serves as a cornerstone for a multitude of pharmacologically active agents.[1][2][3][4] Indazole derivatives have demonstrated a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][5][6] The ability to precisely functionalize this core at various positions is paramount for tuning compound properties, optimizing drug-target interactions, and ultimately developing novel therapeutics.

Among the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][7][8] This Nobel Prize-winning methodology, which couples an organoboron species with an organic halide, is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of building blocks.[9] For drug development professionals, the Suzuki coupling provides a powerful tool for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide focuses on a specific, highly versatile, yet challenging substrate: 4,5-Dibromo-1H-indazole . The presence of two bromine atoms on the benzene ring offers a unique opportunity for sequential or dual functionalization, enabling the synthesis of complex, multi-vector-substituted indazoles. However, controlling the regioselectivity of the coupling—selectively reacting at either the C4 or C5 position—presents a significant synthetic challenge that requires a nuanced understanding of the underlying reaction mechanism and reaction parameters.

While the literature contains numerous examples of Suzuki couplings on other bromo-indazole isomers,[7][8][10][11][12][13] specific, validated protocols for this compound are not extensively documented. Therefore, this application note serves as an expert guide, synthesizing established principles of Suzuki coupling on dihalogenated heterocycles to provide robust, proposed protocols for the strategic functionalization of this key intermediate.

Pillar 1: Understanding the Mechanism and the Challenge of Regioselectivity

The efficacy of any protocol rests on a solid mechanistic foundation. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[10][14][15][16]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation (R-B(OR)₂ + Base) PdII->TM PdII_R Ar-Pd(II)L₂-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Start Pd(II) Precatalyst Start->Pd0 Reduction

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The process involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

For a dihalogenated substrate like this compound, the initial, and most critical, step is the oxidative addition . The palladium catalyst can insert into either the C4-Br bond or the C5-Br bond. The selectivity of this step dictates the final product distribution in a mono-arylation reaction.

Several factors govern this regioselectivity:[11][14][15][17]

  • Electronic Effects : The intrinsic polarity of the indazole ring and the electronic nature of the C-Br bonds influence the rate of oxidative addition. The more electron-deficient carbon center is typically more susceptible to attack by the electron-rich Pd(0) catalyst. In the 1H-indazole system, the C4 position is generally considered more electron-deficient than the C5 position, suggesting a potential intrinsic preference for reactivity at C4.

  • Steric Hindrance : The steric environment around each bromine atom can significantly impact the approach of the bulky palladium-ligand complex. The C4 position is flanked by the C3 position and the bulky bromine at C5, while the C5 position is adjacent to the C6 position and the C4-bromine. The relative steric hindrance is a key determinant of selectivity.

  • Catalyst and Ligand Choice : This is the most powerful tool for controlling selectivity.[5][8][16][18]

    • Standard Ligands (e.g., PPh₃, dppf): Often favor the electronically preferred position.

    • Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos, XPhos): These can override intrinsic electronic preferences by favoring oxidative addition at the less sterically hindered position.[14][15][16] This catalyst-controlled regioselectivity is a cornerstone of modern cross-coupling strategy.[3][5][8][18]

By carefully manipulating these factors, it is possible to steer the reaction towards either mono-arylation at a specific position or complete di-arylation.

Pillar 2: Self-Validating Protocols for this compound

The following protocols are designed as robust starting points for the selective functionalization of this compound. They incorporate principles of self-validation, such as clear reagent stoichiometry and reaction monitoring, to ensure reproducibility.

Protocol 1: Proposed Method for Selective Mono-Arylation

This protocol aims to achieve selective mono-coupling by using a slight deficiency of the boronic acid and carefully chosen reaction conditions. Achieving high selectivity may require screening of catalysts and ligands to exploit the subtle electronic and steric differences between the C4 and C5 positions.

Workflow for Selective Mono-Arylation

Figure 2: Experimental workflow for the proposed selective mono-arylation of this compound.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (0.95 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

  • Solvent Addition : Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DME). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing : Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped upon consumption of the boronic acid to minimize the formation of the di-arylated byproduct.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product from starting material and any di-arylated byproduct.

Table 1: Proposed Conditions for Selective Mono-Arylation Screening

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Expected Selectivity Driver
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2.5)Dioxane/H₂O90Electronic Preference
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100Steric Hindrance
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DME85Electronic/Chelation
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.5)Dioxane80Steric Hindrance
Protocol 2: Proposed Method for Exhaustive Di-Arylation

This protocol is designed to drive the reaction to completion, forming the 4,5-di-aryl-1H-indazole product. This is achieved by using an excess of the boronic acid and potentially more forcing conditions.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (2.5 - 3.0 eq), and the base (e.g., K₂CO₃, 4.0 eq).

  • Solvent Addition : Add the solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Degassing : Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition : Add a robust palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Reaction : Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediates are fully consumed.

  • Work-up : Follow the same work-up procedure as described in Protocol 1.

  • Purification : Purify the crude product by flash column chromatography to isolate the desired 4,5-di-aryl-1H-indazole.

Table 2: Proposed Conditions for Exhaustive Di-Arylation

ParameterConditionRationale
Arylboronic Acid2.5 - 3.0 equivalentsDrives the reaction to completion for both C-Br bonds.
Catalyst Loading3 - 5 mol%Ensures sufficient catalytic activity for the less reactive C-Br bond.
BaseK₂CO₃ or Cs₂CO₃ (4.0 eq)Sufficient base is required for two coupling events.
Temperature100 - 110 °CMore forcing conditions may be needed to couple the second bromide.

Pillar 3: Trustworthiness and Authoritative Grounding

The protocols provided herein are built upon a wealth of established chemical literature. The principles of catalyst-controlled regioselectivity in dihaloarenes are well-documented, providing a strong predictive framework for the behavior of this compound.[11][14][15][16][17][18] The choice of catalysts like Pd(dppf)Cl₂ and ligands such as SPhos is based on their proven efficacy in challenging cross-coupling reactions involving heteroaromatic halides.[3][5][8][14][15][16][18] Researchers are encouraged to use these protocols as a starting point and perform systematic optimization to achieve the desired outcome for their specific substrate combinations.

Conclusion

The strategic functionalization of this compound via Suzuki-Miyaura cross-coupling opens a gateway to a rich chemical space of novel, disubstituted indazoles for drug discovery. While direct literature precedents are sparse, a deep understanding of reaction mechanisms and the factors governing regioselectivity allows for the rational design of effective synthetic protocols. By carefully selecting catalysts, ligands, and controlling stoichiometry, researchers can achieve either selective mono-arylation or exhaustive di-arylation, thereby accelerating the development of the next generation of indazole-based therapeutics.

References

Application Notes and Protocol: Selective Buchwald-Hartwig Amination of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics for oncology and inflammatory diseases.[1][2][3] The functionalization of this privileged heterocycle is therefore of paramount importance to drug discovery professionals. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging C–N bonds, offering significant advantages in scope and functional group tolerance over traditional methods.[4][5][6] This guide provides a comprehensive technical overview and detailed protocols for the selective mono- and sequential di-amination of 4,5-dibromo-1H-indazole. We address the critical challenge of regioselectivity by first proposing a high-throughput screening strategy to identify optimal conditions, followed by detailed, scalable protocols for the selective synthesis of 4-amino-5-bromo- and 5-amino-4-bromo-1H-indazole derivatives. These methodologies are designed to empower researchers in the rapid generation of diverse chemical libraries for accelerated drug development.

Part 1: Mechanistic Framework and the Regioselectivity Challenge

The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[4][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, inserts into the aryl-bromide bond of the indazole, forming a Pd(II) intermediate.[8]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing a halide. A stoichiometric base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C–N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Pd(II) Amido Complex AmineCoord->Amido - H-Base⁺ - Br⁻ Amido->Pd0 Reductive Elimination Product Aminated Indazole (Ar-NR₂) ArBr This compound Amine Amine (R₂NH) caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle

The Question of Regioselectivity in this compound

The primary challenge in the functionalization of this compound is controlling which bromine atom reacts first. The relative reactivity of the C4 and C5 positions is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The C4-Br is positioned peri to the N1-H of the pyrazole ring, creating a more sterically encumbered environment compared to the C5-Br. This would suggest that oxidative addition is more likely to occur at the less hindered C5 position.

  • Electronic Effects: The electron-donating nature of the pyrazole nitrogen atoms influences the electron density of the benzene ring. The precise electronic character at C4 versus C5 can be subtle. However, in many heterocyclic systems, positions further from the heteroatoms are more susceptible to initial coupling.

Hypothesis: Based on steric considerations, we predict that the Buchwald-Hartwig mono-amination will preferentially occur at the C5 position , yielding 5-amino-4-bromo-1H-indazole as the major product. However, the formation of a product mixture is highly probable, necessitating empirical screening to achieve high selectivity.

Part 2: High-Throughput Screening for Optimal Conditions

To address the selectivity challenge and identify the most efficient catalyst system, a high-throughput experimentation (HTE) approach is strongly recommended.[9][10] This allows for the rapid parallel evaluation of multiple catalysts, ligands, bases, and solvents.

HTE_Workflow start Design Experiment prep_plate Prepare Stock Solutions (Substrate, Amine, Catalysts, Bases) start->prep_plate dosing Automated or Manual Dosing into 96-Well Plate prep_plate->dosing reaction Seal Plate & Heat (Controlled Temperature Block) dosing->reaction quench Quench Reactions reaction->quench analysis Analyze via LC-MS / UPLC quench->analysis end Identify Optimal Conditions analysis->end caption Fig. 2: High-Throughput Experimentation Workflow

Caption: Fig. 2: High-Throughput Experimentation Workflow

Protocol: 96-Well Plate Reaction Screening

This protocol describes the setup for screening 16 different conditions in sextuplicate for the mono-amination of this compound with morpholine as a model amine.

Equipment and Materials:

  • 96-well reaction plate with sealing mat

  • Automated liquid handler or manual multichannel pipettes

  • Inert atmosphere glovebox

  • Heated stirring plate for 96-well format

  • LC-MS for analysis

  • Stock solutions:

    • This compound in dioxane (0.2 M)

    • Morpholine in dioxane (0.24 M)

    • Palladium precatalysts and ligands (see Table 1) in dioxane

    • Bases (see Table 1)

Screening Matrix:

Parameter Condition A Condition B Condition C Condition D
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3RuPhos Pd G3
Ligand XPhosRuPhos(none)(none)
Base NaOtBuK₃PO₄LHMDSCs₂CO₃
Solvent TolueneDioxaneTHFt-BuOH
Temperature 80 °C100 °C110 °C100 °C

Procedure:

  • Preparation (Inert Atmosphere): Prepare stock solutions of the palladium precatalysts, ligands, and bases in the designated solvent inside a glovebox.

  • Substrate Addition: To each well of the 96-well plate, add 50 µL of the this compound stock solution (10 µmol).

  • Catalyst/Ligand Addition: Add the appropriate palladium/ligand solution to each well according to the screening matrix. For example, for a 5 mol% catalyst loading, add 25 µL of a 0.02 M Pd solution.

  • Amine Addition: Add 60 µL of the morpholine stock solution (12 µmol, 1.2 equiv) to each well.

  • Base Addition: Add the appropriate base to each well (e.g., 1.4-2.0 equivalents).

  • Reaction: Seal the 96-well plate securely with a sealing mat. Place the plate on a pre-heated stirring block set to the desired temperature and stir for 12-24 hours.

  • Quenching and Analysis: After cooling to room temperature, unseal the plate and quench each well by adding 200 µL of acetonitrile containing an internal standard. Centrifuge the plate to pellet the solids. Analyze the supernatant from each well by LC-MS to determine conversion and the ratio of C5-aminated to C4-aminated product.

Part 3: Optimized Protocol for Selective C5 Mono-amination

The following protocol represents a scaled-up procedure based on a hypothetical optimal condition identified from screening, favoring C5 selectivity.

Reaction Scheme: this compound + Amine ---(Pd Catalyst, Ligand, Base)---> 5-Amino-4-bromo-1H-indazole

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: Add this compound (e.g., 2.76 g, 10 mmol), XPhos Pd G3 (169 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) followed by morpholine (1.05 mL, 12 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-(morpholin-4-yl)-4-bromo-1H-indazole.

Part 4: Protocol for Sequential Di-amination

This protocol allows for the synthesis of unsymmetrical 4,5-diamino-1H-indazoles, a valuable strategy for expanding molecular diversity.

Reaction Scheme: 5-Amino-4-bromo-1H-indazole + Amine 2 ---(Pd Catalyst, Ligand, Base)---> 4,5-Diamino-1H-indazole

Key Considerations: The second amination at the more sterically hindered C4 position may require more forcing conditions or a different catalyst system. A catalyst with a bulkier ligand (e.g., BrettPhos) and a stronger base (e.g., LHMDS) may be necessary to achieve good yields.[7]

Procedure:

  • Setup: In an inert atmosphere, combine the purified 5-amino-4-bromo-1H-indazole (1.0 eq), a second-generation Buchwald ligand like BrettPhos (6 mol%), Pd₂(dba)₃ (3 mol%), and LHMDS (2.0 eq) in a Schlenk flask.

  • Reagents: Add anhydrous dioxane as the solvent, followed by the second amine (Amine 2, 1.5 eq).

  • Reaction: Heat the mixture to 110 °C and monitor for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Part 3 to isolate the final di-substituted product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a pre-catalyst (e.g., G3 type); Switch to a stronger base (NaOtBu, LHMDS); Increase reaction temperature.
Poor Regioselectivity Catalyst system is not selective.Screen different ligands. Bulky biarylphosphine ligands (e.g., XPhos) often improve selectivity.
Dehalogenation Side Product Presence of water; Base-promoted side reaction.Use anhydrous solvents and reagents; Use a weaker base if tolerated (K₃PO₄, Cs₂CO₃).[11]
Difficult Purification Similar polarity of regioisomers.Optimize reaction for higher selectivity; Use a high-performance chromatography system or consider derivatization.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of functionalized indazoles. While the selective amination of this compound presents a regiochemical challenge, a systematic approach using high-throughput screening can rapidly identify optimal conditions. The protocols provided herein offer a robust framework for the selective mono-amination, primarily at the C5 position, and subsequent sequential amination to generate complex, unsymmetrical derivatives. This methodology provides a clear and efficient path for medicinal chemists and drug development professionals to construct novel indazole-based compound libraries, thereby accelerating the discovery of new therapeutic agents.

References

Controlling N1 vs. N2 Alkylation Regioselectivity of Substituted Dibromo-Indazoles: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N1 and N2), presents a formidable challenge in regioselectivity, often leading to mixtures of N1 and N2 alkylated isomers.[4][5][6] This guide provides a detailed examination of the principles governing this regioselectivity for substituted dibromo-indazoles and offers validated, step-by-step protocols to empower researchers to confidently steer the reaction towards the desired N1 or N2 product.

The Underlying Principles of Regioselectivity

The outcome of an indazole alkylation is not arbitrary; it is a finely balanced interplay of thermodynamics, kinetics, sterics, and electronics. Understanding these core principles is paramount to designing a successful and selective synthesis.

Tautomerism: The Starting Point

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable by approximately 2-4 kcal/mol.[1][7][8] This inherent stability means that under neutral or basic conditions, the 1H-indazole is the predominant species in solution.[1][4]

  • Alkylation at N1 requires the indazole to react as, or via, the 1H-tautomer's conjugate base.

  • Alkylation at N2 can occur via the 1H-tautomer (where N2 is a potent nucleophile) or its conjugate base.

The energy difference between these tautomers and their respective transition states for alkylation is a key determinant of the final product ratio.[7]

Kinetic vs. Thermodynamic Control

The choice between the N1 and N2 positions is a classic example of kinetic versus thermodynamic control.[9][10][11]

  • Kinetic Product: The product that forms the fastest, via the lowest energy transition state. Kinetic control is typically favored at lower temperatures and with irreversible reaction conditions.[11][12]

  • Thermodynamic Product: The most stable product, which will predominate if the reaction conditions allow for equilibration (i.e., reversibility).[10][12] Thermodynamic control is favored by higher temperatures and longer reaction times.

Generally, N1-alkylated indazoles are the thermodynamically more stable isomers. Therefore, conditions that permit product equilibration tend to favor the N1 regioisomer.[13][14]

The Decisive Role of Reaction Conditions

The most powerful tool for controlling regioselectivity is the careful selection of the base, solvent, and alkylating agent.

  • Base and Solvent System: This combination is arguably the most critical factor.

    • For N1-Selectivity (Thermodynamic Control): The use of a strong hydride base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) is the most reliable method for achieving high N1 selectivity.[14][15] It is proposed that the sodium cation forms a "tight ion pair" with the indazolide anion. For indazoles with a C3-carbonyl or similar coordinating group, the Na⁺ ion can chelate between the N2 atom and the C3 substituent, sterically blocking the N2 position and directing the alkylating agent exclusively to N1.[4][13]

    • For N2-Selectivity (Kinetic Control): N2-alkylation is often favored under conditions that do not allow for equilibration or that specifically activate the N2 position. Mitsunobu conditions (PPh₃, DEAD/DIAD ) are known to favor the N2 isomer.[5][14] Furthermore, acid-catalyzed methods, such as using triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates, have shown exceptional N2 selectivity.[7][16][17] In these acid-promoted reactions, the more stable 1H-indazole tautomer acts as the nucleophile, and calculations show the transition state for N2 attack is significantly lower in energy than for N1 attack.[7]

    • Mixed/Poor Selectivity: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers, as they form "solvent-separated" or looser ion pairs, reducing the directing effect.[6][13]

  • Substituent Effects: The position and nature of the bromo- substituents (and any other groups) on the indazole ring exert profound steric and electronic effects.

    • Steric Hindrance: A bulky substituent at the C7 position will sterically block the N1 position, strongly favoring alkylation at N2.[18][14] This is a powerful directing tool.

    • Electronic Effects: Electron-withdrawing groups, particularly at the C3 position (e.g., -CO₂Me), can enhance N1 selectivity under NaH/THF conditions by strengthening the chelation with the cation.[15] Conversely, electron-withdrawing groups at C7 (e.g., -NO₂) have been shown to promote excellent N2 selectivity.[14][19]

Visualization of Synthetic Strategy

Choosing the correct pathway for the desired regioisomer can be streamlined. The following workflow diagram illustrates the decision-making process based on the principles discussed.

G sub Starting Dibromo-Indazole target Desired Product? sub->target n1_path N1-Alkylated Indazole target->n1_path  N1 Isomer n2_path N2-Alkylated Indazole target->n2_path  N2 Isomer   cond_n1 Conditions for N1-Selectivity (Thermodynamic Control) n1_path->cond_n1 c7_check Is C7 position sterically hindered? n2_path->c7_check proto_n1 Protocol 1: NaH in THF Protocol 2: Cs₂CO₃ in Dioxane cond_n1->proto_n1 cond_n2 Conditions for N2-Selectivity (Kinetic Control / Steric Block) proto_n2 Protocol 3: Mitsunobu Reaction Protocol 4: Acid-Catalyzed (TfOH) cond_n2->proto_n2 c7_check->cond_n2 No c7_check->cond_n2 Yes (Strongly Favors N2)

Caption: Decision workflow for regioselective indazole alkylation.

Validated Experimental Protocols

The following protocols are compiled from authoritative literature and provide robust starting points for achieving high regioselectivity.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control (NaH/THF)

This method is highly effective, especially for indazoles with a coordinating group at C3, and generally provides excellent N1 selectivity.[14][15]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted dibromo-1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Salt Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1-1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving N2-alkylation, particularly for primary and secondary alcohols, under mild, neutral conditions.[5][14]

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted dibromo-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15-20 minutes. A color change and/or precipitate may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Concentration: Once complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, containing triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product.

Protocol 3: Highly Selective N2-Alkylation via Acid Catalysis

This modern approach offers excellent N2 selectivity for a broad range of indazoles and alkylating agents, operating under mild, metal-free conditions.[16][17]

Step-by-Step Methodology:

  • Preparation: To a solution of the substituted dibromo-1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 1-4 hours, monitored by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 25 mL).

  • Workup: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the pure N2-alkylated product.

Data Summary for Method Selection

The choice of conditions directly dictates the regiochemical outcome. The following table summarizes expected outcomes based on literature precedent.

Desired IsomerBase/CatalystSolventTemperatureControl TypeTypical N1:N2 RatioReference(s)
N1 NaH THF 0 °C to 50 °CThermodynamic>95 : 5[14][15]
N1 Cs₂CO₃ Dioxane90 °CThermodynamicHighly Selective for N1[5][15]
N2 PPh₃ / DEAD THF0 °C to RTKinetic5 : >95[5][14]
N2 TfOH DCM0 °C to RTKinetic<5 : >95[7][16]
Mixture K₂CO₃ / Cs₂CO₃ DMFRT to 120 °CMixed~40:60 to 60:40[6][13]

Mechanistic Visualization

Understanding the proposed intermediates can aid in troubleshooting and optimization.

G cluster_0 N1-Selective Pathway (NaH/THF) cluster_1 N2-Selective Pathway (TfOH) Ind_H Indazole-CO₂Me Ind_Na Indazolide-Na⁺ Salt Ind_H->Ind_Na NaH Chelate N2,O-Chelated 'Tight Ion Pair' Ind_Na->Chelate Chelation Product_N1 N1-Alkylated Product Chelate->Product_N1 R-X (Attack at N1) Ind_H2 1H-Indazole (Stable Tautomer) TS_N2 [N2 Attack TS]‡ (Lower Energy) Ind_H2->TS_N2 R⁺ (from R-N₂⁺) TfOH cat. Product_N2 N2-Alkylated Product TS_N2->Product_N2

Caption: Proposed mechanistic pathways for N1 and N2 selectivity.

Conclusion

The regioselective alkylation of dibromo-indazoles is a controllable process. By leveraging the fundamental principles of kinetic versus thermodynamic control and understanding the powerful directing effects of the base-solvent system, researchers can reliably access either the N1 or N2 isomer. N1-alkylation is best achieved under thermodynamic conditions using NaH in THF, which promotes a sterically-directing chelated intermediate. Conversely, N2-alkylation is favored under kinetically controlled conditions, such as the Mitsunobu reaction or, more effectively, through modern acid-catalyzed protocols that exploit the inherent nucleophilicity of the N2 atom in the stable 1H-indazole tautomer. The protocols and strategic guidance provided herein serve as a robust foundation for the efficient and selective synthesis of N-alkylated indazole derivatives, accelerating progress in drug discovery and development.

References

Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-Inflammatory Agents from the 4,5-Dibromo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Path Forward

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including approved therapeutics like the anti-inflammatory drug Benzydamine and the antiemetic Granisetron.[1][2][3] Its bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with versatile points for chemical modification, making it an ideal starting point for drug discovery.[4] Halogenated indazoles, such as 4,5-Dibromo-1H-indazole, are particularly valuable as synthetic intermediates.[5] The two bromine atoms serve as reactive handles for introducing molecular diversity through modern cross-coupling reactions, while the nitrogen atoms of the pyrazole ring provide additional sites for substitution.

This guide provides a comprehensive, strategy-driven framework for leveraging the this compound scaffold to develop novel anti-inflammatory agents. We will progress logically from the initial synthetic derivatization and library creation to a robust in vitro screening cascade, culminating in mechanistic elucidation and in vivo validation of lead candidates. Each protocol is presented not merely as a series of steps, but with an underlying rationale to empower researchers to make informed decisions and troubleshoot effectively.

Section 1: Synthetic Strategy & Library Generation

Rationale for Derivatization: The core strategy is to build a diverse chemical library around the this compound core to systematically probe the structure-activity relationship (SAR). The bromine atoms at the C4 and C5 positions are ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl and heteroaryl moieties.[6][7] Concurrently, the N1 position of the indazole ring can be readily alkylated or acylated to explore another crucial vector of chemical space. This dual approach enables the generation of a library with significant structural diversity from a single, accessible starting material.

Protocol 1.1: N1-Alkylation of this compound

Objective: To introduce substituents at the N1 position of the indazole ring, a common modification to modulate pharmacokinetic and pharmacodynamic properties.

Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add a base such as Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.2 eq).

  • Reaction: Stir the suspension at room temperature for 20-30 minutes.

  • Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the mixture.

  • Monitoring: Allow the reaction to stir at room temperature (or with gentle heating to 50-60 °C if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Collect the solid precipitate by filtration or combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Step: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 1.2: C4/C5 Monosubstitution via Suzuki-Miyaura Cross-Coupling

Objective: To selectively replace one of the bromine atoms with an aryl or heteroaryl group, which is a critical step for building molecular complexity and exploring SAR.[7]

Methodology:

  • Reagent Setup: In a reaction vessel, combine the N1-protected this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like cesium carbonate (1.5 eq).[7]

  • Solvent Addition: Add a degassed mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Stir the mixture under an inert nitrogen or argon atmosphere at a temperature of 90-100 °C.

  • Monitoring: Monitor the reaction for 8-16 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Extraction: Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography to isolate the desired mono-arylated product. Characterize thoroughly by NMR and Mass Spectrometry to confirm regioselectivity and purity.

Section 2: The In Vitro Screening Cascade

Rationale: A multi-tiered screening approach is essential for efficient drug discovery. It begins with simple, cost-effective assays to quickly identify active compounds and progresses to more complex, physiologically relevant cell-based models to confirm activity and probe the mechanism of action.[8][9][10]

Protocol 2.1: Primary Screen - Inhibition of Heat-Induced Albumin Denaturation

Objective: A rapid, preliminary screen to evaluate the ability of compounds to prevent protein denaturation, a hallmark of inflammation.[9]

Methodology:

  • Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • Test Solution: In separate tubes, mix 0.5 mL of the BSA solution with 0.48 mL of Phosphate Buffered Saline (PBS, pH 6.3). Add 0.02 mL of the test compound solution (in DMSO or other suitable solvent) to achieve the desired final concentration. A vehicle control (containing only the solvent) is run in parallel. Diclofenac can be used as a positive control.

  • Incubation: Incubate the tubes at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70 °C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2.2: Cellular Assay - Inhibition of LPS-Induced Nitric Oxide (NO) in RAW 264.7 Macrophages

Objective: To assess the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in a relevant immune cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the IC₅₀ value for each active compound.

Data Presentation: In Vitro Screening Results

The results from the screening cascade should be summarized to easily compare the potency and initial mechanism of the synthesized derivatives.

Compound IDR¹ GroupR⁴ GroupProtein Denaturation Inhibition (IC₅₀, µM)NO Inhibition (IC₅₀, µM)
IND-01 HBr>10085.2
IND-02 BenzylBr75.642.1
IND-03 HPhenyl52.325.8
IND-04 BenzylPhenyl28.110.5
Diclofenac --15.48.9

Table 1: Hypothetical screening data for a series of this compound derivatives.

Section 3: Unraveling the Mechanism of Action

Rationale: Identifying the molecular target is crucial for lead optimization. Many potent anti-inflammatory agents function by modulating critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are master regulators of the inflammatory response and represent high-value targets.[11][12][13] Indazole derivatives have been previously identified as inhibitors of these pathways.[4][14]

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary signaling route that responds to pro-inflammatory stimuli like TNF-α and IL-1.[15][16] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[15][17] This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes.[11][17]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 (Active NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Inhibitor Indazole Derivative Inhibitor->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The Canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 3.1: Western Blot for NF-κB Pathway Activation

Objective: To determine if lead compounds inhibit LPS-induced NF-κB activation by measuring the phosphorylation of IκBα.

Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with lead compounds for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

    • Wash the membrane with TBST (3x) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST (3x). Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of the NF-κB pathway.

Section 4: In Vivo Validation in a Preclinical Model

Rationale: Successful in vitro activity must be translated into in vivo efficacy. Animal models are indispensable for evaluating a compound's anti-inflammatory potential in a complex biological system, providing insights into its pharmacokinetics and overall safety.[18][19] The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory drugs.[20][21][22][23]

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Library Generation cluster_screening Phase 2: In Vitro Screening cluster_mechanism Phase 3: Mechanism of Action cluster_invivo Phase 4: In Vivo Validation Start This compound Deriv Chemical Derivatization (N-Alkylation, Suzuki Coupling) Start->Deriv Lib Diverse Compound Library Deriv->Lib Screen1 Primary Screen (Protein Denaturation) Lib->Screen1 Screen2 Cellular Screen (NO Inhibition Assay) Screen1->Screen2 Hits Identified Hits Screen2->Hits Mech Pathway Analysis (Western Blot for NF-κB) Hits->Mech Leads Validated Leads Mech->Leads Invivo Animal Model (Carrageenan Paw Edema) Leads->Invivo Candidate Preclinical Candidate Invivo->Candidate

Caption: Integrated workflow for anti-inflammatory drug discovery.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of lead compounds in an acute inflammation model.

Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment, with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution)

    • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)

    • Group III-V: Test Groups (Lead compounds at different doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.) to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

  • Calculation:

    • Calculate the edema volume at each time point: (Paw volume at time 't' - Paw volume at 0 h).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant reduction in paw volume compared to the control group indicates anti-inflammatory activity.[23]

Data Presentation: In Vivo Efficacy
Treatment Group (Dose)Mean Paw Edema Volume (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control0.85 ± 0.06-
Diclofenac (10 mg/kg)0.38 ± 0.0455.3%
Lead Cmpd (25 mg/kg) 0.65 ± 0.0523.5%
Lead Cmpd (50 mg/kg) 0.49 ± 0.03*42.4%

*Table 2: Hypothetical in vivo data showing dose-dependent inhibition of paw edema. P < 0.05 compared to Vehicle Control.

SAR_Logic Core This compound (Scaffold) N1_Mod N1 Position (Alkylation) Core->N1_Mod C4_Mod C4 Position (Suzuki Coupling) Core->C4_Mod C5_Mod C5 Position (Suzuki Coupling) Core->C5_Mod PK_Props Modulates PK (Solubility, Metabolism) N1_Mod->PK_Props Potency Modulates Potency (Target Binding) C4_Mod->Potency Selectivity Modulates Selectivity (COX-1 vs COX-2) C4_Mod->Selectivity C5_Mod->Potency

Caption: Logical map for Structure-Activity Relationship (SAR) studies.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of next-generation anti-inflammatory agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the integrated workflow presented in this guide provides a robust pathway from initial synthesis to preclinical validation. By combining systematic chemical modification with a tiered biological screening cascade and in-depth mechanistic studies, researchers can efficiently identify and optimize lead compounds. This strategic approach, grounded in established pharmacological principles, maximizes the potential for discovering novel, potent, and safe anti-inflammatory drug candidates.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Methods for 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the functionalization of 4,5-dibromo-1H-indazole, a crucial scaffold in medicinal chemistry and materials science. Recognizing the nuanced reactivity of this heterocyclic building block, this document moves beyond generic protocols to offer field-proven insights into achieving selective and efficient C-C, C-N, and C-alkyne bond formations. We will dissect the critical issue of regioselectivity at the C4 and C5 positions, providing researchers, scientists, and drug development professionals with the strategic rationale behind experimental design. Detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings are presented, supported by mechanistic discussions, data tables, and a comprehensive list of authoritative references.

Introduction: The this compound Scaffold

The indazole core is a privileged bicyclic heteroaromatic structure found in a multitude of compounds with significant biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1] The strategic derivatization of the indazole ring is therefore a cornerstone of modern drug discovery. This compound serves as a versatile and highly valuable starting material, offering two distinct points for diversification through palladium-catalyzed cross-coupling reactions.

The bromine atoms at the C4 and C5 positions can be selectively or sequentially replaced with a wide array of chemical moieties (aryl, heteroaryl, alkyl, alkynyl, amino groups), enabling the systematic exploration of chemical space around the indazole core.[2] Understanding the subtle differences in reactivity between these two positions is paramount for designing efficient and predictable synthetic routes.

Synthesis of the Starting Material

A common route to related bromo-indazoles involves the bromination of a substituted aniline precursor followed by diazotization and cyclization. For instance, 5-bromo-4-fluoro-1H-indazole is synthesized from 3-fluoro-2-methylaniline through bromination, a ring closure reaction, and subsequent deprotection.[3] This multi-step process underscores the importance of having a stable, readily available dibrominated intermediate like this compound for subsequent diversification.

Workflow for the Synthesis of a Related Bromo-Indazole

G cluster_synthesis General Synthetic Workflow A Substituted Aniline Precursor B Electrophilic Bromination A->B C Bromo-Aniline Intermediate B->C D Diazotization & Ring Closure C->D E Protected Bromo-Indazole D->E F Deprotection E->F G Final Bromo-Indazole Product F->G

Caption: Generalized workflow for synthesizing bromo-indazole scaffolds.

The Core Challenge: Regioselectivity in Di-halogenated Heterocycles

The primary scientific challenge when working with this compound is controlling which bromine atom reacts first. The relative reactivity of the C4-Br and C5-Br bonds is governed by a combination of electronic and steric factors.

  • Electronic Effects: The electron density at each carbon atom influences the rate of oxidative addition to the palladium(0) catalyst. In many N-heterocycles, positions adjacent to the heteroatom can have different electronic properties than those further away.

  • Steric Hindrance: The steric environment around each bromine atom can affect the approach of the bulky palladium catalyst complex.

  • N-H Acidity & Protection: The acidic proton on the indazole nitrogen (N1) can interfere with certain catalytic cycles, particularly those using strong bases. N-protection (e.g., with a Boc group) can mitigate these issues and may also subtly influence the electronics and steric hindrance at the C4 and C5 positions.

While literature specifically detailing the regioselectivity of this compound is limited, studies on analogous dihalogenated heterocycles provide valuable insights. For example, in 2,4-dibromopyridine, the regiochemical outcome of Suzuki couplings can be inverted based on the ligand-to-palladium ratio, with higher ratios favoring reaction at the more electronically activated C2 position.[4][5] Similarly, in dibromothiophenes, the reaction preferentially occurs at the position adjacent to the sulfur atom.[6] For this compound, it is plausible that the C4 position, being closer to the electron-donating influence of the pyrrolic nitrogen, may exhibit different reactivity compared to the C5 position on the benzenoid portion of the ring.

Experimental Strategy for Determining Selectivity: To empirically determine the regioselectivity for a new class of coupling partners, a small-scale test reaction is recommended.

  • React this compound with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the coupling partner.

  • Use a robust catalyst system known for high reactivity (e.g., a G3 or G4 Pd-precatalyst with a bulky biarylphosphine ligand).

  • Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the ratio of unreacted starting material, the two possible mono-substituted products, and the di-substituted product. This analysis will reveal the inherent reactivity preference of the C4 vs. C5 position under those conditions.

Decision Workflow for Selective Functionalization

G cluster_outcomes Potential Outcomes cluster_actions Optimization Strategies Start Start: This compound Test Perform Coupling (0.9 eq. Partner) Start->Test Analyze Analyze Product Ratio (LC-MS, NMR) Test->Analyze Mono_C4 Selective Mono-C4 Product Analyze->Mono_C4 High C4 Selectivity Mono_C5 Selective Mono-C5 Product Analyze->Mono_C5 High C5 Selectivity Mixture Mixture of Mono-adducts Analyze->Mixture Low Selectivity DiSub Di-substituted Product Dominates Analyze->DiSub High Reactivity Tune Tune Ligand/Base/ Temp to favor one isomer Mixture->Tune Lower Lower Stoichiometry/ Temp to favor mono-substitution DiSub->Lower

Caption: Strategic workflow for assessing and optimizing regioselective coupling.

Palladium-Catalyzed Coupling Protocols

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by literature precedents.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and reliable catalyst for Suzuki couplings involving heteroaryl bromides.[1][9] The dppf ligand provides a good balance of stability and reactivity. For more challenging couplings, advanced catalysts like Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) may be required.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used.[1][7] The base is crucial for activating the boronic acid in the transmetalation step.

  • Solvent: A mixture of an organic solvent (like DME, dioxane, or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.

Application Protocol: Suzuki-Miyaura Arylation This protocol is adapted from established procedures for the arylation of bromoindazoles.[1][10]

ComponentRoleAmount (for 1 mmol scale)
This compoundSubstrate1.0 eq (295 mg)
Arylboronic AcidCoupling Partner1.1 - 2.2 eq
Pd(dppf)Cl₂Catalyst0.05 eq (41 mg)
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 eq
1,2-Dimethoxyethane (DME)Solvent8 mL
WaterCo-solvent2 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), the base (K₂CO₃, 2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvents (DME and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated indazole.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is fundamental for creating rigid molecular scaffolds and is often employed in materials science and the synthesis of complex natural products.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄) to catalyze the main cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which speeds up transmetalation.[11]

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are essential to prevent catalyst deactivation and unwanted side reactions.

Application Protocol: Sonogashira Alkynylation This protocol is based on general procedures for the alkynylation of bromo-heterocycles.[13][14]

ComponentRoleAmount (for 1 mmol scale)
This compoundSubstrate1.0 eq (295 mg)
Terminal AlkyneCoupling Partner1.2 - 2.5 eq
Pd(PPh₃)₄Catalyst0.05 eq (58 mg)
Copper(I) Iodide (CuI)Co-catalyst0.1 eq (19 mg)
Triethylamine (TEA)Base/Solvent5 mL
THF or DMF (optional)Co-solvent5 mL

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq for mono-alkynylation) in TEA and THF (if used).

  • Add CuI (0.1 eq) followed by Pd(PPh₃)₄ (0.05 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS. The formation of a salt precipitate (triethylammonium bromide) is often observed.

  • Once the starting material is consumed (typically 4-24 hours), concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[15][16]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuXPhos or RuPhos are often effective for coupling with N-H heterocyclic substrates.[17] They facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[15][16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but stronger bases like LHMDS may be needed for less reactive amines or substrates with acidic protons.[17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are mandatory to avoid quenching the strong base.

Application Protocol: Buchwald-Hartwig Amination This protocol is adapted from procedures developed for the amination of challenging heterocyclic bromides.[17][18]

ComponentRoleAmount (for 1 mmol scale)
This compoundSubstrate1.0 eq (295 mg)
AmineCoupling Partner1.2 - 2.5 eq
Pd₂(dba)₃Catalyst Precursor0.02 eq (18 mg)
tBuXPhosLigand0.08 eq (34 mg)
NaOtBuBase1.4 - 2.8 eq
TolueneSolvent10 mL

Step-by-Step Methodology:

  • In a glovebox or under a robust inert atmosphere, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and tBuXPhos (0.08 eq).

  • Add the anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Heck Coupling (C-C Alkene Formation)

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically leading to a trans-substituted alkene product.[19] It is a powerful tool for the synthesis of styrenyl and other vinyl-substituted heterocycles.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are classic ligands for the Heck reaction.

  • Base: An inorganic base like Na₂CO₃ or a hindered organic base like triethylamine is used to neutralize the HBr generated during the catalytic cycle.[19][20]

Application Protocol: Heck Vinylation This protocol is based on general conditions for the Heck reaction with bromo-indoles.[21][22]

ComponentRoleAmount (for 1 mmol scale)
This compoundSubstrate1.0 eq (295 mg)
Alkene (e.g., n-Butyl Acrylate)Coupling Partner1.5 - 3.0 eq
Pd(OAc)₂Catalyst Precursor0.05 eq (11 mg)
PPh₃Ligand0.1 eq (26 mg)
Na₂CO₃Base2.0 eq (212 mg)
DMF or AcetonitrileSolvent10 mL

Step-by-Step Methodology:

  • Combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq) in a reaction vessel.

  • Add the anhydrous solvent (DMF) and the alkene (1.5 eq).

  • De-gas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction to 100-120 °C and stir until TLC/LC-MS indicates consumption of the starting material.

  • Cool the mixture, filter off the inorganic salts, and rinse the filter cake with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling (C-C Bond Formation)

The Stille reaction couples an organic halide with an organostannane reagent.[23][24] A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[25][26]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst as it is already in the active Pd(0) oxidation state.[24]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.

  • Additives: In some cases, additives like LiCl or CuI can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[25]

Application Protocol: Stille Arylation This protocol is based on well-established Stille coupling procedures.[23][25]

ComponentRoleAmount (for 1 mmol scale)
This compoundSubstrate1.0 eq (295 mg)
Organostannane ReagentCoupling Partner1.1 - 2.2 eq
Pd(PPh₃)₄Catalyst0.05 eq (58 mg)
LiCl (optional)Additive3.0 eq
Anhydrous DMFSolvent10 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the organostannane reagent (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). Add LiCl (3.0 eq) if required.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash the mixture with water and then with a saturated aqueous solution of KF. The KF wash helps to remove toxic tin byproducts by precipitating them as insoluble tin fluorides.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

General Palladium Catalytic Cycle

G Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex R¹-X TM_Complex R¹-Pd(II)L₂(R²) OA_Complex->TM_Complex TM_label Transmetalation TM_Complex->Pd0 R¹-R² OA_label Oxidative Addition RE_label Reductive Elimination

Caption: The fundamental Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Regioselective Functionalization of the C3 Position of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C3-Functionalized 4,5-Dibromo-1H-indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Indazole derivatives are integral to the development of therapeutics targeting a wide array of diseases, notably in oncology where they form the core of several kinase inhibitors.[2][3] The strategic functionalization of the indazole nucleus is paramount in modulating the pharmacological profile of these molecules. The C3 position, in particular, is a key vector for introducing diversity and influencing kinase inhibitory activity.[4]

This guide focuses on the selective functionalization of a specific, highly versatile building block: 4,5-Dibromo-1H-indazole . The presence of two bromine atoms on the benzene ring offers a unique synthetic handle for further diversification, while also presenting a challenge in achieving regioselectivity. The electron-withdrawing nature of the bromine substituents can influence the reactivity of the entire indazole system. This document provides a detailed exploration of robust and reproducible methodologies for the selective modification of the C3 position of this important synthetic intermediate.

Core Concepts: Navigating the Reactivity of this compound

The functionalization of the C3 position of this compound is primarily approached through two main strategies:

  • Direct C-H Functionalization: This modern approach aims to directly introduce substituents at the C3 position, offering high atom economy. However, achieving regioselectivity can be challenging.

  • Halogenation followed by Cross-Coupling: A more traditional and often more reliable two-step sequence. The C3 position is first halogenated (typically with iodine or bromine) to provide a reactive handle for subsequent palladium-catalyzed cross-coupling reactions.

A critical consideration for both strategies is the need for N-protection of the indazole ring. The acidic N-H proton can interfere with many organometallic reagents and bases used in these transformations. Protection of the N1 position is crucial for successful C3-functionalization, particularly in cross-coupling reactions.[5][6] The tert-butyloxycarbonyl (Boc) group is a commonly used and versatile choice, offering straightforward introduction and mild deprotection conditions.

Diagram: General Workflow for C3 Functionalization

C3_Functionalization_Workflow Start This compound N_Protection N-Protection (e.g., Boc₂O, DMAP) Start->N_Protection N_Protected N-Protected this compound N_Protection->N_Protected C3_Halogenation C3-Halogenation (e.g., NIS, I₂/KOH) N_Protected->C3_Halogenation C3_Halogenated N-Protected 3-Halo-4,5-dibromo-1H-indazole C3_Halogenation->C3_Halogenated Cross_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) C3_Halogenated->Cross_Coupling Deprotection N-Deprotection (e.g., TFA, HCl) Cross_Coupling->Deprotection Final_Product C3-Functionalized This compound Deprotection->Final_Product

Caption: General workflow for the C3-functionalization of this compound.

Part 1: N-Protection of this compound

Rationale: The acidic proton on the indazole nitrogen can be readily deprotonated by bases used in subsequent steps, leading to undesired side reactions or inactivation of catalysts. The Boc group is an excellent choice for protection due to its ease of installation and removal under acidic conditions that are typically compatible with a wide range of functional groups.

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous MeCN, add triethylamine (1.5 equiv), di-tert-butyl dicarbonate (1.1 equiv), and a catalytic amount of DMAP (0.05 equiv).

  • Stir the reaction mixture at room temperature for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-Boc-4,5-dibromo-1H-indazole.

Part 2: C3-Halogenation of N-Protected this compound

Rationale: Introduction of a halogen at the C3 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Iodination is often preferred over bromination as the C-I bond is more reactive in the oxidative addition step of the catalytic cycle.[4]

Protocol 2: C3-Iodination of N-Boc-4,5-dibromo-1H-indazole

Materials:

  • N-Boc-4,5-dibromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4,5-dibromo-1H-indazole (1.0 equiv) in anhydrous THF.

  • Add N-Iodosuccinimide (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-iodo-4,5-dibromo-1H-indazole.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

With the C3-iodo derivative in hand, a variety of carbon-carbon and carbon-heteroatom bonds can be formed using well-established palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4,5-dibromo-1H-indazoles

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. It is widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-deficient substrates like halogenated indazoles, electron-rich and bulky phosphine ligands are often beneficial.

Materials:

  • N-Boc-3-iodo-4,5-dibromo-1H-indazole

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of N-Boc-3-iodo-4,5-dibromo-1H-indazole (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent mixture (e.g., 1,4-dioxane/water 4:1), add the base (2.0 equiv) and the palladium catalyst (0.05 equiv).

  • Degas the reaction mixture again by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling of Related Halo-Indazoles:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8094[8]
PdCl₂(dppf)-K₂CO₃1,4-Dioxane/H₂O10035-95[7]
Pd(OAc)₂PPh₃K₃PO₄Toluene10070-90[4]
B. Sonogashira Coupling for the Synthesis of 3-Alkynyl-4,5-dibromo-1H-indazoles

Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in creating linear, rigid structures often sought after in drug design. A copper(I) co-catalyst is typically required.

Materials:

  • N-Boc-3-iodo-4,5-dibromo-1H-indazole

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of N-Boc-3-iodo-4,5-dibromo-1H-indazole (1.0 equiv) in an anhydrous solvent under an inert atmosphere, add the terminal alkyne (1.2 equiv), CuI (0.1 equiv), the palladium catalyst (0.05 equiv), and the amine base (3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Summary for Sonogashira Coupling of a Related Halo-Indazole:

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NCH₃CNRoom Temp85[9]
C. Heck Reaction for the Synthesis of 3-Alkenyl-4,5-dibromo-1H-indazoles

Rationale: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[10] This reaction is valuable for introducing vinyl groups, which can serve as versatile handles for further transformations.

Materials:

  • N-Boc-3-iodo-4,5-dibromo-1H-indazole

  • Alkene (e.g., acrylate, styrene) (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if needed)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine N-Boc-3-iodo-4,5-dibromo-1H-indazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv) in an anhydrous solvent.

  • Degas the mixture and place under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 4: N-Deprotection

Rationale: The final step in many synthetic sequences is the removal of the protecting group to yield the free N-H indazole. The Boc group is readily cleaved under acidic conditions.

Protocol 6: N-Boc Deprotection

Materials:

  • N-Boc protected C3-functionalized this compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected indazole in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Mechanistic Insights and Causality

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal Product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The success of these transformations hinges on a deep understanding of the underlying reaction mechanisms. In palladium-catalyzed cross-coupling reactions, the general cycle involves oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond at the C3 position of the indazole. This is often the rate-determining step. The C4-Br and C5-Br bonds are generally less reactive than the C3-I bond, providing a basis for selectivity.[8]

  • Transmetalation: The organic group from the organoboron (in Suzuki coupling) or organocopper (in Sonogashira coupling) reagent is transferred to the palladium center. The choice of base is critical here, as it activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

The electronic properties of the this compound substrate make it electron-deficient, which can facilitate the oxidative addition step. However, the steric bulk of the bromine atoms and the N-protecting group must be considered when selecting the appropriate phosphine ligand for the palladium catalyst to ensure efficient catalysis.

Conclusion

The functionalization of the C3 position of this compound is a strategically important transformation in the synthesis of novel bioactive molecules. The protocols outlined in this guide, based on a robust N-protection, C3-halogenation, and subsequent palladium-catalyzed cross-coupling strategy, provide a reliable and versatile platform for accessing a wide range of C3-substituted derivatives. By understanding the underlying mechanistic principles, researchers can further optimize these methods for their specific synthetic targets, paving the way for the discovery of next-generation therapeutics.

References

Strategic Bromination of 1H-Indazole Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the experimental bromination of 1H-indazole derivatives. Brominated indazoles are pivotal intermediates in pharmaceutical synthesis, serving as versatile scaffolds for constructing complex molecular architectures via cross-coupling reactions. This document moves beyond simple procedural lists to explain the underlying chemical principles governing regioselectivity. It offers detailed, field-tested protocols for the targeted bromination at the C3 and C5 positions of the indazole core, complete with troubleshooting guides, safety protocols, and data interpretation.

Introduction: The Significance of Brominated Indazoles

The indazole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-cancer drugs like Pazopanib and PARP inhibitors like Niraparib.[1][2] Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[3]

Functionalization of the indazole ring is key to modulating its pharmacological properties. Halogenation, particularly bromination, is a cornerstone of this synthetic strategy. The introduction of a bromine atom provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), enabling the synthesis of diverse compound libraries for drug discovery.[4][5][6] This guide details reliable methods for the regioselective bromination of 1H-indazoles, focusing on practical application and mechanistic understanding.

Mechanistic Principles: Controlling Regioselectivity

The outcome of an electrophilic bromination on the 1H-indazole ring is a delicate interplay between the inherent reactivity of the heterocycle and the specific reaction conditions employed. The indazole ring possesses multiple sites susceptible to electrophilic attack, primarily the C3, C5, and C7 positions.

Under neutral or acidic conditions, the indazole molecule's reactivity is highest at the C5 position within the fused benzene ring.[7] However, under basic conditions, the N1 proton is abstracted to form the highly reactive indazolyl anion. This anion dramatically increases the nucleophilicity of the C3 position, making it the primary site of electrophilic attack.[8][9] This pH-dependent reactivity is the key to controlling the regioselectivity of bromination.

  • For C3-Bromination: Conditions that favor the formation of the indazolyl anion (i.e., basic or even neutral conditions with a highly reactive electrophile) will direct bromination to the C3 position. Reagents like N-Bromosuccinimide (NBS) are exceptionally effective for this transformation.[6][8]

  • For C5/C7-Bromination: Conditions that favor the reaction of the neutral or protonated indazole species (acidic media) are required. However, over-bromination is a common side product, with 3,5-dibromo and 3,5,7-tribromo species often observed.[8] Directing bromination to the benzene ring often requires the C3 position to be blocked or the use of specific substituted indazoles.[4]

Below is a diagram illustrating the key reactive sites on the 1H-indazole core under different conditions.

Caption: Regioselectivity in the bromination of 1H-indazole.

Brominating Agents: A Comparative Overview

The choice of brominating agent is critical and depends on the desired product, substrate reactivity, and safety considerations.

ReagentAdvantagesDisadvantagesPrimary Use
N-Bromosuccinimide (NBS) High regioselectivity for C3 position.[6] Easy to handle solid. Milder than Br₂.Can be moisture sensitive. Impurities can affect reactivity.Selective C3-bromination. Allylic/benzylic bromination.[10][11]
Bromine (Br₂) Inexpensive and powerful brominating agent.Highly corrosive, toxic, and difficult to handle. Often less selective, leading to polybromination.[8]General bromination, particularly under acidic conditions.[8][12]
DBDMH High-yielding, efficient bromine source. Can be used under mild, ultrasound-assisted conditions.[2][13][14]Less common than NBS.Rapid, high-throughput C3-bromination.[2][15]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: Regioselective Synthesis of 3-Bromo-1H-indazole using NBS

This protocol details the most common and reliable method for introducing a bromine atom at the C3 position of the unsubstituted 1H-indazole.

Materials and Reagents:

  • 1H-Indazole (CAS: 271-44-3)

  • N-Bromosuccinimide (NBS) (CAS: 128-08-5)[11]

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-indazole (1.0 eq).

  • Dissolve the indazole in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[8]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 3-bromo-1H-indazole.[8]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol demonstrates a method for bromination at the C5 position by using a substrate where the C3 position is functionalized.

Materials and Reagents:

  • Indazole-3-carboxylic acid (CAS: 698-25-9)

  • Bromine (Br₂) (CAS: 7726-95-6)

  • Glacial acetic acid (CAS: 64-19-7)

  • Ice water

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[12]

  • Heat the suspension to 90-100 °C until a clear solution is formed.

  • Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.[12]

  • Slowly add the bromine solution dropwise to the heated reaction mixture.

  • Maintain the reaction at 90 °C and stir for 16 hours.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir for 15-20 minutes to precipitate the product.[12]

  • Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a solid.[12]

  • Characterization: The product can be characterized by ¹H NMR and mass spectrometry. The expected ¹H NMR in DMSO-d₆ will show characteristic peaks for the brominated indazole ring.[12]

General Experimental Workflow

The following diagram outlines the typical workflow for a bromination reaction.

Caption: A generalized workflow for the bromination of indazoles.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficient brominating agent. Low reaction temperature or short reaction time. Deactivated substrate.Monitor reaction to completion via TLC/LC-MS.[8] Increase reaction time or temperature cautiously. Use a slight excess (1.1-1.3 eq) of the brominating agent.[8]
Formation of Side Products (Di- or Tri-bromination) Excess brominating agent. Reaction temperature is too high. Highly activated substrate.Use a controlled stoichiometry of the brominating agent (1.0-1.1 eq).[8] Perform the reaction at a lower temperature (e.g., 0 °C or below).[8]
Poor Regioselectivity Incorrect pH or solvent. Substrate electronics favor multiple positions.For C3-selectivity, ensure conditions favor the indazolyl anion (e.g., use of DMF). For C5/C7, acidic conditions may be required. Solvent choice can influence selectivity.[8]
Difficulty in Purification Products and byproducts have similar polarity.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[8]

Critical Safety Precautions

Working with brominating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[16]

  • Ventilation: All manipulations involving NBS and especially liquid bromine must be performed in a certified chemical fume hood to avoid inhalation of corrosive dust or vapors.[16][17]

  • Handling NBS: N-Bromosuccinimide is an oxidizer and can intensify fires. Keep it away from combustible materials.[17][18] Avoid creating dust. It causes severe skin burns and eye damage.[16][18]

  • Handling Bromine (Br₂): Bromine is extremely toxic, corrosive, and volatile. It can cause severe, painful burns on contact with skin. Use extreme caution and have a quenching agent (e.g., sodium thiosulfate solution) readily available for spills.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste guidelines. Do not pour halogenated waste into drains.[17]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16]

Conclusion

The regioselective bromination of 1H-indazole derivatives is a versatile and essential tool in synthetic and medicinal chemistry. By understanding the mechanistic principles that govern the reactivity of the indazole core, researchers can strategically select reagents and conditions to achieve the desired C3- or C5-brominated products. The protocols provided herein offer reliable starting points for synthesizing these valuable intermediates. Careful control of stoichiometry, temperature, and rigorous adherence to safety protocols are paramount for achieving successful and reproducible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dibromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to synthesize this valuable building block. Given the challenges associated with achieving high regioselectivity and yield, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the technical insights needed to navigate the complexities of this synthesis and optimize your experimental outcomes.

Synthesis Overview & Strategic Considerations

The direct dibromination of the 1H-indazole core to selectively yield the 4,5-dibromo isomer is notoriously difficult. The electronic properties of the indazole ring favor electrophilic substitution at the C3, C5, and C7 positions.[1] Uncontrolled bromination often leads to a complex mixture of mono-, di-, and tri-brominated regioisomers, resulting in low yields of the desired product and significant purification challenges.[2]

Therefore, a more robust and reproducible strategy involves a multi-step synthesis that builds the indazole ring from a pre-brominated precursor. This approach provides absolute control over the regiochemistry, leading to higher purity and more reliable yields. The workflow presented here is based on established chemical principles for constructing substituted indazoles.[3][4]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Purification A 3,4-Dibromo-2-methylaniline B Diazotization (e.g., NaNO₂, HCl) A->B  1. Form diazonium salt C Intramolecular Cyclization B->C  2. Form indazole ring D Crude Product C->D  Yields crude product E Column Chromatography or Recrystallization D->E  Isolate crude solid F Pure this compound E->F  Remove impurities

Figure 1: High-level workflow for a regioselective synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 1H-indazole not recommended for synthesizing the 4,5-dibromo isomer? A1: Direct electrophilic bromination of 1H-indazole lacks regioselectivity for the 4 and 5 positions. The reaction typically yields a mixture of products, with bromination occurring preferentially at other sites like C3, C5, and C7, making the isolation of pure this compound inefficient.[1][2]

Q2: What is a more reliable method to synthesize this compound? A2: A more reliable method starts with a precursor that already contains the desired bromine substitution pattern, such as 3,4-Dibromo-2-methylaniline. This aniline derivative can then be converted into the indazole ring through a diazotization and cyclization sequence, ensuring the bromine atoms remain in the correct 4 and 5 positions of the final product.

Q3: What are the primary side products to anticipate in the cyclization step? A3: In the diazotization and cyclization of anilines (a process known as the Davis-Beirut reaction or similar), potential side products can include tars from diazonium salt decomposition and incompletely cyclized intermediates. Careful temperature control during the diazotization step is critical to minimize these byproducts.

Q4: How should I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: What kind of yields can I realistically expect? A5: For multi-step syntheses, the overall yield will be the product of the yields of individual steps. For the key cyclization step, yields can range from moderate to good (40-70%), depending on the purity of the starting aniline and the precise reaction conditions used. Subsequent purification steps will also impact the final isolated yield.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound
  • Possible Cause 1: Inefficient Diazotization. The formation of the diazonium salt from the starting aniline is highly temperature-sensitive. If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can rapidly decompose.

    • Solution: Maintain strict temperature control throughout the addition of the diazotizing agent (e.g., sodium nitrite solution). Use an ice-salt bath and add the reagent slowly and dropwise to prevent exothermic spikes.

  • Possible Cause 2: Poor Quality Starting Material. The purity of the 3,4-Dibromo-2-methylaniline precursor is paramount. Impurities can interfere with the diazotization and cyclization steps.

    • Solution: Ensure the starting aniline is of high purity (>98%). If necessary, purify it by recrystallization or column chromatography before use.

  • Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of the diazotizing agent will lead to incomplete conversion of the starting material.

    • Solution: Use a slight excess (typically 1.1 to 1.2 equivalents) of the diazotizing agent (e.g., sodium nitrite, isoamyl nitrite) to ensure the reaction goes to completion.

Problem 2: Product is a Dark, Tarry, or Oily Substance
  • Possible Cause 1: Decomposition of the Diazonium Salt. As mentioned, diazonium salts are unstable. Allowing the reaction temperature to rise or letting the reaction run for too long before cyclization can lead to the formation of phenolic byproducts and polymeric tars.

    • Solution: Use the diazonium salt immediately in the next step without isolation. Ensure the temperature is kept consistently low (0-5 °C) and that the cyclization conditions are established promptly.

  • Possible Cause 2: Harsh Reaction Conditions. The use of overly concentrated acids or excessively high temperatures during workup or cyclization can cause product degradation.

    • Solution: Follow the protocol carefully regarding acid concentrations and temperatures. Neutralize the reaction mixture carefully during workup, keeping the temperature low to avoid degradation of the acid-sensitive indazole product.

Problem 3: Difficulty in Purifying the Final Product
  • Possible Cause 1: Co-eluting Impurities. Some byproducts formed during the reaction may have similar polarities to the desired this compound, making separation by column chromatography difficult.

    • Solution: Optimize your chromatography solvent system. Run several small-scale TLCs with different solvent ratios (e.g., varying gradients of ethyl acetate in hexane) to find a system that provides the best separation. A two-step purification involving both recrystallization and chromatography can also be effective.

  • Possible Cause 2: Presence of Insoluble Baseline Material. Tarry byproducts can streak on the column and contaminate fractions.

    • Solution: Before loading onto a silica gel column, dissolve the crude product in a minimal amount of the loading solvent (e.g., dichloromethane) and filter it through a small plug of celite or silica to remove insoluble baseline material.

G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check_SM Check Purity of Starting Aniline Start->Check_SM Check_Temp Verify Reaction Temperature (0-5 °C) Check_SM->Check_Temp Purity OK Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Check_Stoich Confirm Stoichiometry of NaNO₂ Check_Temp->Check_Stoich Temp OK Control_Temp Improve Cooling (Ice-Salt Bath) Check_Temp->Control_Temp Too High Adjust_Stoich Use 1.1-1.2 eq. of NaNO₂ Check_Stoich->Adjust_Stoich Incorrect Optimize_Purification Optimize Purification: - New Solvent System - Recrystallize First Check_Stoich->Optimize_Purification Stoich OK Purify_SM->Start Re-run Control_Temp->Start Re-run Adjust_Stoich->Start Re-run Success Improved Yield & Purity Optimize_Purification->Success

Figure 2: Troubleshooting logic for low yield in this compound synthesis.

Experimental Protocol & Optimization

The following protocol describes a plausible and robust method for the synthesis of this compound starting from 3,4-Dibromo-2-methylaniline.

Step 1: Diazotization and Cyclization

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-Dibromo-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-45 minutes. The formation of the diazonium salt can be monitored by the disappearance of the aniline starting material on TLC.

  • Cyclization: Slowly and carefully allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 1-2 hours to facilitate the intramolecular cyclization. Monitor the formation of the indazole product by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound, typically as a solid.

Step 2: Purification

  • Recrystallization (Optional but Recommended): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove a significant portion of impurities.

  • Column Chromatography: If further purification is needed, perform flash column chromatography on silica gel.

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.

    • Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

    • Final Step: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Parameter Optimization Table
ParameterStandard ConditionPotential Issue if DeviatedOptimization Strategy & Rationale
Temperature 0-5 °C (Diazotization)Too High: Diazonium salt decomposition, tar formation. Too Low: Sluggish reaction.Use an ice-salt bath for consistent cooling. Monitor internal temperature closely.
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsToo Low: Incomplete reaction. Too High: Potential for side reactions.Titrate the starting material to ensure full conversion without a large excess of nitrite.
Solvent Acetic Acid / Propionic AcidNon-acidic solvent may not facilitate cyclization.These acids act as both solvent and proton source, stabilizing the diazonium intermediate and promoting ring closure.
Workup pH 7 - 8Too Acidic: Product may remain protonated and water-soluble. Too Basic: Potential for base-catalyzed side reactions.Careful, slow neutralization with cooling prevents product degradation and ensures efficient extraction into the organic phase.

References

Navigating the Challenge of Indazole N-Alkylation: A Technical Resource

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Regioselectivity Issues

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, the synthetic route to these vital molecules is often complicated by the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the frequent formation of hard-to-separate regioisomeric mixtures.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including in-depth troubleshooting guides and frequently asked questions, to master the regioselective N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding indazole N-alkylation.

Q1: Why is controlling the site of alkylation (N1 vs. N2) on an indazole ring so challenging?

The primary challenge lies in the electronic nature of the indazole ring itself. The deprotonated indazole, the indazolide anion, is an ambident nucleophile, meaning it has two reactive sites (N1 and N2).[6] The resulting mixture of N1 and N2 isomers is highly sensitive to a variety of reaction parameters, including the choice of base, solvent, temperature, and the steric and electronic nature of substituents on the indazole ring.[4][6]

Q2: What is the fundamental principle governing whether N1 or N2 alkylation is favored?

The regiochemical outcome is a delicate balance between thermodynamic and kinetic control.[4][7][8]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][5][9] Reaction conditions that allow for equilibration, such as longer reaction times or higher temperatures, tend to favor the formation of the more stable N1-alkylated product.[2][3][6][10]

  • Kinetic Control: The kinetic product is the one that forms fastest.[8][11] Conditions that favor irreversible, rapid reaction can lead to the N2-alkylated product, even though it is the less stable isomer.[12]

Q3: How do substituents on the indazole ring influence the N1/N2 ratio?

Substituents play a critical role through both steric and electronic effects:[1][2]

  • C3-Substituents: Electron-withdrawing groups (e.g., -CO₂Me, -COMe, -CN) at the C3 position can significantly promote N1-selectivity, particularly when using sodium hydride (NaH) in tetrahydrofuran (THF).[1][2][6][10] This is often attributed to the formation of a chelated intermediate with the cation of the base.[9][13]

  • C7-Substituents: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, thus favoring N2-alkylation.[4][6] For example, indazoles with C7-NO₂ or C7-CO₂Me groups show excellent N2 regioselectivity.[1][2][10][14]

Troubleshooting Guides: From Mixed Isomers to No Reaction

This section provides actionable solutions to common experimental problems.

Issue 1: Poor N1:N2 Regioselectivity (Getting a Mixture of Isomers)

A common outcome when using standard conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a roughly equal mixture of N1 and N2 products.[6][14][15]

Root Cause Analysis & Corrective Actions:

The choice of base and solvent system is the most critical factor influencing regioselectivity.[13] The interplay between the indazolide anion and the metal counter-ion dictates the nucleophilicity of each nitrogen.

Logical Flow for Optimizing Regioselectivity

G cluster_0 Goal: Control N1 vs. N2 Selectivity cluster_1 Pathway to N1-Alkylation (Thermodynamic Product) cluster_2 Pathway to N2-Alkylation (Kinetic Product) Start Start with Indazole Substrate Conditions Select Reaction Conditions (Base, Solvent, Temp) Start->Conditions Analysis Analyze N1:N2 Ratio (NMR, LC-MS) Conditions->Analysis N1_Base Use Strong Hydride Base (e.g., NaH) Analysis->N1_Base If N1 is desired N2_Method Alternative Methods: - Mitsunobu Reaction - Acid Catalysis (TfOH) - Steric Directing Groups (C7-subst.) Analysis->N2_Method If N2 is desired N1_Solvent Use Non-Polar Aprotic Solvent (e.g., THF) N1_Base->N1_Solvent N1_Product Favored N1 Product N1_Solvent->N1_Product N2_Product Favored N2 Product N2_Method->N2_Product

Caption: Workflow for optimizing N1 vs. N2 regioselectivity.

Solutions for High N1-Selectivity (Thermodynamic Control):

The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely reported system for achieving excellent N1-selectivity.[1][2][6][10]

  • Mechanism of Action: It is proposed that in a less polar solvent like THF, the sodium cation forms a "tight ion pair" with the indazolide.[2][6][10] When a suitable chelating group is present at the C3 position (like an ester), the sodium ion coordinates with both the N2 nitrogen and the C3 substituent, effectively blocking the N2 position and directing the alkylating agent to N1.[9][10][13]

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99:189[2]
3-tert-Butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:175[1]
1H-indazoleIsobutyl tosylateNaH / THF5070:30-[15]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alcohols (via tosylate)Cs₂CO₃ / Dioxane90>99:1>90[5][9]

Experimental Protocol 1: Selective N1-Alkylation using NaH/THF [2][4][6][13]

  • Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (alkyl halide or tosylate, 1.1-1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.[2][4]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.

Solutions for High N2-Selectivity:

Achieving high N2 selectivity often requires moving away from standard base/solvent conditions and employing specific methodologies.

  • Mitsunobu Reaction: This reaction often shows a strong preference for the N2 position.[2][4] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N1:N2 ratio of 1:2.5.[2][3][10]

  • Acid Catalysis: A highly selective N2-alkylation of indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).[16][17][18] This method avoids N1-isomer formation and works for a wide range of primary, secondary, and tertiary alkyl groups.[16][18] Another protocol describes the use of TfOH with diazo compounds, affording N2-alkylated products with up to 100% selectivity.[19]

  • Steric Hindrance: As mentioned, placing a substituent at the C7 position can effectively block N1, directing alkylation to N2.[1][2][10][14]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688[4]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1:9994[4]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1:2.558 (N2)[2][4]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0:10095[4][19]
1H-indazolesAlkyl trichloroacetimidatesTfOH or Cu(OTf)₂-Highly N2 selectiveup to 96[17][18]

Experimental Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction [4][5][9][13]

  • Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C for 2 hours, monitoring by TLC/LC-MS.[13]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the isomers and remove triphenylphosphine oxide.

Issue 2: Low or No Conversion

Potential Causes & Recommended Actions:

  • Inactive Alkylating Agent: The electrophile (e.g., alkyl bromide) may have degraded. Solution: Use a fresh bottle or consider converting the corresponding alcohol to a more reactive electrophile, such as a tosylate or iodide.[6]

  • Insufficiently Strong Base: For some substrates, particularly with weaker bases like K₂CO₃ in THF, the deprotonation may be incomplete or inefficient.[2][6] Solution: Switch to a stronger base like NaH or NaHMDS.

  • Poor Solubility: The indazole salt may not be sufficiently soluble in the chosen solvent. Solution: While THF is excellent for N1-selectivity, if solubility is an issue, a more polar solvent like DMF may be required, though this will likely reduce regioselectivity.

  • Steric Hindrance: A very bulky substituent on the indazole (e.g., at C7) or a bulky alkylating agent (e.g., tertiary alkyl halide) may be preventing the reaction. Solution: Longer reaction times or higher temperatures may be necessary. For hindered substrates, consider the acid-catalyzed alkylation with trichloroacetimidates, which is effective for tertiary alkyl groups.[16][18]

Kinetic vs. Thermodynamic Landscape

G cluster_energy Reactants Indazolide Anion + Alkyl Halide c0 Reactants->c0 e1 Reactants->e1 TS1 TS_kinetic P1 N2-Alkylated Indazole (Kinetic Product) e0 P1->e0 TS2 TS_thermo P2 N1-Alkylated Indazole (Thermodynamic Product) P2->e0 note Note: P2 (N1-isomer) is generally more thermodynamically stable than P1. c1 c0->c1 ΔG‡ (kinetic) (Lower Barrier) c2 c0->c2 c1->TS1 c1->P1 c3 c2->c3 ΔG‡ (thermodynamic) (Higher Barrier) c3->TS2 c3->P2 c4 c5 e4 Energy e3 e2

Caption: Energy profile diagram for kinetic vs. thermodynamic control.

Issue 3: Difficulty Separating N1/N2 Isomers

The similar polarity of N1 and N2 isomers often makes chromatographic separation challenging.

Recommendations:

  • Optimize Selectivity: The most effective strategy is to avoid the problem in the first place. Invest time in optimizing the reaction conditions using the guides above to maximize the formation of the desired isomer.

  • Advanced Chromatography: If a mixture is unavoidable, utilize high-performance column chromatography with a shallow solvent gradient to improve resolution.

  • Derivatization: In difficult cases, consider a protection/deprotection strategy. For example, selectively protecting one nitrogen, alkylating the other, and then deprotecting.

By understanding the fundamental principles of kinetic versus thermodynamic control and the critical role of the base-solvent system, researchers can effectively troubleshoot and optimize the N-alkylation of indazoles, paving the way for the efficient synthesis of these crucial pharmaceutical building blocks.

References

Technical Support Center: Purification and Characterization of Halogenated Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification and analysis of halogenated indazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often complex challenges associated with separating and identifying these structurally similar compounds. Halogenated indazoles are a critical scaffold in modern drug discovery, and achieving high purity of the correct isomer is paramount for ensuring desired pharmacological activity and safety.[1]

This resource provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to navigate the intricacies of isomer separation and characterization.

The Core Challenge: Why Are Halogenated Indazole Isomers So Difficult to Separate?

The primary difficulty in purifying halogenated indazoles stems from the existence of regioisomers, most commonly N-1 and N-2 substituted isomers, which are often formed simultaneously during synthesis.[2][3][4] These isomers frequently exhibit very similar physicochemical properties, such as polarity, solubility, and crystal packing, making their separation by standard techniques like column chromatography and recrystallization non-trivial.

The introduction of halogen atoms further complicates matters. While halogens can be synthetically useful handles and modulate biological activity, they also influence the molecule's electronic distribution and intermolecular interactions (e.g., halogen bonding), which can unexpectedly alter chromatographic behavior and crystallization propensity.[5]

Section 1: Troubleshooting Chromatographic Separations

Flash column chromatography is the workhorse of the research lab, but baseline separation of halogenated indazole isomers can be elusive.

Q1: My N-1 and N-2 isomers are co-eluting during column chromatography. What should I do?

This is the most common issue. The small difference in polarity between the N-1 and N-2 isomers requires a systematic approach to optimization.

Root Cause Analysis: The polarity difference between N-1 and N-2 isomers is often subtle. The N-1 isomer is generally less polar and tends to elute first in normal-phase chromatography.[2] This is because the N-2 nitrogen atom, being more exocyclic to the fused ring system, can lead to a slightly larger dipole moment and stronger interactions with the silica stationary phase.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting isomer co-elution in column chromatography.

Detailed Steps & Explanations:

  • Reduce Solvent Polarity: Begin by significantly decreasing the polarity of your mobile phase (e.g., from 30% EtOAc in Hexanes to 10%). This increases the retention time and allows for more interactions with the stationary phase, potentially resolving the isomers.

  • Employ a Shallow Gradient: If running automated chromatography, use a very shallow gradient (e.g., 0-15% B over 20 column volumes). This is often more effective than an isocratic elution for closely related compounds.

  • Change Solvent Selectivity: If hexane/EtOAc fails, switch to a solvent system with different selectivity. A common and effective alternative is dichloromethane (DCM) with methanol (MeOH). Toluene/acetone can also provide different selectivity due to pi-pi interactions with the indazole ring.

  • Consider Alternative Stationary Phases: If silica gel is ineffective, moving to a different stationary phase is a logical next step. Pentafluorophenyl (PFP) phases can be particularly effective for separating halogenated compounds due to unique electronic and dipole interactions.[6]

Q2: I have chiral halogenated indazoles. How can I separate the enantiomers?

For chiral indazoles, specialized chiral stationary phases (CSPs) are necessary.

Solution: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[7][8][9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral separations.[10][11]

  • Method Development Starting Point: A good starting point for method development is a Chiralpak® AD or Chiralcel® OJ column with a mobile phase of hexane/isopropanol.

  • The Power of SFC: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations.[12][13][14] The use of supercritical CO2 as the main mobile phase provides low viscosity and high diffusivity, leading to faster, more efficient separations with less solvent waste.[14]

Table 1: Comparison of Chromatographic Techniques for Isomer Separation

TechniqueStationary PhaseProsConsBest For
Flash Chromatography Silica GelInexpensive, widely available, good for large scale.Lower resolution, may not separate close isomers.Initial purification, separating non-isomeric impurities.
UHPLC C18, PFPHigh resolution, fast analysis times.[6]Small scale, requires specialized equipment.Purity analysis, separating complex mixtures.
SFC Chiral (e.g., Amylose)Excellent for isomers, fast, "green" (less organic solvent).[12][13]Higher initial equipment cost.Chiral separations, high-throughput screening.

Section 2: Troubleshooting Crystallization

Crystallization can be a highly effective and scalable method for purifying a single isomer from a mixture, often yielding material of >99% purity.[15]

Q1: How do I develop a crystallization method to separate N-1 and N-2 isomers?

The key is to find a solvent system where the two isomers have significantly different solubilities.

Protocol: Mixed-Solvent Crystallization

  • Solubility Screening:

    • Take ~10-20 mg of your isomeric mixture.

    • In separate vials, test solubility in a range of solvents at room temperature and with heating (e.g., isopropanol, acetone, acetonitrile, ethyl acetate, toluene).

    • Identify a "good" solvent (dissolves the mixture when hot) and a "bad" or "anti-solvent" (the mixture is poorly soluble, even when hot).

  • Crystallization Procedure:

    • Dissolve the isomeric mixture in the minimum amount of the hot "good" solvent.

    • Slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid.

    • Add a few more drops of the "good" solvent to redissolve the solids.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.

    • Collect the crystals by filtration.

  • Analysis: Analyze the resulting crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. Often, one isomer will preferentially crystallize, leaving the other enriched in the mother liquor. A patent for separating substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or THF/water.[15]

Q2: My compound won't crystallize, it just oils out.

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This happens when the solution is too supersaturated or cools too quickly.

Solutions:

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the "good" solvent before cooling.

  • Seeding: If you have a small amount of pure crystal of the desired isomer, add a single seed crystal to the solution as it cools.[16][17] This provides a template for crystal growth and can prevent oiling out.[17]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites to initiate crystallization.[17]

Section 3: FAQs - Spectroscopic Characterization

Once you have isolated your isomers, unambiguous identification is critical. NMR spectroscopy is the most powerful tool for this purpose.[2][18][19]

Q1: How can I use ¹H NMR to distinguish between N-1 and N-2 halogenated indazoles?

The chemical shift of the H-3 proton is a key diagnostic marker.

  • General Rule: The H-3 proton of an N-2 substituted indazole is typically more deshielded (appears at a higher chemical shift, further downfield) than the H-3 proton of the corresponding N-1 isomer.[3] This difference can be as much as 0.2-0.4 ppm.

Example Spectroscopic Data Comparison:

ProtonRepresentative N-1 Isomer (ppm)Representative N-2 Isomer (ppm)Key Diagnostic Feature
H-3 ~8.0 ppm~8.3 ppmH-3 is more deshielded in the N-2 isomer.[3]
H-7 Often the most deshielded aromatic proton (after H-3)Varies, but generally less deshielded than in N-1 isomerPositional differences in the benzene ring protons.
Q2: Can ¹³C NMR confirm the isomer assignment?

Yes, ¹³C NMR provides excellent confirmation.

  • Key Diagnostic Signal: The chemical shift of C-3 and C-7a (the carbon at the ring junction) are highly informative. In N-1 isomers, the C-7a signal is typically found further downfield compared to the N-2 isomer. Conversely, the C-3 signal is often further upfield in the N-1 isomer.[2][20]

Q3: My compound contains a halogen. How does this affect the mass spectrum?

The isotopic pattern in the mass spectrum is a dead giveaway for the presence of chlorine or bromine.

  • Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing one chlorine atom will show two peaks: the molecular ion (M) and an M+2 peak with about one-third the intensity.[21]

  • Bromine: Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A fragment containing one bromine atom will show an M and an M+2 peak of nearly equal intensity.[21]

Caption: Characteristic M and M+2 isotopic patterns for chlorine and bromine in mass spectrometry.

Section 4: References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022-05-20).

  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives - Benchchem.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH.

  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021-08-16).

  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers - Benchchem.

  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19).

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography - Shimadzu.

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar. (1989-04-01).

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.

  • Separation of isomers by selective seeding and crystallisation? - Sciencemadness.org. (2019-08-17).

  • Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate.

  • 13C NMR of indazoles - ResearchGate. (2016-04-07).

  • Technical Support Center: Refinement of Crystallization Methods for Isomer Separation - Benchchem.

  • EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021-08-02).

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH.

  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02).

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives - MDPI.

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024-08-09).

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate. (2019-07-30).

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).

  • The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate.

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.

  • The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+.

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.

  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed. (2021-06-21).

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.

  • 2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023-02-11).

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021-01-04).

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed. (2014-01-07).

  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed.

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate.

  • Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed.

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017-12-02).

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction of 4,5-Dibromo-1H-indazole. As a key intermediate in the synthesis of various biologically active molecules, successful and selective functionalization of this scaffold is of paramount importance.[1][2] This document will address common challenges and provide field-proven insights to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges with this substrate revolve around achieving selective mono- or di-arylation and managing the reactivity of the indazole core. Key issues include:

  • Selectivity: The two bromine atoms at the C4 and C5 positions have different electronic environments, which can lead to preferential reaction at one site. However, achieving exclusive mono-arylation or controlled di-arylation requires careful optimization of reaction conditions.

  • Reactivity of the Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, particularly with the base. Protection of the N-H group is often a necessary consideration.

  • Solubility: this compound can have limited solubility in common organic solvents, which can hinder reaction kinetics.[3]

  • Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants.[4][5]

Q2: Which bromine (C4 or C5) is expected to be more reactive in a Suzuki coupling?

A2: While a definitive prediction without experimental data for this specific molecule is difficult, we can infer reactivity based on related heterocyclic systems. In dihalogenated imidazoles, for instance, the relative reactivity of the halogens is influenced by the electronic properties of their respective positions on the ring.[6] For this compound, the C5 position is generally considered more electron-deficient due to the influence of the adjacent pyrrole-like nitrogen, potentially making the C5-Br bond more susceptible to oxidative addition by the palladium catalyst. However, steric factors can also play a significant role. It is crucial to experimentally determine the selectivity under your specific reaction conditions.

Q3: Is it necessary to protect the N-H of the indazole?

A3: While not always mandatory, N-H protection is highly recommended for reproducibility and to avoid potential complications. The acidic N-H proton can be deprotonated by the base, altering the electronic nature of the indazole ring and potentially coordinating with the palladium catalyst, which can inhibit its activity.[7] Common protecting groups for indazoles include alkyl (e.g., ethyl) or acyl groups.[1] The choice of protecting group can also influence the regioselectivity of the subsequent coupling reaction.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Coupled Product

This is one of the most common issues encountered in Suzuki coupling reactions. A systematic approach to troubleshooting is essential.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[8] Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, especially if exposed to air and moisture.[8] Palladium catalysts and phosphine ligands can also decompose.[8]

  • Catalyst Activity: If you suspect your catalyst is inactive, perform a control reaction with a known, reliable substrate pair to confirm its efficacy.[9]

  • Catalyst and Ligand Selection: For challenging substrates like heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider more active and robust catalyst systems.

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are known to be highly effective for coupling sterically hindered and electron-rich substrates.[4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can provide highly stable and active catalysts.[10][11]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[10][12]

    • For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally preferred.[5][9]

    • If your substrate is sensitive to strong bases, a milder base like KF may be beneficial.[3][10]

  • Solvent System: The solvent must solubilize all reaction components and can influence the reaction outcome.[13]

    • Commonly used solvents include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene, DMF) with water.[12][14]

    • The water in the solvent system often plays a beneficial role in the catalytic cycle.[15]

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or a Buchwald G3 precatalystKnown to be effective for heteroaryl couplings.[1][16]
Ligand (If not using a precatalyst) XPhos or SPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective for heteroaryl substrates and generally provide good results.[7][17]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OGood at solubilizing reagents and facilitating the reaction.[8][18]
Temperature 80-110 °CHigher temperatures are often required for less reactive substrates.[4]
Problem 2: Significant Formation of Side Products
  • Cause: This side reaction is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[4]

  • Solution: Rigorous degassing of the reaction mixture before adding the palladium catalyst is critical. Maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Cause: This is the replacement of the boronic acid group with a hydrogen atom, effectively quenching the nucleophile. It is often promoted by strong bases and excess water.[4][5]

  • Solution:

    • Use a milder base such as K₂CO₃ or KF.[4]

    • Minimize the amount of water in the reaction or consider using anhydrous conditions.

    • If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[5]

  • Cause: The bromo-indazole starting material is reduced, replacing a bromine atom with a hydrogen. This is often mediated by a palladium-hydride species, which can form from various sources in the reaction mixture.[7]

  • Solution:

    • Screen different ligands. Bulky, electron-rich phosphine ligands or NHC ligands can sometimes suppress dehalogenation.[7]

    • Optimize the base. Avoid overly strong bases if dehalogenation is a significant issue.[7]

    • Use high-purity, anhydrous aprotic solvents like dioxane or toluene.[7]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[17][19]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² PdII_R2->Product RedElim->Pd0 Reactants1 R¹-X Reactants2 R²-B(OR)₂ + Base Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Catalyst, Base, Solvents) Start->CheckReagents CheckReagents->Start Reagents Faulty CheckConditions Verify Inert Atmosphere & Degassing CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Faulty OptimizeCatalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) CheckConditions->OptimizeCatalyst Conditions OK OptimizeBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase OptimizeSolvent Vary Solvent System & Water Ratio OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Reaction Temperature OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. As a privileged structure in numerous pharmacologically active compounds, the efficient and selective synthesis of indazole derivatives is of paramount importance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues.

I. General Troubleshooting & FAQs

This section addresses broad issues applicable to various indazole synthesis routes.

Q1: My indazole synthesis is resulting in a low yield and a complex mixture of products. Where should I start troubleshooting?

A1: Low yields and complex product mixtures in indazole synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to a cascade of unwanted side reactions. Always ensure the purity of your reagents, especially arylhydrazines and carbonyl compounds, through appropriate characterization (NMR, GC-MS, etc.) before use.

  • Reaction Conditions: Indazole syntheses are often highly sensitive to temperature, reaction time, and catalyst concentration. A systematic optimization of these parameters is crucial. For instance, some reactions may require elevated temperatures to proceed, but excessive heat can lead to decomposition and byproduct formation.[1]

  • Atmosphere Control: Certain intermediates in indazole synthesis can be sensitive to oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of oxidation byproducts.

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some synthetic routes are inherently more prone to side reactions. If you are consistently facing issues, it may be beneficial to explore alternative synthetic strategies.

Q2: I'm observing the formation of deeply colored, insoluble byproducts in my reaction. What are these and how can I prevent them?

A2: The formation of colored, often polymeric or dimeric, byproducts is a common issue, particularly in reactions involving electron-rich indoles or anilines. These byproducts typically arise from the nucleophilic attack of a starting material molecule onto a reactive intermediate.

To minimize their formation:

  • Slow Addition: A slow, controlled addition of the more reactive starting material (often the indole or aniline derivative) to the reaction mixture can help to maintain a low concentration of this species, thereby disfavoring intermolecular side reactions.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of these unwanted side reactions.

  • Dilution: Conducting the reaction at a higher dilution can also decrease the probability of intermolecular reactions that lead to dimers and polymers.

II. Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common indazole synthesis methods.

A. The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines. However, it is sensitive to reaction conditions and substrate scope.

Q3: My Davis-Beirut reaction is giving a low yield. What are the most likely causes and how can I improve it?

A3: Low yields in the Davis-Beirut reaction are a frequent challenge. Here are the primary factors to investigate:

  • Water Content: The presence of water is often critical for the success of the Davis-Beirut reaction. The addition of a controlled amount of water to the reaction mixture can dramatically increase the yield. However, excessive water can lead to a sharp decrease in yield due to competing side reactions, such as imine cleavage.[2] A screen of water content (e.g., 5-25% v/v) is recommended.

  • Substrate Scope Limitations: The reaction is known to be less efficient with certain substrates. For example, secondary alcohols, allyl/propargyl alcohols, and anilines often give lower yields.[3] If your substrate falls into one of these categories, you may need to explore alternative conditions or a different synthetic route.

  • Base and Solvent: The choice and concentration of the base (e.g., KOH, NaOH) and the alcohol solvent are crucial. A systematic optimization of these parameters for your specific substrate is highly recommended.

Troubleshooting Workflow for Low Yield in Davis-Beirut Reaction

start Low Yield in Davis-Beirut Reaction check_water Optimize Water Content (5-25% v/v) start->check_water check_substrate Evaluate Substrate Suitability (Avoid secondary alcohols, anilines if possible) check_water->check_substrate If no improvement optimize_base_solvent Screen Base and Solvent (e.g., KOH/MeOH, NaOH/EtOH) check_substrate->optimize_base_solvent If substrate is suitable alternative_route Consider Alternative Synthetic Route check_substrate->alternative_route If substrate is unsuitable optimize_base_solvent->alternative_route If no improvement success Improved Yield optimize_base_solvent->success If yield improves

Caption: Troubleshooting workflow for low yields in the Davis-Beirut reaction.

Mechanism of the Davis-Beirut Reaction and Key Intermediates

The reaction proceeds through a key o-nitrosobenzylidine imine intermediate, which can then undergo N,N-bond formation.[4]

start o-Nitrobenzylamine intermediate1 aci-Nitro Intermediate start->intermediate1 Base intermediate2 o-Nitrosobenzylidine Imine intermediate1->intermediate2 -H2O product 2H-Indazole intermediate2->product N,N-Cyclization

Caption: Simplified mechanism of the Davis-Beirut reaction.

B. The Fischer Indole Synthesis for Indazoles

While primarily used for indoles, the Fischer synthesis can be adapted for indazoles. A major challenge is the competing N-N bond cleavage side reaction.

Q4: I am attempting a Fischer synthesis to prepare a 3-substituted indazole, but I am primarily isolating aniline byproducts. What is causing this N-N bond cleavage?

A4: The key step in the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This side reaction is particularly favored under the following conditions:

  • Electron-Donating Substituents: Electron-donating groups on the arylhydrazine or on the carbonyl component can stabilize the iminylcarbocation formed upon N-N bond cleavage, making this pathway more favorable than the desired[3][3]-sigmatropic rearrangement.[5]

  • Protic Acids: Strong protic acids can promote the N-N bond cleavage.

Strategies to Minimize N-N Bond Cleavage:

  • Use of Lewis Acids: Switching from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can often suppress the N-N bond cleavage pathway and favor the desired cyclization.

  • Substrate Modification: If possible, modifying the substituents on your starting materials to be less electron-donating can also help.

  • Temperature Control: Carefully controlling the reaction temperature is crucial, as higher temperatures can favor the cleavage reaction.

Comparative Table: Effect of Catalyst on Fischer Indole Synthesis Outcome

CatalystDesired Indazole YieldAniline Byproduct YieldReference
HClLow to moderateHigh[5]
ZnCl₂Moderate to highLow[5]
C. N-Alkylation of Indazoles: Regioselectivity Issues

A common challenge in the functionalization of indazoles is controlling the regioselectivity of N-alkylation, which can occur at either the N-1 or N-2 position.

Q5: My N-alkylation of a substituted indazole is giving a mixture of N-1 and N-2 isomers that are difficult to separate. How can I selectively synthesize the N-1 or N-2 product?

A5: The regioselectivity of indazole N-alkylation is a classic example of thermodynamic versus kinetic control and is highly dependent on the reaction conditions.

  • For Selective N-1 Alkylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable.[6] To favor the N-1 isomer, you should use conditions that allow for equilibration to the more stable product. A highly effective and regioselective protocol involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF) .[6][7]

  • For Selective N-2 Alkylation (Kinetic Control): The N-2 position is often the site of initial, kinetically favored attack. To favor the N-2 isomer, you can use:

    • Mitsunobu Conditions: Using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) often provides good selectivity for the N-2 position.[7]

    • Steric Hindrance: Introducing a bulky substituent at the C-7 position of the indazole ring can sterically block the N-1 position and direct alkylation to N-2.[6]

Experimental Protocol for Selective N-1 Alkylation of Indazole

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanism of Regioselective N-Alkylation

The choice of base and solvent influences the nature of the indazolide anion and its counterion, which in turn dictates the site of alkylation.

start 1H-Indazole anion Indazolide Anion start->anion Base N1_product N-1 Alkylated Indazole (Thermodynamic Product) anion->N1_product R-X, NaH/THF N2_product N-2 Alkylated Indazole (Kinetic Product) anion->N2_product R-X, Mitsunobu

Caption: Regioselective N-alkylation of indazole.

D. Transition-Metal-Catalyzed Indazole Synthesis

Palladium-catalyzed C-H activation/intramolecular amination is a modern and efficient method for indazole synthesis. However, side reactions can still occur.

Q6: I am using a palladium-catalyzed C-H activation/amination reaction to synthesize a 3-arylindazole, but I am observing significant amounts of dehalogenated starting material and other byproducts. How can I optimize this reaction?

A6: The efficiency of palladium-catalyzed C-H activation for indazole synthesis is highly dependent on the catalytic system.

  • Catalyst, Ligand, and Additives: The choice of palladium source (e.g., Pd(OAc)₂), ligand, and additives (e.g., Cu(OAc)₂, AgOCOCF₃) is critical. A systematic screening of these components is often necessary to find the optimal conditions for your specific substrate.[8]

  • Solvent and Base: The solvent and base can significantly influence the reaction outcome. Common solvents include DMSO and DMF, while bases such as tBuONa are frequently used.

  • Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at the optimal temperature (often determined empirically) is key to minimizing side reactions.

Troubleshooting Guide for Palladium-Catalyzed Indazole Synthesis

ProblemPotential CauseSuggested Solution
Low Conversion Inefficient catalyst turnoverScreen different palladium sources, ligands, and additives. Increase catalyst loading.
Dehalogenation of Starting Material Competing reductive dehalogenation pathwayOptimize the ligand and base. Consider a milder base.
Formation of Homocoupled Byproducts Self-coupling of starting materialsAdjust the stoichiometry of the reactants. Use a slower addition rate for one of the coupling partners.

III. References

  • Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 74(13), 4683-4689. --INVALID-LINK--

  • Youn, J., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(10), 4030-4037. --INVALID-LINK--

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1938-1950. --INVALID-LINK--

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. --INVALID-LINK--

  • Alam, M. M., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. --INVALID-LINK--

  • Wikipedia. (n.d.). Davis–Beirut reaction. In Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Ask This Paper. (2012). studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis. --INVALID-LINK--

  • Kurth, M. J., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(17), 6733-6737. --INVALID-LINK--

  • ResearchGate. (2015). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. --INVALID-LINK--

  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). --INVALID-LINK--

  • ResearchGate. (2016). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. --INVALID-LINK--

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. --INVALID-LINK--

  • Kurth, M. J., et al. (2021). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. The Journal of Organic Chemistry, 86(17), 11986-11995. --INVALID-LINK--

  • BenchChem. (2025). How to avoid dimer formation during indole to indazole transformation. --INVALID-LINK--

  • Haddadin, M. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(15), 9294-9304. --INVALID-LINK--

  • ResearchGate. (2016). Cadogan–Sundberg Indole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. --INVALID-LINK--

  • Juliá, S., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules, 27(22), 7801. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?--INVALID-LINK--

  • Candeias, N. R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3241. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. --INVALID-LINK--

  • ResearchGate. (2015). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. --INVALID-LINK--

  • YouTube. (2020). Fischer Indole Synthesis Mechanism | Organic Chemistry. --INVALID-LINK--

  • Kurth, M. J., et al. (2018). Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction. European Journal of Organic Chemistry, 2018(20-21), 2549-2553. --INVALID-LINK--

  • Wikberg, J. E. S., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. --INVALID-LINK--

  • Daugulis, O., et al. (2008). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 10(22), 5223-5225. --INVALID-LINK--

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. --INVALID-LINK--

  • Al-Tel, T. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. --INVALID-LINK--

  • Daugulis, O., et al. (2012). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Organic Letters, 14(16), 4142-4145. --INVALID-LINK--

  • Suna, E., et al. (2021). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 26(11), 3169. --INVALID-LINK--

  • Fabis, F., et al. (2021). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. European Journal of Organic Chemistry, 2021(36), 5028-5047. --INVALID-LINK--

  • ResearchGate. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. --INVALID-LINK--

  • Al-Tel, T. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • Procter, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. --INVALID-LINK--

  • Daugulis, O., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(16), 4370-4373. --INVALID-LINK--

  • ResearchGate. (2022). Substrates used in the transition metal‐catalyzed synthesis of indazole. --INVALID-LINK--

  • Procter, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6835-6841. --INVALID-LINK--

References

Technical Support Center: Navigating Low Conversion Rates in Indazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their indazole cyclization reactions. As a key scaffold in medicinal chemistry, the efficient synthesis of indazoles is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues in your synthetic routes.

Troubleshooting Guide: A Symptom-Based Approach to Low Yields

Low conversion rates in chemical reactions can be frustrating. This section is structured to help you diagnose the problem based on the specific type of indazole synthesis you are performing.

Issue 1: My Fischer Indazole Synthesis is Failing or Giving Low Yields.

The Fischer indole synthesis, a classic method for forming indole rings, can be adapted for indazole synthesis. However, it is sensitive to several factors that can lead to low yields or complete reaction failure.[5][6][7]

Q: What are the primary reasons for the failure of a Fischer Indazole Synthesis?

A: The failure of this reaction often stems from the instability of key intermediates or unfavorable reaction conditions.[5][7] Electron-donating substituents on the arylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired[8][8]-sigmatropic rearrangement.[7][9]

Troubleshooting Steps:

  • Assess Starting Material Quality: Ensure the purity of your arylhydrazine and carbonyl compound. Impurities can lead to unwanted side reactions.

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid, and Lewis acids such as ZnCl₂ or BF₃·OEt₂ are commonly used.[6] An incorrect acid strength can either fail to promote the reaction or lead to decomposition.

    • Protocol 1: Acid Catalyst Screening: Perform small-scale parallel reactions with different acid catalysts and concentrations to identify the optimal conditions for your specific substrate.

  • Temperature Control: The reaction often requires elevated temperatures to proceed.[5] However, excessive heat can cause decomposition of the starting materials or the product. A systematic temperature screen is advisable.

  • Solvent Selection: The choice of solvent can influence the solubility of your reactants and the stability of intermediates. Protic solvents like ethanol or acetic acid are common, but for some substrates, aprotic solvents may be more suitable.[10]

Issue 2: My Palladium-Catalyzed Indazole Cyclization Shows Low Conversion.

Palladium-catalyzed reactions are a powerful tool for C-N bond formation in indazole synthesis.[9][11][12][13] However, their success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Q: What are the most common pitfalls in a palladium-catalyzed indazole synthesis?

A: Low conversion in these reactions is often due to catalyst deactivation, suboptimal ligand choice, or an inappropriate base-solvent system.[14]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. The steric bulk and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination.[15]

    • Protocol 2: Catalyst/Ligand Screening: Set up a high-throughput screening experiment with a variety of common phosphine ligands (e.g., PPh₃, XPhos, SPhos) to identify the most effective combination for your substrate.

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent.[16] For instance, a strong, non-nucleophilic base like NaOtBu is often used in aprotic polar solvents like dioxane or toluene.

  • Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere (nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.

  • Substrate Purity: Halide impurities in your starting materials can interfere with the catalytic cycle. Ensure your substrates are of high purity.

Issue 3: I'm Experiencing Low Yields in my Cadogan-Sundberg Indazole Synthesis.

The Cadogan-Sundberg reaction is a reductive cyclization of o-nitrostyrenes or related compounds to form indoles, and by extension, can be applied to indazole synthesis.[17][18] The reaction's success often hinges on the efficiency of the deoxygenation step.

Q: What factors can lead to a low yield in a Cadogan-Sundberg reaction?

A: Incomplete deoxygenation of the nitro group by the phosphite reagent is a common cause of low yields.[19] Side reactions can also occur, particularly at the high temperatures often required for this reaction.[20]

Troubleshooting Steps:

  • Phosphite Reagent: Triethyl phosphite is commonly used. Ensure it is fresh and of high purity, as it can oxidize over time.

  • Reaction Temperature: This reaction often requires high temperatures to drive the cyclization.[20] However, as with other reactions, a temperature screen is recommended to find the optimal balance between reaction rate and decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to byproduct formation.

  • Substrate Structure: The electronic nature of the substituents on the aromatic ring can influence the ease of cyclization. Electron-withdrawing groups can sometimes hinder the reaction.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a 1H-indazole synthesis, highlighting the importance of solvent screening in reaction optimization.

EntrySolventYield (%)
1Water40
2Ethanol65
3Acetonitrile55
4Dichloromethane30
5Toluene45
6DMSO85
7DMF92

Data adapted from a study on the synthesis of 1H-indazoles.[10]

Experimental Protocols

Protocol 1: Systematic Optimization of Acid Catalyst in Fischer Indazole Synthesis
  • Setup: In parallel reaction vials, add your arylhydrazine (1.0 eq) and carbonyl compound (1.1 eq) to the chosen solvent (e.g., ethanol).

  • Catalyst Addition: To each vial, add a different acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂) at a specific concentration (e.g., 0.1 M, 0.5 M, 1.0 M).

  • Reaction: Heat the reactions to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Quench the reactions and analyze the conversion rate for each condition to determine the optimal acid catalyst and concentration.

Protocol 2: Ligand Screening for Palladium-Catalyzed Indazole Synthesis
  • Stock Solutions: Prepare stock solutions of your aryl halide, hydrazine derivative, palladium precursor (e.g., Pd₂(dba)₃), and a range of phosphine ligands in the chosen solvent (e.g., dioxane).

  • Reaction Array: In a 96-well plate or an array of reaction tubes, dispense the stock solutions to create a matrix of reactions, each with a different ligand.

  • Initiation: Add the base (e.g., NaOtBu) to each reaction.

  • Execution: Heat the reaction block to the desired temperature and stir for a set period.

  • Analysis: After quenching, analyze the conversion in each well using high-throughput techniques like LC-MS to identify the most effective ligand.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Observed check_reagents 1. Verify Starting Material Purity start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions Purity OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_atmosphere 3. Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions Correct adjust_conditions Adjust Temp/Time/Conc. check_conditions->adjust_conditions Suboptimal optimize 4. Systematic Optimization check_atmosphere->optimize Atmosphere OK improve_atmosphere Improve Inert Technique check_atmosphere->improve_atmosphere Inadequate analyze_byproducts 5. Analyze for Byproducts (LC-MS, NMR) optimize->analyze_byproducts Yield Still Low success Successful Optimization optimize->success Yield Improved purify_reagents->check_conditions adjust_conditions->optimize improve_atmosphere->optimize modify_synthesis Modify Synthetic Route analyze_byproducts->modify_synthesis Side Reaction Identified PalladiumCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch PdII_N Ar-Pd(II)-N(H)R(L_n) LigandExch->PdII_N RedElim Reductive Elimination PdII_N->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NH-NHR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Hydrazine R-NH-NH2 Hydrazine->LigandExch Base Base Base->PdII_N

References

Stability issues of 4,5-Dibromo-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dibromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common stability challenges encountered during synthetic transformations, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for this compound under typical reaction conditions?

A1: this compound is susceptible to several degradation or side-reaction pathways, primarily driven by the electronic nature of the indazole ring and the reactivity of the carbon-bromine bonds. The most common issues are:

  • Catalyst Poisoning: The lone pair of electrons on the N1 or N2 nitrogen of the pyrazole moiety can coordinate strongly to transition metal catalysts (e.g., Palladium), leading to catalyst deactivation and stalled reactions.[1]

  • Reductive Dehalogenation: One or both bromine atoms can be replaced by a hydrogen atom, a common side reaction in metal-catalyzed processes, particularly under hydrogenolytic conditions or with certain bases and solvents.[2][3] This process, also known as hydrodehalogenation, is thermodynamically favored for C-Br bonds compared to C-Cl or C-F bonds.[2]

  • Thermal Decomposition: Like many heterocyclic compounds, prolonged exposure to high temperatures can lead to decomposition and the formation of tar-like byproducts. While specific data for this molecule is sparse, related compounds show decomposition starting at elevated temperatures.[4][5]

  • Photochemical Rearrangement: Indazoles, particularly the 2H-tautomer, can be photochemically unstable and rearrange to form benzimidazoles upon exposure to UV light.[6][7] While less common under standard laboratory light, this can be a factor in photoreactions or with prolonged light exposure.

Q2: Why is N-protection a frequently recommended first step when using this compound?

A2: N-protection is crucial for two primary reasons:

  • To Prevent Catalyst Poisoning: Attaching a sterically bulky and/or electron-withdrawing group to the indazole nitrogen, such as a tert-butoxycarbonyl (Boc) group, prevents the nitrogen's lone pair from coordinating to and deactivating the metal catalyst in cross-coupling reactions.[1][8] This is a well-established strategy to overcome the challenges associated with using nitrogen-containing heterocycles in C-H activation and cross-coupling.[1]

  • To Control Regioselectivity: The unprotected indazole exists as two tautomers (1H and 2H).[9] Reactions at the nitrogen can yield a mixture of N1 and N2 substituted products. Protecting the nitrogen ensures that subsequent reactions occur at the desired positions (e.g., C4 or C5 bromine atoms) without ambiguity.

Q3: How significant is the thermal stability of this compound? At what temperatures should I be concerned?

A3: While a specific decomposition temperature for this compound is not widely published, general principles for similar heterocyclic and aromatic halide compounds apply. Thermal stability is condition-dependent (solid vs. solution, atmosphere).[4][10] For reactions in solution, it is advisable to keep temperatures below 100-110°C where possible, especially for prolonged reaction times. Many palladium-catalyzed reactions can be run effectively between 80-100°C.[11] If a reaction requires higher temperatures, it is critical to use an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition and to minimize the reaction time.

Troubleshooting Guide for Common Reactions

Issue 1: Low yields and multiple byproducts in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Symptom: Your reaction stalls after partial conversion, and TLC or LC-MS analysis shows starting material, the desired product, and several unidentified spots, including potential monobrominated or fully dehalogenated indazole.

  • Root Cause Analysis & Solutions:

    • Cause A: Catalyst Poisoning. The unprotected indazole nitrogen is likely deactivating your palladium catalyst.

      • Solution: Protect the indazole nitrogen prior to the cross-coupling step. A Boc group is standard and is easily applied using Boc-anhydride and a base like DMAP or triethylamine.[8] This is the most robust solution for improving reaction outcomes.

    • Cause B: Reductive Dehalogenation. The reaction conditions are promoting the cleavage of C-Br bonds. The C-Br bond dissociation energy is significantly lower than C-Cl or C-F, making it more susceptible to reduction.[2]

      • Solution 1 (Choice of Base): Avoid bases that can act as hydride donors or generate species that do. While strong bases like NaOtBu are often required for Buchwald-Hartwig aminations, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often sufficient for Suzuki couplings and are less likely to promote dehalogenation.[12]

      • Solution 2 (Solvent & Additives): Solvents like alcohols (e.g., isopropanol) can be hydride sources.[13] If dehalogenation is a problem, switch to anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME. Ensure all reagents are anhydrous.

      • Solution 3 (Temperature & Time): Run the reaction at the lowest effective temperature and monitor closely to avoid prolonged heating after the reaction has reached completion, which can favor side reactions.

    • Cause C: Poor Solubility. The starting material may not be fully dissolved, leading to poor reactivity.

      • Solution: this compound has moderate solubility in many organic solvents. N-protected derivatives often have improved solubility. Consider solvent systems like DME, THF, or toluene/water mixtures for Suzuki couplings. For solubility data on a related compound, 6-bromo-1H-indazole is known to be soluble in DMSO and DMF.[14]

Issue 2: My mass spectrum shows the unexpected formation of 4-bromo-1H-indazole, 5-bromo-1H-indazole, or parent 1H-indazole.

  • Symptom: The main product or a significant byproduct has a mass corresponding to the loss of one or both bromine atoms.

  • Root Cause: This is a clear indication of reductive dehalogenation.[3] This side reaction can be catalyzed by the palladium catalyst itself, especially with Pd(0) species in the presence of a hydrogen source (e.g., trace water, solvent, or the amine/boronic acid reagent).[15][16]

  • Troubleshooting Workflow: The following decision tree can help diagnose and solve the issue.

G start Dehalogenation Observed (Loss of Br) check_protection Is Indazole N-Protected? start->check_protection protect ACTION: Protect with Boc group. Reduces catalyst side reactions. check_protection->protect No check_base What base is being used? check_protection->check_base Yes protect->check_base base_strong Strong Organic Base (e.g., NaOtBu, LHMDS) check_base->base_strong base_weak Inorganic Base (e.g., K2CO3, Cs2CO3) check_base->base_weak action_base ACTION: Switch to a weaker inorganic base if possible (e.g., K3PO4). base_strong->action_base check_solvent Check Solvent / Reagents base_weak->check_solvent action_base->check_solvent solvent_protic Is a protic solvent used? (e.g., IPA, EtOH) check_solvent->solvent_protic solvent_anhydrous Are reagents anhydrous? solvent_protic->solvent_anhydrous No action_solvent ACTION: Switch to anhydrous aprotic solvent (Dioxane, Toluene). Ensure reagents are dry. solvent_protic->action_solvent Yes action_reagents ACTION: Use anhydrous grade solvents and dry reagents. solvent_anhydrous->action_reagents No end_node Re-run Optimized Reaction solvent_anhydrous->end_node Yes action_solvent->end_node action_reagents->end_node

Caption: Troubleshooting workflow for dehalogenation side reactions.

Key Stability Factors and Recommendations

ParameterRisk FactorRecommended Mitigation StrategyRationale
Catalyst Interaction Unprotected N-HProtect the indazole nitrogen with an electron-withdrawing group (e.g., Boc).Prevents lone-pair coordination to the metal center, avoiding catalyst poisoning.[1]
Base Strong alkoxides (e.g., NaOtBu), especially with protic solvents.Use the mildest base effective for the transformation (e.g., K₂CO₃, K₃PO₄).Minimizes base-promoted dehalogenation pathways.[12]
Temperature Prolonged heating > 110°CMaintain reaction temperatures at the lowest effective level (typically 80-100°C).Reduces the rate of thermal decomposition and side reactions.[4]
Atmosphere Presence of Oxygen, especially at high temperatures.Conduct reactions under an inert atmosphere (Nitrogen or Argon).Prevents oxidative degradation of the substrate and catalyst.
Solvent Protic solvents (alcohols) or presence of water.Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, DME).Eliminates potential sources of hydrogen for reductive dehalogenation.[13]
Light Exposure Direct UV light exposure.Protect the reaction vessel from direct light (e.g., with aluminum foil).Prevents potential photochemical rearrangement to benzimidazole isomers.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol provides a standard method for protecting the indazole nitrogen, which is a critical step before its use in most cross-coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) or TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected this compound. The Boc group will primarily direct to the N1 position.[8]

Protocol 2: Model Suzuki-Miyaura Coupling with N-Boc-4,5-Dibromo-1H-indazole

This protocol outlines a selective coupling at the C5 position, which is generally more reactive than the C4 position in indazoles.

Materials:

  • N-Boc-4,5-Dibromo-1H-indazole (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.3 eq)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a reaction vessel, add N-Boc-4,5-Dibromo-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Dioxane/Water) followed by the palladium catalyst.

  • Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine. If emulsions form, a gentle wash with saturated aq. NH₄Cl can help.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-4-bromo-1H-indazole derivative.

Visualizing Instability Pathways

The following diagram illustrates the major points of reactivity and instability on the this compound core.

G cluster_0 This compound Core cluster_1 Instability Pathways Indazole Dehalogenation Reductive Dehalogenation (Loss of Br at C4/C5) Indazole->Dehalogenation C4/C5-Br Bonds (Weakest Point for Reduction) CatalystPoison Catalyst Poisoning (N1/N2 Coordination) Indazole->CatalystPoison N1/N2 Lone Pairs (Coordination Site) ThermalDecomp Thermal Decomposition (Ring Degradation) Indazole->ThermalDecomp Aromatic System (High Temp) PhotoRearrange Photochemical Rearrangement (to Benzimidazole) Indazole->PhotoRearrange Indazole Core (UV Light)

Caption: Key reactive sites and instability pathways of this compound.

References

Technical Support Center: Managing Reaction Byproducts in Large-Scale Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of indazole derivatives. In industrial production, the control and management of reaction byproducts are paramount for ensuring product purity, process efficiency, and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to byproduct formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding byproduct formation in large-scale indazole synthesis.

Q1: What are the most common types of byproducts encountered in large-scale indazole synthesis?

A1: In large-scale indazole synthesis, byproducts can be broadly categorized into three main types:

  • Regioisomers: The most prevalent byproducts are N-1 and N-2 alkylated or acylated indazole isomers. The indazole ring has two reactive nitrogen atoms, and substitution reactions often yield a mixture of both isomers. The ratio of these isomers is highly dependent on reaction conditions.

  • Process-Related Impurities: These arise from incomplete reactions or side reactions of starting materials and reagents. Examples include unreacted starting materials (e.g., o-fluorobenzaldehydes, substituted hydrazines), hydrazones, azines from the side reactions of hydrazine, and over-alkylated products.

  • Degradation Products: The desired indazole product or intermediates may degrade under harsh reaction or workup conditions, such as high temperatures or extreme pH, leading to the formation of impurities.

Q2: How does the choice of synthetic route impact the byproduct profile?

A2: The synthetic route is a critical determinant of the byproduct profile. For instance:

  • Jacobson Synthesis (from o-toluidine): This route involves diazotization and can lead to impurities from incomplete diazotization or side reactions of the diazonium salt. The use of nitrosating agents also requires careful handling to avoid the formation of potentially hazardous N-nitroso compounds.[1]

  • Synthesis from o-Fluorobenzaldehydes and Hydrazine: A common side reaction is the competing Wolf-Kishner reduction, which can produce fluorotoluene byproducts. The geometry of intermediates, such as oximes, can also influence the reaction pathway, potentially leading to 3-aminoindazoles instead of the desired indazole.

  • Intramolecular Ullmann-Type Cyclization: This copper-catalyzed reaction to form the indazole ring can be complicated by side reactions such as undesired SNAr (Nucleophilic Aromatic Substitution) impurities, especially if the reaction time and temperature are not well-controlled.[2][3]

  • Modern C-H Activation/Annulation Methods: While often highly selective, these methods, which frequently use rhodium or palladium catalysts, can have unique byproduct profiles depending on the specific substrates and catalytic system employed.[4][5][6]

Q3: What is the significance of controlling hydrazine as a raw material?

A3: Hydrazine is a common reagent in many indazole syntheses. However, it is classified as a potential genotoxic impurity (GTI).[7][8][9] Regulatory agencies have stringent limits on the presence of GTIs in active pharmaceutical ingredients (APIs). Therefore, it is crucial to not only control the level of residual hydrazine in the final product but also to understand and minimize side reactions that could lead to other hydrazine-related impurities. This requires sensitive analytical methods to detect and quantify hydrazine at very low levels (ppm or ppb).[7][8]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Q: My final product shows two distinct spots on TLC and two sets of peaks in the NMR, indicating the presence of an isomer. How can I identify the isomers and control the regioselectivity?

A: Root Cause Analysis and Identification

The presence of two isomers is almost certainly due to the formation of both N-1 and N-2 substituted indazoles. The thermodynamic product is generally the N-1 isomer, while the N-2 isomer is often the kinetic product. However, this can be influenced by steric and electronic factors of substituents on the indazole ring.

Identification Protocol: NMR Spectroscopy

Advanced NMR techniques are definitive for distinguishing between N-1 and N-2 isomers.

  • 1H NMR: While a starting point, simple 1D 1H NMR is often insufficient for unambiguous assignment.

  • 2D NMR (HMBC and NOESY): These are powerful tools for structural elucidation.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the N-alkyl group and the carbons of the indazole ring. For an N-1 isomer, a correlation is typically observed between the methylene protons of the alkyl chain and the C7a carbon of the indazole ring. For an N-2 isomer, a correlation may be seen with the C3 carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between the protons of the N-substituent and the protons on the indazole ring, helping to confirm the substitution pattern.

Mitigation Strategies for Controlling Regioselectivity

The regioselectivity of N-alkylation is a delicate balance of several factors. The following table summarizes key parameters and their general effect on the isomeric ratio.

ParameterCondition Favoring N-1 (Thermodynamic)Condition Favoring N-2 (Kinetic)Rationale
Base Strong, non-nucleophilic bases (e.g., NaH)Weaker bases (e.g., K2CO3, Cs2CO3)Strong bases fully deprotonate the indazole, allowing for equilibration to the more stable N-1 anion.
Solvent Aprotic, less polar solvents (e.g., THF, Toluene)Polar aprotic solvents (e.g., DMF, DMSO)Less polar solvents favor the formation of tight ion pairs, which can direct alkylation to the N-1 position.
Temperature Higher temperaturesLower temperaturesHigher temperatures provide the energy needed to overcome the activation barrier to form the more stable thermodynamic product.
Leaving Group Good leaving groups (e.g., I, Br, OTs)-Facilitates the reaction in general.

Workflow for Optimizing Regioselectivity

G start Undesired Isomer Ratio Detected check_base Analyze Base and Solvent System start->check_base na_thf Consider NaH in THF for N-1 Selectivity check_base->na_thf N-1 desired k2co3_dmf Consider K2CO3 in DMF for N-2 Selectivity check_base->k2co3_dmf N-2 desired check_temp Evaluate Reaction Temperature na_thf->check_temp k2co3_dmf->check_temp increase_temp Increase Temperature for N-1 check_temp->increase_temp N-1 desired decrease_temp Decrease Temperature for N-2 check_temp->decrease_temp N-2 desired purify Purify Mixture increase_temp->purify decrease_temp->purify recrystallize Recrystallization with Mixed Solvents purify->recrystallize Scalable chromatography Column Chromatography purify->chromatography Less scalable end Desired Isomer Purity Achieved recrystallize->end chromatography->end

Caption: Decision workflow for managing indazole regioisomers.

Issue 2: Low Yield and Presence of Unreacted Starting Materials

Q: My reaction is sluggish and HPLC analysis shows a significant amount of unreacted starting material even after extended reaction times. What are the likely causes?

A: Root Cause Analysis and Troubleshooting

Incomplete conversion on a large scale can stem from several issues, often magnified from lab-scale processes.

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, especially in heterogeneous mixtures. This results in localized "hot spots" or areas of low reactant concentration.

  • Poor Solubility: One or more reactants may have limited solubility in the chosen solvent at the reaction temperature, effectively limiting the reaction rate.

  • Catalyst Deactivation: In catalytic processes (e.g., Ullmann or C-H activation), the catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade over time at the reaction temperature.

  • Incorrect Stoichiometry: Inaccurate charging of reactants on a large scale can lead to an excess or deficit of a key component.

Troubleshooting Protocol

  • Verify Raw Material Quality:

    • Test incoming starting materials and solvents for purity. Pay close attention to water content, as it can quench strong bases and affect catalyst activity.

    • Impurities in starting materials can sometimes inhibit the reaction.[10][11]

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in small increments, monitoring for both an increase in conversion and the formation of new degradation byproducts.

    • Solvent: If solubility is suspected to be an issue, consider a co-solvent system or a different solvent with a higher boiling point and better solvating power for your reactants.

  • Evaluate Mixing Efficiency:

    • Review the reactor's agitation speed and impeller design to ensure it is adequate for the reaction volume and viscosity.

  • Catalyst Health Check (for catalytic reactions):

    • If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction or using a higher catalyst loading. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.

Issue 3: Identification of Unknown Byproducts

Q: My HPLC chromatogram shows several small, unknown impurity peaks that I need to identify and control. What is a systematic approach to this problem?

A: Systematic Impurity Identification and Control

Step 1: Characterization of Impurities

  • HPLC-MS: The first step is to obtain the mass of the unknown impurities using an HPLC-MS system. This will provide the molecular weight, which is a critical piece of information for proposing potential structures.

  • Forced Degradation Studies: Subject the pure product to stress conditions (acid, base, heat, oxidation, light) to see if any of the degradation products match the unknown impurities. This can help identify if the impurities are degradants.

  • Isolation and NMR Analysis: If an impurity is present at a high enough level (>0.1%), it may be possible to isolate it using preparative HPLC. Subsequent analysis by 1D and 2D NMR can provide a definitive structure.

Step 2: Proposing Byproduct Structures and Formation Mechanisms

Based on the molecular weight and the known reactants and intermediates, propose likely structures for the byproducts. Consider common side reactions:

  • Over-alkylation/acylation: Reaction at other positions on the ring or on functional groups.

  • Reactions with Solvent: For example, DMF can be a source of formylation under certain conditions.

  • Dimerization: Two molecules of a reactant or intermediate coupling.

  • Byproducts from Reagents: For example, in reactions using hydrazine, the formation of azines (R₂C=N-N=CR₂) is a known side reaction, especially with an excess of the carbonyl compound.

Workflow for Impurity Identification

G start Unknown Impurity Detected in HPLC hplc_ms Determine Molecular Weight using HPLC-MS start->hplc_ms forced_degradation Perform Forced Degradation Study start->forced_degradation propose_structure Propose Structure Based on MW and Reactants hplc_ms->propose_structure compare_impurities Compare Impurities with Degradants forced_degradation->compare_impurities match Match Found: Impurity is a Degradant compare_impurities->match no_match No Match: Impurity is Process-Related compare_impurities->no_match optimize Optimize Process to Minimize Formation match->optimize no_match->propose_structure isolate Isolate Impurity via Prep-HPLC propose_structure->isolate nmr Characterize by NMR isolate->nmr confirm_structure Structure Confirmed nmr->confirm_structure confirm_structure->optimize end Impurity Controlled optimize->end

Caption: Systematic workflow for identifying and controlling unknown impurities.

Section 3: Purification Protocols for Large-Scale Operations

Protocol 1: Recrystallization for Isomer Separation

Recrystallization using a mixed solvent system is an effective and scalable method for separating N-1 and N-2 indazole isomers.[12]

Objective: To isolate a single, high-purity regioisomer from a mixture.

Materials:

  • Crude indazole isomer mixture

  • Primary Solvent (in which both isomers are soluble when hot)

  • Anti-Solvent (in which one isomer has significantly lower solubility)

  • Large, jacketed reactor with overhead stirrer

  • Filtration equipment (e.g., Nutsche filter-dryer)

Procedure:

  • Solvent Screening: At the lab scale, screen various solvent/anti-solvent systems. Common systems include Acetone/Water, Tetrahydrofuran/Water, and Acetonitrile/Water.[12] The goal is to find a system where one isomer crystallizes out upon addition of the anti-solvent while the other remains in the mother liquor.

  • Dissolution: Charge the crude isomer mixture to the reactor. Add the minimum amount of hot primary solvent required to fully dissolve the mixture with agitation.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration to remove it.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the hot solution with continued agitation. The rate of addition is critical to control crystal size and purity. Add the anti-solvent until the solution becomes turbid.

  • Cooling and Crystallization: Slowly cool the mixture to ambient temperature, and then further cool using the reactor jacket. The slow cooling promotes the growth of large, pure crystals.

  • Isolation and Washing: Isolate the crystalline product by filtration. Wash the filter cake with a cold mixture of the solvent/anti-solvent system to remove residual mother liquor containing the other isomer.

  • Drying: Dry the product under vacuum at an appropriate temperature.

Example Data for Isomer Separation by Recrystallization [12]

Isomer MixtureSolvent System (v/v)Isolated IsomerPurity Achieved
5-amino-1/2-(2-hydroxyethyl)-indazoleAcetone/Water (3:1)5-amino-1-(2-hydroxyethyl)-indazole>99.5%
5-amino-1/2-(2,2-dimethoxyethyl)-indazoleTHF/Water (2:5)5-amino-2-(2,2-dimethoxyethyl)-indazole>99.1%

Protocol 2: Analytical HPLC Method for Impurity Profiling

Objective: To develop a robust HPLC method to separate the main indazole product from its regioisomer and other process-related impurities.

Instrumentation:

  • HPLC with UV or DAD detector

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 220-280 nm (scan for optimal wavelength)

Procedure:

  • Method Development: Start with a generic gradient method. Inject standards of the starting materials, the desired product, and the known regioisomer to determine their retention times.

  • Optimization: Adjust the gradient slope, mobile phase pH (if using a buffer), and temperature to achieve baseline separation (>1.5) between all critical peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[13]

Section 4: Safety Considerations

Working with Hydrazine:

  • Toxicity: Hydrazine is a suspected human carcinogen and is highly toxic.[7][8] All handling must be done in a closed system or in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.

  • Genotoxic Impurity: Due to its genotoxic potential, strict controls are required to limit its presence in the final API. This necessitates the development of highly sensitive analytical methods for its detection.[9]

Thermal Hazards:

  • Decomposition: Indazole derivatives and reaction intermediates, particularly those containing nitro or azo groups, can be thermally unstable.[14]

  • Process Safety: Before scaling up any synthesis, it is crucial to perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on all isolated intermediates and the final product to understand their decomposition temperatures and the energy released upon decomposition. This data is essential for designing safe manufacturing processes and preventing runaway reactions.

References

Technical Support Center: Optimizing Solvent and Base for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The regioselective functionalization of indazole, particularly N-alkylation, is a frequent challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to potential mixtures of isomers.[1][2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?

A: The core challenge lies in the electronic structure of the indazole ring itself. The indazole scaffold exhibits annular tautomerism, meaning the N-H proton can reside on either nitrogen, creating the 1H- and 2H-indazole tautomers. The 1H-indazole is generally the more thermodynamically stable form.[1][3][4]

Upon deprotonation with a base, the resulting indazolide anion is resonance-stabilized (mesomeric), with the negative charge delocalized across both N1 and N2. Since both nitrogens are nucleophilic, an incoming electrophile (like an alkyl halide) can react at either position, often resulting in a mixture of N1 and N2-alkylated products.[3][5] The ratio of these products is highly sensitive to a delicate balance of factors including the solvent, base, counter-ion, substituents on the indazole ring, and the nature of the alkylating agent.[3][6][7]

Q2: What is the fundamental principle for selecting a solvent and base to favor N1 vs. N2 alkylation?

A: The guiding principle is the concept of Thermodynamic vs. Kinetic Control .

  • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is typically the more thermodynamically stable isomer.[4][8] To favor its formation, you need conditions that allow the reaction to reach thermodynamic equilibrium. This often involves using a base/solvent system that can facilitate equilibration, potentially through a reversible process. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that robustly favors the N1 product.[6][9][10][11] It is believed that the sodium cation may coordinate with the indazole anion in a way that directs alkylation to the N1 position.[1][6]

  • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and can be the site of initial, faster reaction under certain conditions. To favor the kinetic N2 product, you would choose conditions that do not allow for equilibration to the more stable N1 isomer. This can involve using weaker bases, specific solvent systems, or sterically demanding substrates. For instance, Mitsunobu conditions are known to strongly favor the formation of the N2 isomer.[4] Additionally, bulky substituents at the C7 position can sterically block the N1 position, directing alkylation to N2.[6][10][11]

Q3: How does solvent polarity influence the N1/N2 ratio?

A: Solvent choice is critical. Polar aprotic solvents like DMF and DMSO can solvate the cation from the base, creating a more "naked" and highly reactive indazolide anion. This often leads to poor selectivity, as the reaction may proceed too quickly under kinetic control, yielding mixtures.[5][6][7]

In contrast, less polar solvents like THF or dioxane are less effective at solvating cations. This can lead to the formation of tight ion pairs between the indazolide anion and the metal cation (e.g., Na⁺, Cs⁺). This ion pairing can influence the regioselectivity by sterically blocking one nitrogen atom or through chelation effects, often favoring N1 alkylation.[1][6][12] For example, high N1 selectivity has been achieved using Cs₂CO₃ in dioxane.[2][8][13]

Table 1: Properties of Common Solvents in Indazole Alkylation
SolventAbbreviationDielectric Constant (ε at 20-25°C)PolarityTypical Role in Indazole Alkylation
TetrahydrofuranTHF7.6[14][15]Moderately Polar AproticFavors N1-selectivity with NaH (Thermodynamic control)[6][9]
N,N-DimethylformamideDMF36.7[14][15][16]Polar AproticOften gives N1/N2 mixtures with carbonate bases[5][6]
Dimethyl SulfoxideDMSO46.7[14][15][16]Highly Polar AproticCan lead to poor selectivity; solvent-dependent effects observed[6][7]
AcetonitrileMeCN37.5[14][15][16]Polar AproticCan give mixtures, often with slight N1 preference[4][7]
1,4-Dioxane-2.25[14][15]Nonpolar AproticEffective for N1-selectivity with Cs₂CO₃[2][13]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.

Issue 1: My reaction gives a poor N1/N2 mixture (e.g., 1.5:1), and it's difficult to separate the isomers.
  • Question: I used K₂CO₃ in DMF to alkylate my 3-substituted indazole and got a nearly inseparable mixture of N1 and N2 products. How can I drive the reaction to a single isomer?

Workflow for Resolution

G start Problem: Poor N1/N2 Selectivity (e.g., K₂CO₃/DMF) decision_target What is your desired isomer? start->decision_target target_n1 Desired Product: N1-Isomer decision_target->target_n1 N1 target_n2 Desired Product: N2-Isomer decision_target->target_n2 N2 protocol_n1 Switch to Thermodynamic Conditions: Use NaH (1.2 eq) in anhydrous THF. target_n1->protocol_n1 check_substituent_n1 Analyze Indazole Substituents: Is there a bulky group at C7? protocol_n1->check_substituent_n1 c7_issue Yes: C7 bulkiness disfavors N1. Consider alternative strategy. check_substituent_n1->c7_issue Yes c7_ok No: Proceed with NaH/THF. Monitor reaction by LC-MS. check_substituent_n1->c7_ok No protocol_n2 Switch to Kinetic/Steric Control Conditions target_n2->protocol_n2 option_mitsunobu Option 1: Mitsunobu Reaction (DEAD/PPh₃/Alcohol) protocol_n2->option_mitsunobu option_c7 Option 2: Substrate Control Is a C7-substituted indazole viable? (e.g., 7-NO₂, 7-CO₂Me) protocol_n2->option_c7

Caption: Decision workflow for improving N1/N2 selectivity.

Detailed Explanation & Causality
  • For N1-Selectivity (The Thermodynamic Path): Your K₂CO₃/DMF system is a classic recipe for producing mixtures.[5] To strongly favor the N1 isomer, you must switch to conditions that promote thermodynamic control.

    • Action: Change your base to sodium hydride (NaH) and your solvent to anhydrous tetrahydrofuran (THF) .[8][9][10]

    • Why it Works: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar solvent like THF, the resulting sodium indazolide exists in a tight ion pair. This association is believed to favor attack at the N1 position, leading to the more stable product.[1][6] This system has been shown to provide >99% N1 selectivity for many indazoles.[11]

    • Caveat: Check your substrate. If you have a bulky substituent at the C7 position (e.g., 7-NO₂), it can sterically block the N1 position and override the normal preference, leading to excellent N2 selectivity even with NaH/THF.[6][11]

  • For N2-Selectivity (The Kinetic Path):

    • Action 1: Employ Mitsunobu conditions (e.g., triphenylphosphine, DEAD or DIAD, and your desired alcohol).

    • Why it Works: The Mitsunobu reaction proceeds through a different mechanism that does not involve a free indazolide anion. It has a strong empirical preference for forming the N2-alkylated product.[4][6]

    • Action 2: Utilize substrate control . If synthetically feasible, start with an indazole that has an electron-withdrawing or bulky group at the C7 position.

    • Why it Works: A substituent at C7 provides significant steric hindrance around the N1 nitrogen, making the N2 nitrogen the only accessible site for the alkylating agent. This is one of the most reliable ways to achieve high N2 selectivity.[10][11]

Issue 2: My reaction is not going to completion; I see mostly starting material.
  • Question: I am using NaH in THF, but the reaction is stalled. After 24 hours, LC-MS shows 80% unreacted indazole. What's wrong?

Workflow for Troubleshooting Low Conversion

G start Problem: Low or No Conversion check_base 1. Verify Base Activity & pKa start->check_base check_reagents 2. Check for Quenching Sources start->check_reagents check_solubility 3. Assess Solubility start->check_solubility check_electrophile 4. Evaluate Electrophile start->check_electrophile base_inactive NaH is old or deactivated. Use fresh, high-quality NaH. check_base->base_inactive Activity base_too_weak Base is too weak for substrate. (pKa of base's conjugate acid must be > pKa of indazole ~14). check_base->base_too_weak Strength reagents_wet Solvent (THF) or indazole is not anhydrous. Water will quench NaH. Dry solvent and reagents thoroughly. reagents_wet->check_reagents solubility_issue Indazolide salt has precipitated and is unreactive. Consider switching to a system with better solubility (e.g., Cs₂CO₃ in dioxane at 90°C). solubility_issue->check_solubility electrophile_issue Alkylating agent is unreactive (e.g., R-Cl or hindered R-Br). Switch to a better leaving group (Iodide or Tosylate). Increase temperature. electrophile_issue->check_electrophile

Caption: Troubleshooting workflow for low conversion reactions.

Detailed Explanation & Causality
  • Base Activity and Strength:

    • Potential Cause: Sodium hydride is highly reactive and can be deactivated by moisture from the air. Old or improperly stored NaH will have significantly reduced activity.

    • Solution: Use fresh NaH from a newly opened container. Ensure your base is strong enough. The pKa of the base's conjugate acid should be significantly higher than that of indazole (pKa ≈ 14) to ensure complete deprotonation. NaH (conjugate acid H₂, pKa ~35) is more than sufficient.[17]

  • Anhydrous Conditions:

    • Potential Cause: NaH reacts violently with water. Any moisture in your solvent, on your glassware, or in your indazole starting material will consume the base, leaving none to deprotonate the indazole.

    • Solution: Flame-dry your glassware under vacuum. Use anhydrous solvent from a freshly opened bottle or one that has been dried over molecular sieves or a solvent purification system. Ensure your indazole starting material is dry.[9]

  • Solubility Issues:

    • Potential Cause: The sodium salt of your substituted indazole may be poorly soluble in THF and could precipitate out of the solution, effectively halting the reaction. This can sometimes happen with carbonate bases in THF.[4][6]

    • Solution: If you suspect solubility is the issue, consider switching to a different system. The combination of Cesium Carbonate (Cs₂CO₃) in 1,4-dioxane at elevated temperatures (e.g., 90 °C) can be very effective.[2][8][13] The cesium salt is often more soluble, and the higher temperature increases both solubility and reaction rate.

  • Electrophile Reactivity:

    • Potential Cause: The alkylating agent itself may not be reactive enough. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. A sterically hindered electrophile will also react more slowly.

    • Solution: If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide via a Finkelstein reaction or switching to an alkyl tosylate, which has an excellent leaving group.[6] Increasing the reaction temperature (e.g., to 50 °C or reflux) can also overcome the activation energy barrier.[9]

Table 2: pKa Values of Common Bases (Conjugate Acids)
BaseFormulaConjugate AcidpKa (in H₂O or DMSO)Strength
Sodium HydrideNaHH₂~35[17]Very Strong
Sodium HexamethyldisilazideNaHMDSHMDS~26 (in THF)Very Strong
Lithium DiisopropylamideLDADiisopropylamine~36 (in THF)Very Strong
Cesium CarbonateCs₂CO₃HCO₃⁻10.3Moderate
Potassium CarbonateK₂CO₃HCO₃⁻10.3Moderate
TriethylamineEt₃NEt₃NH⁺~10.7Weak

Note: pKa values are approximate and can vary with solvent.[17][18][19]

Experimental Protocols

Protocol 1: High N1-Selectivity Alkylation (Thermodynamic Control)

This protocol is optimized for achieving >95% N1-regioselectivity for a wide range of indazoles, particularly those with C3 substituents.[6][9][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the consumption of starting material by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

Protocol 2: High N1-Selectivity with Alternative Conditions

This protocol is an excellent alternative, especially if the sodium indazolide salt has poor solubility in THF.[2][8][13]

  • Preparation: To a vial or flask, add the indazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and 1,4-dioxane (0.1 M).

  • Alkylation: Add the alkyl tosylate (1.5 eq.).

  • Reaction: Seal the vessel and heat the mixture to 90 °C with vigorous stirring for 2-4 hours, or until LC-MS indicates reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by silica gel chromatography.[8]

References

Validation & Comparative

Cross-reactivity profile of 4,5-Dibromo-1H-indazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Cross-Reactivity Profiles for 4,5-Dibromo-1H-indazole-Based Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form critical interactions within the ATP-binding pocket of a wide array of protein kinases.[1][2] This guide provides an in-depth technical comparison of the cross-reactivity profiles of inhibitors derived from the versatile this compound scaffold.

While direct biological data on the unsubstituted this compound is limited, its true value lies in its role as a key synthetic intermediate.[1][3] The bromine atoms at the 4 and 5 positions serve as strategic handles for chemical modification, allowing chemists to build molecules with finely-tuned potency and selectivity. This guide will leverage data from well-characterized indazole-based compounds to illustrate the spectrum of selectivity, supported by detailed experimental methodologies to provide a framework for objective assessment.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding site.[4] This structural similarity presents a significant challenge: designing inhibitors that act solely on the intended target without engaging other kinases. These "off-target" effects are not merely an academic concern; they can lead to unforeseen toxicities or side effects in a clinical setting.[5]

However, cross-reactivity is not always detrimental. A carefully characterized off-target profile can reveal opportunities for polypharmacology, where a single drug modulates multiple nodes in a disease network, potentially leading to enhanced efficacy. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not just a regulatory hurdle but a critical component of a successful drug development campaign.

Comparative Kinase Inhibition Profiles

The selectivity of indazole-based compounds can range from highly specific to multi-targeted. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) or dissociation constants (Kᵢ) for several well-known indazole-based inhibitors. This data provides a quantitative comparison of their potency and selectivity, serving as a benchmark for novel compounds derived from the this compound scaffold.

InhibitorPrimary Target(s)IC₅₀/Kᵢ (nM) for Primary Target(s)Key Off-Target(s)IC₅₀/Kᵢ (nM) for Off-Target(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PLK44.2
Pazopanib VEGFRs, PDGFR, Kit10-84c-Fms, Itk, Lck, RAF-1Varies
Compound C05 PLK4< 0.1Not extensively reportedNot extensively reported
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4Not extensively reportedNot extensively reported

Note: Data for Axitinib and Pazopanib sourced from BenchChem.[5] Data for Compound C05 from a study on PLK4 inhibitors.[6] Data for Linifanib from a comparative guide on indazole-based inhibitors.[2]

Visualizing the Biological Context

Indazole derivatives frequently act as competitive inhibitors within critical cell signaling pathways that drive tumor growth and proliferation. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling cascade, a common target for this class of inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Indazole-Based Inhibitor Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression

Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Methodologies for Profiling Cross-Reactivity

A multi-faceted experimental approach is essential to build a comprehensive and trustworthy cross-reactivity profile. The following protocols represent the gold standards in the field for assessing inhibitor selectivity and target engagement.

Experimental Workflow for Cross-Reactivity Profiling

The logical progression from broad screening to specific validation is crucial. This workflow ensures that resources are directed efficiently toward the most promising candidates.

Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Validation biochem Primary Biochemical Assay (e.g., Luminescence-based) kinome Broad Kinome Screen (>300 Kinases) biochem->kinome Confirm Potency cetsa Cellular Target Engagement (e.g., CETSA) kinome->cetsa Identify On/Off-Targets pheno Phenotypic Assays (e.g., Anti-Proliferation) cetsa->pheno Confirm Cellular Activity animal Efficacy & Toxicity In Animal Models pheno->animal Guide In Vivo Studies

Workflow for kinase inhibitor cross-reactivity profiling.
Protocol 1: Biochemical Kinase Profiling (Luminescence-Based)

This assay provides a direct measure of an inhibitor's effect on the enzymatic activity of a purified kinase by quantifying ATP consumption.[7] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore, less inhibition.

  • Materials:

    • Recombinant human kinases (large panel for kinome scan).

    • Kinase-specific substrates.

    • ATP.

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Luminescent kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Compound Preparation: Create a serial dilution of the test inhibitor in 100% DMSO. Further dilute in the kinase reaction buffer to achieve final assay concentrations, ensuring the final DMSO concentration is consistent (typically ≤1%).

    • Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.

    • Kinase Reaction: Prepare a kinase/substrate mixture in reaction buffer. Add 5 µL of this mixture to each well to initiate the reaction.

    • ATP Addition: Prepare an ATP solution in reaction buffer. Add 10 µL to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Generation: Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Detection: Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Calculate the percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that verifies direct drug-target engagement within the complex milieu of a living cell.[8][9] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11]

  • Materials:

    • Human cancer cell line of interest.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Test inhibitor dissolved in DMSO.

    • PCR tubes or 96-well PCR plate.

    • Thermal cycler.

    • Equipment for protein detection (e.g., Western blot apparatus or mass spectrometer).

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the inhibitor.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Protein Quantification and Detection: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blot or mass spectrometry.

    • Analysis: Generate a "melting curve" by plotting the relative amount of soluble target protein against the temperature for both vehicle- and drug-treated samples. A shift of the curve to the right in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries with the potential to yield highly potent compounds. However, this guide underscores that potency alone is insufficient for clinical success. A rigorous and objective evaluation of the cross-reactivity profile is paramount.

By employing a systematic workflow that integrates broad biochemical screening with confirmatory cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of an inhibitor's selectivity. This detailed knowledge is indispensable for interpreting biological outcomes, predicting potential toxicities, and ultimately, advancing safer and more effective targeted therapies into the clinic.

References

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Indazole-Containing Compounds in Oncology

By: A Senior Application Scientist

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of drugs across a spectrum of biological targets. The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as one such scaffold.[1] Its unique electronic properties and rigid, yet adaptable, structure allow for precise interactions with biological macromolecules, making it a cornerstone in the design of targeted therapies.[2] This guide provides an in-depth comparison of the efficacy of prominent indazole-containing drugs against their non-indazole counterparts, supported by preclinical and clinical data, and supplemented with detailed experimental protocols for their evaluation.

I. Tyrosine Kinase Inhibitors: A Tale of Two Scaffolds in Angiogenesis Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of tumor angiogenesis, making its inhibition a key strategy in oncology.[3][4] Several successful tyrosine kinase inhibitors (TKIs) targeting VEGF receptors (VEGFRs) feature an indazole core. Here, we compare the efficacy of two prominent indazole-containing VEGFR inhibitors, Pazopanib and Axitinib, with their non-indazole competitors, Sunitinib and Sorafenib.

A. Pazopanib (Indazole) vs. Sunitinib (Pyrrole-Indolinone) in Renal Cell Carcinoma (RCC)

Pazopanib and Sunitinib are both multi-targeted TKIs approved for the first-line treatment of advanced renal cell carcinoma (RCC). While both drugs exhibit potent anti-angiogenic activity, their distinct chemical scaffolds contribute to differences in their kinase selectivity, clinical efficacy, and safety profiles.

Preclinical Efficacy and Selectivity:

In vitro kinase assays are fundamental to characterizing the potency and selectivity of TKIs. Pazopanib demonstrates high affinity for VEGFR-1, -2, and -3, as well as for PDGFR-α/β and c-Kit.[5] Comparative studies have shown that while both Pazopanib and Sunitinib potently inhibit VEGFR-2, Sunitinib exhibits a broader kinase inhibition profile, which may contribute to some of its off-target effects.[6] In cell-based assays, Sunitinib was found to be more potent in inducing apoptosis in RCC cell lines, whereas pazopanib primarily exhibited a cytostatic effect.[7]

CompoundScaffoldTargetIC50 / Ki (nM)
Pazopanib IndazoleVEGFR-2IC50: ~30
Sunitinib Pyrrole-IndolinoneVEGFR-2Ki: ~9
Axitinib IndazoleVEGFR-1, -2, -3IC50: ~0.1, ~0.2, ~0.1-0.3
Sorafenib Pyridine-UreaVEGFR-2IC50: ~90

Clinical Comparison:

The COMPARZ phase III clinical trial directly compared the efficacy and safety of Pazopanib and Sunitinib in patients with metastatic RCC. The study concluded that Pazopanib was non-inferior to Sunitinib in terms of progression-free survival (PFS)[8]. However, the two drugs displayed different toxicity profiles, with Sunitinib associated with higher rates of fatigue and hand-foot syndrome, while Pazopanib was linked to a greater incidence of liver enzyme elevation.[9] A prospective study, SUNPAZ, suggested that in the pre-nivolumab setting, patients treated with pazopanib had a significantly longer progression-free survival compared to those who received sunitinib (10.3 months vs 5.3 months)[5].

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a test compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (e.g., Pazopanib)

  • ADP-Glo™ Kinase Assay Kit

  • White 96-well plates

Procedure:

  • Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

  • Dispense the master mixture into the wells of a 96-well plate.

  • Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells.

  • Incubate the plate at 30°C for 45 minutes.[10]

  • Stop the reaction and measure ATP consumption by adding the ADP-Glo™ reagent and then the kinase detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a sigmoidal dose-response curve.[3]

B. Axitinib (Indazole) vs. Sorafenib (Pyridine-Urea) in Second-Line RCC

Axitinib is a potent and selective second-generation VEGFR inhibitor. Its comparison with Sorafenib in the second-line treatment of RCC provides further evidence of the indazole scaffold's utility.

Preclinical Efficacy and Selectivity:

Axitinib is a more potent inhibitor of VEGFRs than Sorafenib.[11] In vitro studies have shown that Axitinib has IC50 values in the sub-nanomolar range for VEGFR-1, -2, and -3, making it one of the most potent VEGFR TKIs.[11]

Clinical Comparison:

The AXIS phase III clinical trial compared Axitinib with Sorafenib in patients with metastatic RCC who had failed prior systemic therapy. The trial demonstrated a statistically significant improvement in progression-free survival for patients treated with Axitinib compared to those who received Sorafenib (median PFS 6.7 months vs. 4.7 months).[12][13] However, there was no significant difference in overall survival between the two arms.[10]

Signaling Pathway Visualization: VEGF Receptor Signaling

The following diagram illustrates the central role of VEGFR-2 in mediating angiogenesis and the points of inhibition by TKIs.

VEGF_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Axitinib / Pazopanib (Indazole-based) Sunitinib / Sorafenib (Non-indazole) TKI->VEGFR2 Inhibition

Caption: Simplified VEGF signaling pathway and TKI inhibition.

II. PARP Inhibitors: A Nuanced Comparison in DNA Repair Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Niraparib, an indazole-containing PARP inhibitor, is a key player in this class of drugs.

A. Niraparib (Indazole) vs. Olaparib (Phthalazinone-Benzamide) in Ovarian Cancer

Niraparib and Olaparib are both potent inhibitors of PARP-1 and PARP-2. Their efficacy is particularly pronounced in patients with BRCA-mutated ovarian cancer.

Preclinical Efficacy and Mechanism:

While both drugs inhibit the catalytic activity of PARP, a key differentiator is their ability to "trap" the PARP enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[14] Preclinical studies have shown that Niraparib has a greater PARP trapping potency compared to Olaparib.[15] This enhanced trapping may contribute to its efficacy in a broader patient population beyond those with BRCA mutations.

CompoundScaffoldPARP Trapping Potency
Niraparib IndazoleHigh
Olaparib Phthalazinone-BenzamideModerate

Clinical Comparison:

Both Niraparib (in the PRIMA trial) and Olaparib (in the SOLO-1 trial) have demonstrated significant improvements in progression-free survival as first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer.[7][15] While direct head-to-head trials are limited, a retrospective analysis of real-world data from the EudraVigilance database suggested differences in their safety profiles. Olaparib was associated with a higher risk of myelodysplastic syndrome and acute myeloid leukemia, while niraparib had a higher incidence of gastrointestinal events and thrombocytopenia.[16][17] A propensity score-matched analysis of patients with BRCA1/2 mutations showed no significant difference in overall survival between olaparib and niraparib.[7]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a standard method for assessing the cytotoxic effects of drugs on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Ovarian cancer cell line)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

  • Test compound (e.g., Niraparib)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization: PARP-Mediated DNA Repair

This diagram illustrates the role of PARP in single-strand break repair and the concept of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

PARP_Repair cluster_dna_damage DNA Damage SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruitment BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB Unrepaired SSB leads to Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis Synthetic Lethality with PARPi PARPi Niraparib (Indazole) / Olaparib (Non-indazole) PARPi->PARP1 Inhibition & Trapping BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Defective HR

Caption: PARP's role in DNA repair and synthetic lethality.

III. Protein Kinase C Inhibitors: Targeting a Complex Signaling Node

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The indazole derivative Enzastaurin is a selective inhibitor of the PKCβ isoform.

A. Enzastaurin (Indazole) in Glioblastoma

Enzastaurin has been investigated in several cancer types, including glioblastoma (GBM), a highly aggressive brain tumor.

Preclinical Efficacy:

Enzastaurin is a potent inhibitor of PKCβ with an IC50 of 6 nM in cell-free assays.[10] It also shows activity against other PKC isoforms, but with lower potency.[10] In preclinical models, Enzastaurin has been shown to induce apoptosis, suppress proliferation, and inhibit tumor-induced angiogenesis.[4][9] In acute leukemia cell lines, enzastaurin demonstrated a dose-dependent decrease in cell viability.

Clinical Trials:

Clinical trials of Enzastaurin in recurrent glioblastoma have yielded mixed results. A phase III trial comparing Enzastaurin to Lomustine did not show a significant improvement in progression-free survival or overall survival for the overall patient population. However, subsequent research has focused on identifying predictive biomarkers, such as DGM1, that may identify a subpopulation of GBM patients who are more likely to benefit from Enzastaurin treatment.

Experimental Protocol: Cell-Based PKCβ Kinase Assay

This protocol describes a general method for assessing the inhibition of PKCβ activity within a cellular context.

Materials:

  • Cell line expressing PKCβ (e.g., transfected cells or a cell line with endogenous expression)

  • Cell lysis buffer

  • PKC Kinase Activity Kit (containing a specific PKCβ substrate)

  • Test compound (e.g., Enzastaurin)

  • ATP ([γ-32P]ATP for radioactive detection or antibodies for non-radioactive detection)

  • Phosphocellulose paper or ELISA plate

  • Scintillation counter or microplate reader

Procedure:

  • Culture and treat cells with various concentrations of the test compound.

  • Lyse the cells to release the intracellular contents, including PKCβ.

  • Perform an immunoprecipitation to isolate PKCβ from the cell lysate (optional, for increased specificity).

  • Initiate the kinase reaction by adding the cell lysate (or immunoprecipitated PKCβ) to a reaction mixture containing the specific substrate and ATP.

  • Incubate to allow for phosphorylation of the substrate.

  • Stop the reaction and quantify the amount of phosphorylated substrate using either radioactive detection (spotting onto phosphocellulose paper and counting) or a non-radioactive method like ELISA.

  • Calculate the percent inhibition of PKCβ activity and determine the IC50 value.

Signaling Pathway Visualization: Protein Kinase C β Signaling

The following diagram provides a simplified overview of the PKCβ signaling cascade.

PKC_Signaling cluster_membrane Cell Membrane GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKCb PKCβ DAG->PKCb Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor Downstream Downstream Effectors (e.g., MARCKS, GSK3β) PKCb->Downstream Ca Ca2+ Ca->PKCb Activation ER->Ca Release Proliferation_Apoptosis Cell Proliferation & Survival Downstream->Proliferation_Apoptosis Enzastaurin Enzastaurin (Indazole) Enzastaurin->PKCb Inhibition

Caption: Simplified PKCβ signaling pathway.

Conclusion: The Enduring Value of the Indazole Scaffold

The comparative analysis presented in this guide underscores the significant contribution of the indazole scaffold to the development of effective anticancer therapies. From potent and selective tyrosine kinase inhibitors to novel PARP inhibitors, the indazole core consistently provides a robust framework for designing drugs with favorable efficacy and safety profiles. While the ultimate clinical success of a drug is multifactorial, the evidence strongly suggests that the indazole scaffold will continue to be a "privileged" and highly fruitful starting point for the discovery of the next generation of targeted therapies. The continued exploration of structure-activity relationships and the application of robust preclinical evaluation protocols will undoubtedly unlock further therapeutic potential from this versatile chemical entity.

References

A Comparative Guide to Off-Target Effects of 4,5-Dibromo-1H-Indazole Derivatives: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a cornerstone in the design of kinase inhibitors.[1][2] Its unique structure is adept at forming critical interactions within the ATP-binding pocket of a wide range of kinases.[1] However, the therapeutic success of any new chemical entity hinges not just on its on-target potency but, crucially, on its selectivity. The substitution pattern on the indazole core dictates its interaction landscape across the human kinome, influencing both efficacy and potential toxicity.

This guide focuses on the 4,5-dibromo-1H-indazole core, a substitution pattern of significant interest. While comprehensive public data on the specific off-target profiles of 4,5-dibromo derivatives is emerging, we can build a robust predictive framework. By analyzing structurally related and well-characterized indazole-based inhibitors, we can anticipate potential cross-reactivities and, most importantly, outline a rigorous experimental strategy for their definitive characterization. This guide provides a comparative analysis of relevant benchmarks, detailed methodologies for assessing off-target effects, and the scientific rationale behind these experimental choices.

The Challenge: Kinase Selectivity and the Conserved ATP Pocket

The primary challenge in designing selective kinase inhibitors lies in the highly conserved nature of the ATP-binding site across the more than 500 kinases in the human kinome.[3][4] Off-target effects arise when a drug modulates proteins other than its intended therapeutic target. For kinase inhibitors, this often means the inhibition of structurally similar kinases, which can lead to unforeseen biological responses, toxicity, or even novel therapeutic opportunities.[3] The indazole scaffold, while versatile, is not immune to this challenge, making rigorous selectivity profiling an indispensable step in drug development.[3]

Indazole derivatives typically function as ATP-competitive inhibitors. They occupy the space normally taken by ATP, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The diagram below illustrates this general mechanism within a typical receptor tyrosine kinase (RTK) pathway.

RTK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ATP_ADP ATP -> ADP Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Generalized RTK signaling pathway and the point of intervention for ATP-competitive indazole inhibitors.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To establish a predictive baseline for this compound derivatives, it is instructive to compare the selectivity profiles of existing, well-characterized indazole-based drugs. The substitution patterns on these molecules lead to distinct inhibitory profiles, offering clues to potential off-target liabilities.

CompoundPrimary Target(s)Key Off-Targets / Cross-ReactivitiesCancer Type Application
Axitinib VEGFR1, VEGFR2, VEGFR3PDGFR, Kit, PLK4[3][5]Renal Cell Carcinoma
Pazopanib VEGFRs, PDGFR, Kitc-Fms, Itk, Lck, RAF-1, B-RAF[2][3]Renal Cell Carcinoma, Soft Tissue Sarcoma
UNC2025 MER, FLT3AXL, TRKA, TRKC, TYRO3, KIT[1]Leukemia (Preclinical)
R428 (Bemcentinib) AXLOver 50-fold selective vs. MER, TYRO3[1]Lung Cancer, Leukemia (Clinical Trials)
BMS-777607 MET, AXL, RON, TYRO3Multi-targeted inhibitor profile[1]Various Cancers (Preclinical)

This table summarizes data from multiple sources to serve as a benchmark for evaluating novel compounds.[1][2][3][5]

This comparative data illustrates that even highly selective inhibitors can possess off-target activities at higher concentrations.[3] For novel this compound derivatives, it is plausible to anticipate potential cross-reactivity with kinases from families commonly inhibited by this scaffold, such as the VEGFR, TAM (TYRO3, AXL, MER), and KIT kinase families.

A Rigorous Workflow for Off-Target Profile Characterization

A systematic, multi-tiered approach is essential to confidently define the selectivity profile of a novel this compound derivative. The following workflow progresses from broad, high-throughput biochemical screening to targeted validation in a physiological cellular context.

Workflow cluster_step1 Step 1: Broad Biochemical Profiling cluster_step2 Step 2: Cellular Target Engagement & Validation cluster_step3 Step 3: Phenotypic & Functional Assays arrow arrow s1 Large-Panel Kinome Scan (>300 kinases) s1_out Initial Selectivity Profile (S-Score, Gini Coefficient) s1->s1_out s2a Western Blot Analysis of Phospho-Targets s1_out->s2a s2b Cellular Thermal Shift Assay (CETSA) s1_out->s2b s2_out Confirmation of On-Target and Off-Target Binding in Cells s2a->s2_out s2b->s2_out s3a Anti-Proliferation Assays (e.g., MTT, CellTiter-Glo) s2_out->s3a s3b Genetic Knockdown (siRNA) of Suspected Off-Targets s2_out->s3b s3_out Correlation of Phenotype with Target Profile s3a->s3_out s3b->s3_out end end s3_out->end Comprehensive Selectivity & Safety Profile

Caption: Experimental workflow for characterizing the cross-reactivity profile of a novel kinase inhibitor.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of a reliable comparative analysis. The following sections provide step-by-step protocols for key experiments in the characterization workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Causality: This is the first and broadest step to quantitatively assess the interaction of the compound against a large panel of purified kinases. It measures the compound's ability to block ATP consumption by the kinase, providing a direct measure of enzymatic inhibition. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.[1]

Materials:

  • Recombinant human kinases (large panel, e.g., >300)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: Transfer nanoliter volumes of the serially diluted compound, a positive control inhibitor, and a vehicle control (DMSO) to the 384-well assay plates.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the specific kinase and its substrate in the reaction buffer. Add this mixture to each well of the assay plate.

  • Initiation: Prepare an ATP solution in the reaction buffer and add it to each well to start the reaction. Incubate for a specified time (e.g., 1 hour) at room temperature.

  • Detection: Add the luminescent detection reagent from the kit according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo™).

  • Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value for each kinase.

Protocol 2: Western Blot for Cellular Target Phosphorylation

Causality: While a biochemical assay confirms enzyme inhibition, it does not confirm target engagement within the complex environment of a living cell. This protocol validates if the compound can access its target in cells and inhibit its signaling activity, measured by a decrease in the phosphorylation of the target kinase or its downstream substrate.[5]

Materials:

  • Cancer cell line expressing the target kinases of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the indazole derivative for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-VEGFR2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. To confirm the result, strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH) to normalize the data. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.

Protocol 3: Anti-Proliferative Activity (MTT Assay)

Causality: This assay measures the functional consequence of inhibiting one or more signaling pathways. It assesses the compound's effect on cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[5] This helps correlate the biochemical and cellular target engagement data with a meaningful anti-cancer phenotype.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add fresh medium containing serial dilutions of the indazole derivative or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, realizing this promise requires a deep and early understanding of a compound's selectivity profile. Off-target effects are not merely a late-stage concern; they are an intrinsic part of the inhibitor's biological identity that can profoundly impact its therapeutic window and clinical translatability. By leveraging comparative data from established indazole-based drugs and employing a rigorous, multi-step experimental workflow encompassing biochemical profiling, cellular target validation, and functional phenotypic assays, researchers can effectively de-risk their development programs. This structured approach allows for the confident identification of candidates with the optimal balance of on-target potency and minimal off-target liabilities, paving the way for the next generation of safe and effective targeted therapies.

References

Validating the Mechanism of Action for a 4,5-Dibromo-1H-indazole Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular hit to a validated drug candidate is a rigorous one. A critical milestone in this journey is the elucidation and confirmation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for validating the MoA of a hypothetical, yet representative, drug candidate: a novel 4,5-Dibromo-1H-indazole compound.

The indazole scaffold is a well-established pharmacophore, particularly prominent in the development of kinase inhibitors for oncology.[1][2] Therefore, our validation strategy will proceed with the hypothesis that our this compound candidate primarily functions as a kinase inhibitor. This guide will compare and detail a multi-pronged approach, moving from initial target engagement to downstream pathway effects and cellular phenotypic outcomes. Each experimental choice is rationalized to build a self-validating and cohesive MoA narrative.

Section 1: Foundational Target Engagement—Is the Drug Binding its Intended Target?

Before investigating downstream signaling or cellular responses, it is imperative to confirm that the drug candidate physically interacts with its putative target protein within a physiological context. Failure to establish direct target engagement can lead to misinterpretation of phenotypic data, which may arise from off-target effects.

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in Intact Cells

The principle behind CETSA is that the binding of a ligand, such as our indazole compound, often stabilizes its target protein, making it more resistant to thermal denaturation.[3][4][5] This provides a powerful, label-free method to verify target engagement in a cellular environment, a significant advantage over assays using purified proteins which lack the complexities of the cellular milieu.[5]

Experimental Rationale: By heating intact cells or cell lysates treated with the drug candidate across a temperature gradient, we can observe a shift in the melting temperature (Tagg) of the target protein. A positive thermal shift in the presence of the this compound compound is strong evidence of direct binding.[3]

Comparative Analysis: We will compare the thermal stabilization induced by our candidate against a known, well-characterized inhibitor of the same putative target kinase (e.g., a known FDA-approved inhibitor).

Table 1: Comparative CETSA Data for Putative Target Kinase X

CompoundConcentration (µM)Apparent Melting Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.5-
This compound 156.0+3.5
This compound 1058.2+5.7
Known Inhibitor A157.8+5.3
Negative Control Cmpd1052.6+0.1

Interpretation: The dose-dependent positive thermal shift induced by our candidate provides strong evidence of target engagement in intact cells, comparable to a known inhibitor. The lack of a shift with the negative control compound validates the specificity of the interaction.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Culture Cells treat Treat cells with This compound or controls (Vehicle, Known Inhibitor) start->treat aliquot Aliquot treated cells treat->aliquot heat Heat aliquots to a range of temperatures (e.g., 45-65°C) lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse detect Detect soluble target protein (e.g., Western Blot, ELISA) lyse->detect plot Plot % soluble protein vs. Temperature to generate melting curve detect->plot

Caption: CETSA workflow for validating target engagement in cells.

Detailed Protocol: CETSA using Western Blot Detection

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to 80% confluency. Treat cells with various concentrations of the this compound compound, a vehicle control (DMSO), and a positive control inhibitor for 1-2 hours.

  • Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[7]

  • Protein Quantification & Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration to ensure equal loading. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting using a validated antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the intensity values against the corresponding temperatures to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tagg. Compare the Tagg values between treated and untreated samples to determine the thermal shift (ΔTagg).[3]

Section 2: Defining Selectivity and Potency—Kinome Profiling

While CETSA confirms binding to our primary target, the indazole scaffold is known to interact with multiple kinases.[2] Understanding the selectivity profile of our drug candidate is crucial for predicting potential off-target effects and ensuring its therapeutic window. Kinase profiling services offer a broad screening of the compound against a large panel of kinases.[8][9]

Experimental Rationale: By screening our this compound against a comprehensive panel of human kinases (e.g., >400 kinases), we can quantitatively assess its potency (often as an IC50 or Ki value) and its selectivity. This is typically done using biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.[10]

Comparative Analysis: We will compare the selectivity of our candidate to that of a less selective, "dirtier" kinase inhibitor and a highly selective inhibitor for the same target family.

Table 2: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compound Non-Selective Inhibitor BHighly Selective Inhibitor C
Target Kinase X 98% 95%99%
Kinase Family Member Y85%92%15%
Kinase Family Member Z45%88%5%
Off-Target Kinase A<10%75%<5%
Off-Target Kinase B<5%68%<5%
Off-Target Kinase C<5%55%<2%

Interpretation: Our this compound shows high potency against its intended target (Kinase X) and a related family member (Kinase Y). It demonstrates superior selectivity compared to the non-selective inhibitor, with minimal activity against key off-target kinases. This focused activity profile is a desirable characteristic for a drug candidate.

Section 3: Mapping the Molecular Interaction—Target Complex Analysis

Confirming that our drug candidate engages its target in a cellular context is a major step. The next is to verify that this engagement occurs within the expected protein complex and modulates its interactions, which are often crucial for signal transduction.

Co-Immunoprecipitation (Co-IP): Probing the Target's Interaction Network

Co-IP is a cornerstone technique for identifying and validating protein-protein interactions.[11][12] If our candidate kinase inhibitor is effective, it should bind to its target and potentially disrupt the target's interaction with its downstream substrates or scaffolding proteins.

Experimental Rationale: We use an antibody to pull down our target kinase from a cell lysate. If interacting proteins are bound to the target, they will be pulled down as well. By performing this experiment in the presence and absence of our indazole compound, we can observe changes in these interactions. The isolated protein complexes are then typically analyzed by Western blot.[13]

Comparative Analysis: We compare the protein interaction profile of the target kinase in vehicle-treated cells versus cells treated with our this compound.

Table 3: Co-IP Results for Target Kinase X and its Interacting Partner, Substrate S

TreatmentIP AntibodyWestern Blot TargetResult
Vehicle (DMSO)Anti-Kinase XKinase XStrong Band (Input Control)
Vehicle (DMSO)Anti-Kinase XSubstrate SStrong Band (Interaction Occurs)
This compound Anti-Kinase XKinase XStrong Band (Input Control)
This compound Anti-Kinase XSubstrate SWeak/No Band (Interaction Disrupted)
Vehicle (DMSO)IgG ControlSubstrate SNo Band (Specificity Control)

Interpretation: The results indicate that in untreated cells, Substrate S robustly co-precipitates with Target Kinase X. Treatment with our indazole compound significantly diminishes this interaction. This provides mechanistic evidence that the drug not only binds its target but also functionally disrupts its association with a key signaling partner.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

CoIP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Treat cells with Drug Candidate or Vehicle lyse Lyse cells with non-denaturing buffer start->lyse preclear Pre-clear lysate with control beads lyse->preclear ab_incubate Incubate lysate with primary antibody against target protein (Kinase X) preclear->ab_incubate bead_capture Add Protein A/G beads to capture Ab-Ag complex ab_incubate->bead_capture wash Wash beads to remove non-specific binders bead_capture->wash elute Elute captured proteins from beads wash->elute sds_page Separate eluted proteins by SDS-PAGE elute->sds_page western Perform Western Blot for Kinase X and Substrate S sds_page->western

Caption: Co-IP workflow to analyze drug-induced changes in protein interactions.

Section 4: Functional Cellular Readout—Measuring Downstream Pathway Modulation

Ultimately, the binding of an inhibitor to its target kinase should translate into a measurable change in the activity of the downstream signaling pathway. Reporter gene assays are a highly effective tool for quantifying the activity of specific transcription factors that are regulated by kinase signaling cascades.[14][15]

Experimental Rationale: We utilize a cell line engineered with a reporter construct. This construct contains a promoter with binding sites for a transcription factor (e.g., NF-κB, AP-1) that is activated by our target kinase pathway. The promoter drives the expression of a reporter gene, such as luciferase.[16] Inhibition of the kinase by our indazole compound should lead to reduced transcription factor activity and, consequently, a decrease in the reporter signal (luminescence).[17]

Comparative Analysis: We will compare the dose-response of our this compound to a known inhibitor of the same pathway.

Table 4: Luciferase Reporter Assay for Pathway-Responsive Transcription Factor

CompoundConcentration (µM)Relative Luciferase Units (RLU)% Pathway Inhibition
Unstimulated Control-100-
Stimulated + Vehicle-15,5000%
Stimulated + Cmpd (0.1) 0.18,20047%
Stimulated + Cmpd (1.0) 1.02,10089%
Stimulated + Cmpd (10.0) 10.045097%
Stimulated + Inhibitor A (1.0)1.02,50086%

Interpretation: The this compound candidate demonstrates a clear, dose-dependent inhibition of the signaling pathway, as measured by the reporter gene assay. Its potency is comparable to the known inhibitor, providing strong functional evidence that its target engagement translates into the desired cellular effect.

Signaling Pathway and Reporter Assay Logic

Reporter_Pathway cluster_pathway Cellular Signaling Cascade cluster_reporter Reporter Gene System Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor KinaseX Target Kinase X Receptor->KinaseX SubstrateS Substrate S KinaseX->SubstrateS TF Transcription Factor SubstrateS->TF Promoter TF-Responsive Promoter TF->Promoter Activates Indazole This compound Indazole->KinaseX Inhibits Luciferase Luciferase Gene Promoter->Luciferase Light Light Signal (Luminescence) Luciferase->Light

Caption: Logic diagram of kinase inhibition and its effect on a reporter assay.

Conclusion

This guide outlines a logical, multi-layered strategy for validating the mechanism of action of a this compound drug candidate, built on the hypothesis of kinase inhibition. By systematically progressing from direct target engagement (CETSA) and selectivity profiling (Kinome-wide screen) to protein complex disruption (Co-IP) and functional pathway readout (Reporter Assay), we can construct a robust and compelling MoA profile. This integrated approach, which compares the novel compound against established benchmarks, provides the rigorous, self-validating data essential for advancing a candidate through the drug development pipeline.

References

A Senior Application Scientist's Guide to Benchmarking 4,5-Dibromo-1H-indazole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Promise of the Indazole Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target families in drug discovery.[1][2] The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of kinases.[3][4][5] Several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole motif, highlighting its therapeutic potential.[4][6]

This guide provides a comprehensive framework for benchmarking a novel indazole derivative, 4,5-Dibromo-1H-indazole, against established kinase inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis to contextualize the compound's potential. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate this and other novel chemical entities.

Comparative Analysis: Positioning this compound in the Kinome

To understand the potential of this compound, it is essential to compare its inhibitory profile against well-characterized benchmarks. We have selected two standards for this guide:

  • Staurosporine: A natural product that is a potent, broad-spectrum, ATP-competitive kinase inhibitor.[7][8][9] While its lack of selectivity precludes its clinical use, it serves as an invaluable research tool and a positive control for pan-kinase inhibition.[9]

  • Dasatinib (Sprycel®): An FDA-approved, multi-targeted inhibitor of the Bcr-Abl and Src family kinases, used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11][12][13] It represents a clinically successful, more selective inhibitor.

The following table presents hypothetical, yet realistic, data to illustrate how this compound might perform in a head-to-head comparison. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is the key metric.

Kinase TargetThis compound (IC50 in nM)Staurosporine (IC50 in nM)Dasatinib (IC50 in nM)
ABL1 556<1
SRC 2530.8
VEGFR2 150715
PDGFRβ 2001028
c-KIT 3501279
MEK1 >10,00050>10,000
ERK2 >10,00080>10,000

This data is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, one could infer that this compound is a moderately potent inhibitor of SRC and ABL1, but significantly less potent than the benchmarks. Its limited activity against VEGFR2, PDGFRβ, and c-KIT, coupled with a lack of inhibition of MEK1/ERK2, suggests a degree of selectivity.

The Central Role of the MAPK/ERK Signaling Pathway

Many kinase inhibitors, including those targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, ultimately exert their effects by modulating key signaling cascades within the cell. The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell growth, proliferation, and survival.[14][15][16][17] Understanding this pathway is crucial for interpreting the cellular effects of kinase inhibitors.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf (MAP3K)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2 (MAP2K)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2 (MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, ELK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Kinase Inhibitor\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges RTK -> Grb2_SOS [arrowhead=vee, color="#4285F4"]; Grb2_SOS -> Ras [arrowhead=vee, color="#4285F4"]; Ras -> Raf [arrowhead=vee, color="#4285F4"]; Raf -> MEK [arrowhead=vee, color="#4285F4"]; MEK -> ERK [arrowhead=vee, color="#4285F4"]; ERK -> Transcription [arrowhead=vee, color="#4285F4"]; Transcription -> Proliferation [arrowhead=vee, color="#4285F4"];

// Inhibitor action Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } END_DOT A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Design: A Validated Workflow for Kinase Inhibitor Benchmarking

A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach, combining direct measurement of enzyme activity with cell-based assays to assess physiological impact.[18][19][20] The following workflow provides a logical progression from in vitro biochemical characterization to cellular efficacy.

// Nodes start [label="Start:\nNovel Compound\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochemical [label="Step 1: Biochemical Assay\n(e.g., ADP-Glo™)\nDetermine IC50 vs. Kinase Panel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_viability [label="Step 2: Cell Viability Assay\n(e.g., CellTiter-Glo®)\nDetermine GI50 in Cancer Cell Lines", fillcolor="#34A853", fontcolor="#FFFFFF"]; target_engagement [label="Step 3: Target Engagement Assay\n(e.g., Western Blot)\nConfirm On-Target Effect in Cells", fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nProfile Potency, Selectivity,\nand Cellular Efficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> biochemical [color="#5F6368"]; biochemical -> cell_viability [label="Proceed if potent\n& selective", color="#5F6368"]; cell_viability -> target_engagement [label="Proceed if active\nin cells", color="#5F6368"]; target_engagement -> conclusion [color="#5F6368"]; } END_DOT Workflow for benchmarking a novel kinase inhibitor.

Detailed Experimental Protocols

Scientific integrity demands that protocols are not only detailed but also self-validating. The methods described below are industry-standard, homogeneous "add-mix-measure" assays, which minimize pipetting errors and are amenable to high-throughput screening.[21][22]

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

Causality and Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[23][24] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal.[25][26] This luminescent signal positively correlates with kinase activity, and its inhibition by a compound can be used to determine the IC50 value.[27]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and benchmark inhibitors (Staurosporine, Dasatinib) in a suitable buffer (e.g., 1% DMSO final concentration).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme Addition: Add 2.5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)

Causality and Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[21][22] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[22] A decrease in signal indicates either reduced cell proliferation or increased cytotoxicity, allowing for the determination of the compound's growth-inhibitory 50% (GI50) or cytotoxic 50% (CC50) concentration.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound and benchmark inhibitors to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the initial characterization of this compound as a potential kinase inhibitor. By employing validated biochemical and cell-based assays and comparing the results against well-known benchmarks like the broad-spectrum inhibitor Staurosporine and the clinically relevant drug Dasatinib, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular activity.

The hypothetical data presented suggests that this compound may possess a unique selectivity profile. Should initial findings prove promising, subsequent steps would involve broader kinome screening to fully elucidate its selectivity, followed by target engagement and downstream signaling pathway analysis via techniques like Western Blotting to confirm its mechanism of action within the cell. This systematic approach ensures that only the most promising candidates, backed by robust and reproducible data, advance in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Isotopic Labeling for Mechanistic Analysis of Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure, Understanding the "How"

Indazoles represent a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis and functionalization are subjects of intense research, yet the journey from starting materials to the final product is often a "black box." A deep, mechanistic understanding of these reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, controlling regioselectivity (e.g., N1 versus N2 substitution), minimizing byproducts, and ultimately, developing robust and scalable synthetic routes essential for drug development.

This guide moves beyond simply reporting reaction outcomes. As field-application scientists, we champion the tools that provide unambiguous mechanistic insights. Among the most powerful of these is isotopic labeling. By strategically replacing an atom in a reactant with its heavier, stable isotope (like replacing hydrogen with deuterium), we can trace its path, probe the nature of transition states, and validate or refute proposed reaction pathways. This guide provides a comparative analysis of isotopic labeling strategies, grounded in experimental data, to empower researchers to dissect the complex mechanisms of indazole chemistry.

Pillar 1: The Foundational Principles of Isotopic Labeling

Before delving into specific indazole reactions, it is crucial to understand the core principles that make isotopic labeling such a definitive tool. The substitution of an atom with its isotope does not alter the potential energy surface of a reaction, but it does change mass-dependent properties, most notably vibrational frequencies.[2] This subtle change is the key to its power.

  • The Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a reaction upon isotopic substitution, expressed as the ratio of the rate constant for the light isotopologue (k_light) to that of the heavy one (k_heavy).[3]

    • Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For a C-H bond, replacing hydrogen with deuterium (D) results in a C-D bond with a lower zero-point vibrational energy.[2] Breaking this stronger bond requires more energy, slowing the reaction and leading to a "normal" primary KIE (kH/kD > 1, typically in the range of 2-8).[4]

    • Secondary KIE: Occurs when the labeled atom is not directly involved in bond-breaking/formation in the rate-limiting step.[3] These effects are smaller (kH/kD often 0.7-1.5) but provide rich information about changes in hybridization or steric environment at the transition state.[2] An inverse KIE (kH/kD < 1) often indicates a more sterically crowded transition state for the labeled position.[5]

  • Isotope Scrambling & Crossover Experiments: These experiments are designed to determine if a reaction is intramolecular or intermolecular and whether certain intermediates are formed reversibly. If a label "scrambles" or moves to an unintended position, it often signals a reversible step or a symmetrical intermediate.

  • Core Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for determining the precise location and quantification of an isotopic label. ²H NMR can directly observe deuterium, while ¹³C and ¹⁵N NMR can track carbon and nitrogen labels, respectively.[6][7][8] The absence or presence of specific couplings can provide definitive structural proof.

    • Mass Spectrometry (MS): MS is invaluable for determining the level of isotopic incorporation. By comparing the mass spectra of labeled and unlabeled products, one can quantify the percentage of the heavy isotope present in the final molecule.

Pillar 2: A Comparative Analysis of Labeling Strategies in Indazole Reactions

The choice of isotope and experimental design is dictated by the specific mechanistic question at hand. Here, we compare different strategies using examples pertinent to indazole chemistry.

Case Study 1: Unraveling C-H Activation Mechanisms with Deuterium (²H) Labeling

Rhodium-catalyzed C-H activation has emerged as a powerful method for synthesizing functionalized indazoles.[9] A key mechanistic question is whether the initial C-H bond cleavage is reversible and whether it is the rate-limiting step.

The Mechanistic Problem: In the Rh(III)-catalyzed synthesis of 1H-indazoles from aldehyde phenylhydrazones, the proposed mechanism involves a cascade of C(aryl)-H metalation, followed by C(aldehyde)-H insertion.[10] Is the initial C-H metalation a fast, reversible equilibrium, or a slow, irreversible step?

Experimental Approach & Rationale: A deuterium labeling experiment provides a clear path to the answer. By synthesizing a substrate with deuterium atoms at the ortho-positions of the phenyl ring (the site of C-H activation), we can track the fate of the label.

G cluster_mech Possible Outcomes of Deuterium Labeling cluster_A Scenario A: Irreversible C-H Cleavage cluster_B Scenario B: Reversible C-H Cleavage Start Substrate (Ortho-Deuterated) Product Indazole Product Start->Product Recovered_Start Recovered Substrate Start->Recovered_Start Reaction stopped before completion A_Prod Fully Deuterated Product Product->A_Prod If irreversible B_Prod Partial H/D Scrambling in Product Product->B_Prod If reversible A_SM Fully Deuterated Substrate Recovered_Start->A_SM If irreversible B_SM Partial H/D Scrambling in Substrate Recovered_Start->B_SM If reversible

Caption: Logic diagram for interpreting deuterium labeling in C-H activation.

Experimental Results and Interpretation: In a study of this Rh(III)-catalyzed reaction, when a deuterated substrate was used, significant deuterium loss was observed in both the final indazole product and the unreacted starting material recovered from the reaction mixture.[9][10] This outcome is consistent only with Scenario B. The observation of H/D scrambling in the recovered starting material is a "smoking gun" for a reversible C-H bond metalation step that occurs prior to the irreversible, product-forming steps.

Data Summary Table:

Experiment TypeSubstrateKey ObservationMechanistic ConclusionReference
Deuterium LabelingOrtho-deuterated aldehyde phenylhydrazoneDeuterium loss in both the product and the recovered starting material.The initial C-H bond metalation is a reversible process.[10],[9]
Intermolecular KIE1:1 mixture of deuterated and non-deuterated substratesDifficult to obtain convincing KIE data for this intramolecular process.Rate-limiting step is likely not the initial C-H cleavage alone.[9]
Case Study 2: Tracing Nitrogen Pathways in Ring Formation with ¹⁵N Labeling

The formation of the indazole ring itself can proceed through multiple pathways. For instance, in the Cadogan cyclization of o-nitroaryl compounds, the mechanism is widely accepted to involve a nitrene intermediate, but non-nitrene pathways have been theorized.[11][12] ¹⁵N labeling can definitively trace the origin of the nitrogen atoms in the final heterocyclic core.

The Mechanistic Problem: In the synthesis of indazole-2-¹⁵N, the reaction proceeds from 2-methyl-4-nitroaniline and sodium nitrite-¹⁵N.[13] Does the labeled nitrogen from Na¹⁵NO₂ end up at the N1 or N2 position of the resulting 5-nitroindazole? This confirms the pathway of diazotization and subsequent cyclization.

Experimental Approach & Rationale: The synthesis starts with an unlabeled aniline derivative and introduces the isotope via a ¹⁵N-labeled reagent (sodium nitrite-¹⁵N). The final position of this label in the indazole ring is then determined, which validates the proposed reaction sequence.

G Start 2-methyl-4-nitroaniline (unlabeled) Intermediate Diazonium Salt (¹⁵N-labeled) Start->Intermediate Diazotization Reagent + Na¹⁵NO₂ (labeled nitrite) Product_N2 5-Nitroindazole-2-¹⁵N (Observed Product) Intermediate->Product_N2 Intramolecular Cyclization Product_N1 5-Nitroindazole-1-¹⁵N (Alternative Product) Intermediate->Product_N1 Hypothetical Rearrangement

Caption: ¹⁵N labeling workflow to confirm the cyclization mechanism.

Experimental Results and Interpretation: The synthesis described by Pellegrin, Fruchier, and Elguero successfully produced indazole-2-¹⁵N.[13] The characterization of the product, likely using ¹⁵N NMR or mass spectrometry, confirmed that the label resides exclusively at the N2 position. This result strongly supports a mechanism involving the formation of a diazonium salt from the aniline nitrogen and the labeled nitrite, followed by an intramolecular cyclization where the labeled nitrogen becomes N2 of the indazole ring.

Case Study 3: Probing N-Alkylation Regioselectivity with ¹³C KIE Studies

The alkylation of an unprotected indazole can occur at either the N1 or N2 position, and the ratio of products is often sensitive to the substrate, electrophile, and reaction conditions.[14] While DFT calculations can predict transition state energies, a ¹³C Kinetic Isotope Effect study can provide experimental evidence about the nature of the rate-determining transition state.

The Mechanistic Problem: For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different conditions favor N1 or N2 products.[14] Is C-N bond formation part of the rate-determining step, and can we experimentally probe the transition state structure leading to each isomer?

Experimental Approach & Rationale: A ¹²C/¹³C KIE experiment can be performed. This involves reacting the indazole with an alkylating agent (e.g., methyl tosylate) and precisely measuring the reaction rates for the natural abundance ¹²C reagent versus a ¹³C-labeled reagent (e.g., ¹³CH₃-OTs). A KIE value greater than 1.0 indicates that the C-N bond is being formed in the rate-determining step, as the heavier ¹³C isotopologue reacts slightly slower.[3]

Interpreting Potential Data:

  • A significant KIE (e.g., 1.03-1.05): This would suggest that C-N bond formation is energetically significant in the rate-determining step, consistent with an SN2-type mechanism.

  • A KIE near unity (1.00): This might suggest that C-N bond formation occurs after the rate-determining step, or that the transition state is very "late" (product-like) with little change in bonding to the carbon atom.

  • Comparing KIEs for N1 vs. N2 products: If the KIE for the formation of the N1 product is different from that of the N2 product, it provides direct evidence that they are formed via different transition states, corroborating theoretical models.[14]

Pillar 3: A Practical Workflow for Your Isotopic Labeling Study

A successful isotopic labeling study is a self-validating system built on a logical workflow.

Caption: Standard workflow for an isotopic labeling mechanistic study.

Experimental Protocol: Deuterium Labeling for C-H Activation Study

This protocol is a representative example based on the study of Rh(III)-catalyzed indazole synthesis.[9][10]

Objective: To determine if the C-H metalation of an aldehyde phenylhydrazone is reversible.

1. Synthesis of Deuterated Substrate (e.g., 1j-d3):

  • Rationale: The label must be placed specifically at the C-H bonds targeted for activation.

  • Step 1.1: Obtain or synthesize the corresponding ortho-dibromo-aryl precursor.

  • Step 1.2: Perform a lithium-halogen exchange using n-BuLi at low temperature (-78 °C).

  • Step 1.3: Quench the resulting aryllithium species with a deuterium source, such as D₂O or deuterated methanol (CD₃OD).

  • Step 1.4: Purify the deuterated arene and confirm the position and extent of deuteration (>95%) using ¹H NMR (disappearance of ortho-proton signal) and Mass Spectrometry (increase in molecular weight).

  • Step 1.5: Use the deuterated arene to synthesize the final aldehyde phenylhydrazone substrate following standard literature procedures.

2. The Labeling Reaction:

  • Rationale: The reaction must be stopped before completion to recover unreacted starting material for analysis.

  • Step 2.1: In parallel, set up two identical reactions: one with the unlabeled phenylhydrazone (Control) and one with the deuterated phenylhydrazone (Labeled).

  • Step 2.2: Charge a reaction vessel with the substrate, Rh(III) catalyst, oxidant (e.g., Cu(OAc)₂), and solvent under an inert atmosphere.

  • Step 2.3: Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.

  • Step 2.4: Quench the reaction at ~50% conversion.

3. Analysis of Products and Recovered Starting Material:

  • Rationale: The fate of the deuterium label must be analyzed in all relevant components of the reaction mixture.

  • Step 3.1: Separate the product and the unreacted starting material from the crude reaction mixture using column chromatography.

  • Step 3.2: Analyze the recovered starting material by ¹H NMR and Mass Spectrometry.

    • Expected Result for Reversibility: The ¹H NMR will show the appearance of a signal in the ortho-aryl region, and MS will show a distribution of masses corresponding to molecules that have undergone H/D exchange. Quantify the percentage of deuterium remaining.

  • Step 3.3: Analyze the isolated product by ¹H NMR and Mass Spectrometry.

    • Expected Result for Reversibility: The product will show less than the initial amount of deuterium incorporation. For example, if the starting material was 99% deuterated, the product might only be 60% deuterated, indicating exchange with proton sources in the medium.

Conclusion

Isotopic labeling is more than a technique; it is a mindset that demands rigorous experimental design and provides unparalleled clarity into reaction mechanisms. For the complex chemistry of indazoles, it allows us to move from plausible arrows on a page to experimentally validated pathways. By comparing strategies—using deuterium to probe C-H bond dynamics, ¹⁵N to trace skeletal atom fate, and ¹³C KIEs to investigate transition states—researchers can select the optimal tool to answer their specific mechanistic questions. This level of understanding is indispensable for the rational design and optimization of synthetic routes, accelerating the development of next-generation indazole-based therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-1H-indazole
Reactant of Route 2
4,5-Dibromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.